molecular formula C6H14N2O2 B125352 1-Boc-1-methylhydrazine CAS No. 21075-83-2

1-Boc-1-methylhydrazine

Cat. No.: B125352
CAS No.: 21075-83-2
M. Wt: 146.19 g/mol
InChI Key: IHMQNZFRFVYNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-Methylhydrazinecarboxylate is a reactant in the synthesis of the hydrazide of (2S,3S)-trans-epoxysuccinyl-L-leucylamido-3-methylbutane, the lead structure of the irreversible cathepsin C inhibitor.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-amino-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)8(4)7/h7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMQNZFRFVYNDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395881
Record name 1-Boc-1-methylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21075-83-2
Record name 1-Boc-1-methylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-1-methylhydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-1-methylhydrazine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-1-methylhydrazine, also known as tert-butyl 1-methylhydrazine-1-carboxylate, is a crucial reagent and building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structural features, combining a protected hydrazine moiety with a methyl group, make it a valuable precursor for the synthesis of complex molecules, most notably as a key intermediate in the production of the ghrelin receptor agonist, anamorelin.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for this compound, aimed at supporting research and development activities.

Chemical Structure and Identifiers

The chemical structure of this compound features a hydrazine nitrogen atom substituted with both a methyl group and a tert-butoxycarbonyl (Boc) protecting group. This configuration sterically hinders and deactivates one of the nitrogen atoms, allowing for selective reactions at the terminal NH2 group.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

IdentifierValue
IUPAC Name tert-butyl 1-methylhydrazine-1-carboxylate
CAS Number 21075-83-2[3][4]
Molecular Formula C6H14N2O2[3][4]
SMILES CN(N)C(=O)OC(C)(C)C[4]
InChI 1S/C6H14N2O2/c1-6(2,3)10-5(9)8(4)7/h7H2,1-4H3[4]
InChIKey IHMQNZFRFVYNDS-UHFFFAOYSA-N[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 146.19 g/mol [3][4]
Appearance Colorless to almost colorless clear liquid
Boiling Point 80 °C at 20 mmHg[5]
Density 0.985 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.436[4]
Flash Point 71.1 °C (160.0 °F)[4]
Solubility Soluble in acetone. Miscible with many organic solvents.[6]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of methylhydrazine with di-tert-butyl dicarbonate (Boc2O). A general, solvent-less procedure is described below, which can be adapted for various scales.[7]

Materials:

  • Methylhydrazine

  • Di-tert-butyl dicarbonate (Boc2O)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, melt di-tert-butyl dicarbonate (1.0-1.1 equivalents) by gentle warming.

  • To the molten Boc2O, slowly add methylhydrazine (1.0 equivalent) dropwise. The addition should be controlled to manage the evolution of gas and maintain the reaction at or near room temperature.[7]

  • Stir the reaction mixture vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the crude product can be purified.

Purification:

  • Vacuum Distillation: The product can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.[5]

  • Column Chromatography: Alternatively, purification can be achieved by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent.[8]

Deprotection

The Boc group can be readily removed under acidic conditions to liberate the free hydrazine. A typical procedure involves dissolving the this compound in a suitable solvent, such as ethyl acetate or methanol, and treating it with a strong acid like hydrogen chloride or trifluoroacetic acid.[2]

Spectroscopic Data

The structural identity and purity of this compound are typically confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The expected chemical shifts (δ) in CDCl₃ are approximately:

  • 1.4-1.5 ppm (singlet, 9H): Protons of the tert-butyl group.

  • 3.2 ppm (singlet, 3H): Protons of the methyl group attached to the nitrogen.

  • Variable (broad singlet, 2H): Protons of the terminal NH₂ group. The chemical shift of these protons can vary depending on the concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct signals for each carbon environment. The approximate chemical shifts (δ) in CDCl₃ are:

  • 28 ppm: Carbons of the tert-butyl methyl groups.

  • 37 ppm: Carbon of the N-methyl group.

  • 80 ppm: Quaternary carbon of the tert-butyl group.

  • 155 ppm: Carbonyl carbon of the Boc group.[7]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule. Key peaks include:

  • ~3300 cm⁻¹: N-H stretching vibrations of the primary amine.

  • ~2970 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~1700 cm⁻¹: Strong C=O stretching vibration of the carbamate.[7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 146. Common fragmentation patterns include the loss of a tert-butyl group (m/z 57) or isobutylene (m/z 56), leading to prominent fragment ions.

Reactivity and Stability

This compound is a relatively stable compound under standard laboratory conditions. The Boc protecting group makes it less susceptible to oxidation compared to unprotected hydrazines.[7] However, it is sensitive to strong acids, which will cleave the Boc group.

The terminal NH₂ group retains its nucleophilic character and can participate in various reactions, such as the formation of hydrazones with aldehydes and ketones, and acylation reactions with acid chlorides and anhydrides. This selective reactivity is fundamental to its utility in multi-step syntheses.[9]

Applications in Drug Development

The primary application of this compound in drug development is as a key building block for the synthesis of anamorelin (ONO-7643).[1][10][11] Anamorelin is an orally active, selective ghrelin receptor agonist that has been investigated for the treatment of cancer-related anorexia and cachexia.[10] The synthesis of anamorelin involves the coupling of this compound with a carboxylic acid intermediate, followed by further synthetic modifications.

The logical workflow for the utilization of this compound in a synthetic route is depicted below.

G cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_final Final Product Synthesis Methylhydrazine Methylhydrazine This compound This compound Methylhydrazine->this compound Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate->this compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Protected Intermediate Protected Intermediate Coupling Reaction->Protected Intermediate Deprotection & Further Steps Deprotection & Further Steps Protected Intermediate->Deprotection & Further Steps Active Pharmaceutical Ingredient (e.g., Anamorelin) Active Pharmaceutical Ingredient (e.g., Anamorelin) Deprotection & Further Steps->Active Pharmaceutical Ingredient (e.g., Anamorelin)

References

Synthesis of 1-Boc-1-methylhydrazine from tert-Butyl Carbazate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-Boc-1-methylhydrazine, a key intermediate in pharmaceutical development, starting from tert-butyl carbazate. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Introduction

This compound, also known as tert-butyl 2-methylcarbazate, is a valuable building block in organic synthesis, particularly in the preparation of pharmacologically active compounds. Its structure incorporates a protected hydrazine moiety, making it a useful precursor for the introduction of a methylhydrazine group in complex molecules. This guide focuses on the synthesis of this compound from the readily available starting material, tert-butyl carbazate. Two primary synthetic strategies will be discussed in detail: the direct N-methylation of a protected form of tert-butyl carbazate and an alternative route commencing from methylhydrazine.

Synthesis via N-Methylation of Protected tert-Butyl Carbazate

Direct N-methylation of tert-butyl carbazate can be challenging due to the presence of two nucleophilic nitrogen atoms, which can lead to a mixture of mono- and di-methylated products, as well as methylation at either the N1 or N2 position. To achieve selective methylation at the N1 position, a common strategy involves the protection of the terminal amino group, followed by methylation and subsequent deprotection. A widely used protecting group for this purpose is the isopropylidene group, which forms a hydrazone with tert-butyl carbazate.

Protection of tert-Butyl Carbazate

The first step in this synthetic sequence is the protection of tert-butyl carbazate as its acetone hydrazone, tert-butyl isopropylidene carbazate.

Experimental Protocol: Synthesis of tert-Butyl Isopropylidene Carbazate

To a solution of tert-butyl carbazate in a suitable solvent such as toluene, an equimolar amount of acetone is added. The reaction mixture is heated to reflux with azeotropic removal of water, typically using a Dean-Stark apparatus, until the reaction is complete as monitored by techniques like GC-MS. The solvent is then removed under reduced pressure to yield tert-butyl isopropylidene carbazate, which can often be used in the next step without further purification.

N-Methylation of tert-Butyl Isopropylidene Carbazate

Two effective methods for the N-methylation of tert-butyl isopropylidene carbazate are presented below: one utilizing a strong base under anhydrous conditions and another employing milder phase-transfer catalysis.

This method involves the deprotonation of the hydrazone with a strong base, sodium hydride, followed by alkylation with a methylating agent.

Experimental Protocol:

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), a suspension of sodium hydride (typically a 60% dispersion in mineral oil) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) is prepared. The solution is cooled in an ice bath, and a solution of tert-butyl isopropylidene carbazate in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for a specified period to ensure complete deprotonation. Subsequently, a methylating agent, such as methyl iodide, is added dropwise, and the reaction is stirred until completion. The reaction is then carefully quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to afford the methylated product.

This approach offers a milder and safer alternative to the use of sodium hydride.[1]

Experimental Protocol:

To a vigorously stirred solution of tert-butyl isopropylidene carbazate (3.0 mmol) in toluene (10 mL), powdered potassium hydroxide (3.9 mmol) and a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate (0.3 mmol), are added.[1] The mixture is heated to 50 °C, and the alkyl bromide (3.6 mmol), in this case, methyl bromide, is added slowly.[1] The temperature is then raised to 80 °C and maintained for 1-3 hours until the reaction is complete, as monitored by GC-MS.[1] After cooling, the mixture is washed with water until the aqueous extract is neutral.[1] The organic layer is then dried and concentrated to yield the product.[1]

Deprotection to Yield this compound

The final step is the removal of the isopropylidene protecting group to furnish the desired this compound.

Experimental Protocol:

The crude methylated hydrazone is dissolved in a mixture of an organic solvent (e.g., THF or acetone) and an aqueous acid, such as hydrochloric acid. The reaction is stirred at room temperature until the deprotection is complete, as indicated by TLC or LC-MS analysis. The reaction mixture is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield pure this compound.

Alternative Synthesis from Methylhydrazine

An alternative and often more direct route to this compound involves the reaction of methylhydrazine with di-tert-butyl dicarbonate (Boc anhydride). This method avoids the need for protection and deprotection steps.

Experimental Protocol:

To a solution of methylhydrazine in a suitable solvent such as isopropanol or dichloromethane, di-tert-butyl dicarbonate, dissolved in the same solvent, is added dropwise at a controlled temperature (often 0 °C to room temperature). The reaction mixture is stirred for a specified period. Upon completion, the solvent is removed in vacuo, and the residue is purified, typically by flash column chromatography, to yield this compound.

Data Presentation

The following tables summarize the quantitative data for the different synthetic methods described.

Table 1: Synthesis via N-Methylation of Protected tert-Butyl Carbazate

StepReagents & SolventsMolar Ratio (Substrate:Reagent)Temperature (°C)Time (h)Yield (%)
Protection tert-Butyl carbazate, Acetone, Toluene1:1.1Reflux2-4>95
Methylation (NaH) Isopropylidene carbazate, NaH, MeI, THF1:1.2:1.20 to RT2-6High (not specified)
Methylation (PTC) Isopropylidene carbazate, KOH, MeBr, TBHS, Toluene1:1.3:1.2:0.1801-3High (not specified)[1]
Deprotection Methylated hydrazone, aq. HCl, THF-RT1-3High (not specified)

Table 2: Alternative Synthesis from Methylhydrazine

Reagents & SolventsMolar Ratio (Substrate:Reagent)Temperature (°C)Time (h)Yield (%)
Methylhydrazine, (Boc)₂O, i-PrOH/CH₂Cl₂1:1.1211660

Visualizations

The following diagrams illustrate the reaction pathways and experimental workflows.

reaction_pathway tert-Butyl carbazate tert-Butyl carbazate tert-Butyl isopropylidene carbazate tert-Butyl isopropylidene carbazate tert-Butyl carbazate->tert-Butyl isopropylidene carbazate Acetone, Toluene, Reflux N-Methylated intermediate N-Methylated intermediate tert-Butyl isopropylidene carbazate->N-Methylated intermediate 1. Base (NaH or KOH/PTC) 2. MeI or MeBr This compound This compound N-Methylated intermediate->this compound aq. HCl

Caption: Reaction pathway for the synthesis of this compound from tert-butyl carbazate.

experimental_workflow cluster_protection Protection cluster_methylation N-Methylation cluster_deprotection Deprotection Mix tert-Butyl carbazate and Acetone in Toluene Mix tert-Butyl carbazate and Acetone in Toluene Reflux with Dean-Stark Reflux with Dean-Stark Mix tert-Butyl carbazate and Acetone in Toluene->Reflux with Dean-Stark Remove solvent Remove solvent Reflux with Dean-Stark->Remove solvent Deprotonate with Base Deprotonate with Base Remove solvent->Deprotonate with Base Add Methylating Agent Add Methylating Agent Deprotonate with Base->Add Methylating Agent Reaction Quench and Extraction Reaction Quench and Extraction Add Methylating Agent->Reaction Quench and Extraction Acidic Hydrolysis Acidic Hydrolysis Reaction Quench and Extraction->Acidic Hydrolysis Neutralization and Extraction Neutralization and Extraction Acidic Hydrolysis->Neutralization and Extraction Purification Purification Neutralization and Extraction->Purification This compound This compound Purification->this compound

Caption: Experimental workflow for the synthesis from tert-butyl carbazate.

alternative_pathway Methylhydrazine Methylhydrazine This compound This compound Methylhydrazine->this compound (Boc)₂O, Solvent

Caption: Alternative synthesis of this compound from methylhydrazine.

Conclusion

This guide has detailed two primary synthetic routes for the preparation of this compound. The N-methylation of protected tert-butyl carbazate offers a reliable, albeit multi-step, approach with good control over selectivity. The alternative synthesis from methylhydrazine provides a more direct and atom-economical pathway. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the subsequent synthetic steps. The provided experimental protocols and comparative data serve as a valuable resource for chemists in the pharmaceutical and fine chemical industries.

References

Spectroscopic Profile of 1-Boc-1-methylhydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data for 1-Boc-1-methylhydrazine (tert-butyl 1-methylhydrazine-1-carboxylate), a key intermediate in pharmaceutical synthesis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a clear reference for compound identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
Data not available in search results

Table 4: Mass Spectrometry Data for this compound

m/zAssignment
Data not available in search results

Note: Specific quantitative spectroscopic data for this compound was not found in the available search results. The tables are provided as a template for data presentation.

Experimental Protocols

Detailed experimental procedures for the acquisition of spectroscopic data are crucial for reproducibility and data interpretation. While specific protocols for this compound were not explicitly found, the following outlines general methodologies typically employed for such analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are generally recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., chloroform).

Mass Spectrometry (MS): Mass spectra are typically acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI). The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for a chemical compound like this compound is essential for a comprehensive characterization. This process ensures that orthogonal data is collected to confirm the structure and purity of the synthesized molecule.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Technical Guide: Physical Properties of N-Boc-N-methylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-methylhydrazine, also known as tert-butyl 1-methylhydrazine-1-carboxylate, is a valuable reagent in organic synthesis, frequently employed in the construction of complex molecules within the pharmaceutical and agrochemical industries. Its protected hydrazine functionality allows for selective transformations, making a thorough understanding of its physical properties essential for its effective handling, reaction optimization, and process scale-up. This technical guide provides a comprehensive overview of the known physical characteristics of N-Boc-N-methylhydrazine, outlines standard experimental protocols for their determination, and presents a logical workflow for property analysis.

Core Physical Properties

PropertyValueReference(s)
Molecular Weight 146.19 g/mol [1][2]
Chemical Formula C₆H₁₄N₂O₂[1][2]
CAS Number 21075-83-2[1][2]
Appearance Colorless to almost colorless clear liquid
Density 0.985 g/mL at 25 °C[2]
Boiling Point 80 °C
Refractive Index n20/D 1.436[2]
Flash Point 71.1 °C (160.0 °F)[2]
Melting Point Not available (The isomeric 1-N-Boc-2-methylhydrazine is a solid with a melting point of 49-51 °C)[3]
Solubility While specific data is limited, Boc-protected hydrazines generally exhibit good solubility in a range of organic solvents. Experimental determination is recommended for specific applications.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the safe and effective use of chemical compounds. Below are detailed, generalized experimental protocols for measuring the key physical properties of a liquid compound like N-Boc-N-methylhydrazine.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Sample of N-Boc-N-methylhydrazine

Procedure:

  • Fill the small test tube with the liquid sample to a depth of approximately 2-3 cm.

  • Place a capillary tube, with its sealed end uppermost, into the test tube containing the liquid.

  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • Clamp the assembly in a Thiele tube or oil bath, making sure the heat-transfer liquid is above the level of the sample in the test tube.

  • Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue gentle heating until a continuous and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

  • For accuracy, repeat the measurement at least twice and calculate the average.

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

  • Pycnometer (a small glass flask with a ground-glass stopper having a capillary tube)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Sample of N-Boc-N-methylhydrazine

  • Distilled water

Procedure:

  • Thoroughly clean and dry the pycnometer and weigh it empty (m₁).

  • Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • Carefully dry the outside of the pycnometer and weigh it filled with water (m₂).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with the sample liquid (N-Boc-N-methylhydrazine) and allow it to equilibrate in the constant temperature water bath.

  • Dry the exterior and weigh the pycnometer filled with the sample (m₃).

  • The density of the sample (ρ_sample) can be calculated using the following formula, where ρ_water is the known density of water at the experimental temperature:

    ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the extent to which light is bent when it passes through the liquid.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Dropper or pipette

  • Sample of N-Boc-N-methylhydrazine

  • Lens tissue and a suitable solvent (e.g., ethanol or acetone)

Procedure:

  • Turn on the refractometer and the circulating water bath to bring the prisms to the desired temperature (e.g., 20 °C).

  • Clean the surfaces of the prisms using a soft lens tissue and a volatile solvent.

  • Using a dropper, apply a few drops of the sample onto the lower prism.

  • Close the prisms firmly.

  • Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus.

  • Rotate the prism assembly until the dividing line is centered on the crosshairs.

  • Read the refractive index value from the scale.

  • Clean the prisms thoroughly after the measurement.

Qualitative Solubility Assessment

Objective: To determine the solubility of the compound in various solvents.

Apparatus:

  • Small test tubes

  • Vortex mixer or stirring rod

  • Sample of N-Boc-N-methylhydrazine

  • A selection of solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane)

Procedure:

  • Add approximately 0.1 mL of N-Boc-N-methylhydrazine to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Agitate the mixture vigorously for about one minute using a vortex mixer or by stirring.

  • Observe the mixture. If the liquid forms a single, clear phase, it is considered soluble. If two distinct layers are present or the mixture is cloudy, it is considered insoluble or partially soluble.

  • Repeat the test for each of the selected solvents.

  • For a more quantitative assessment, known masses of the solute can be added to a known volume of solvent until saturation is reached.

Logical Workflow for Physical Property Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of the physical properties of a chemical compound like N-Boc-N-methylhydrazine.

G Workflow for Physical Property Determination of a Chemical Compound cluster_0 Initial Assessment cluster_1 Primary Physical Constants cluster_2 Liquid-Phase Characterization cluster_3 Solubility & Safety cluster_4 Data Compilation & Reporting A Obtain Pure Sample B Literature Search for Known Properties A->B C Determine Molecular Weight & Formula (Mass Spectrometry, Elemental Analysis) B->C D Determine Physical State (Visual Inspection at RT) B->D E Measure Boiling Point (Capillary Method / Distillation) D->E If Liquid F Measure Density (Pycnometer) D->F If Liquid G Measure Refractive Index (Abbe Refractometer) D->G If Liquid H Assess Solubility (In various organic and aqueous solvents) E->H F->H G->H I Determine Flash Point (Pensky-Martens Closed Cup) H->I J Compile Data in a Standardized Format I->J

References

Core Mechanism of Action: Selective β3-Adrenergic Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis reveals a likely discrepancy in the user's query, where the provided CAS number, 21075-83-2, corresponds to the chemical intermediate 1-Boc-1-methylhydrazine, while the request for a detailed "mechanism of action" points towards a biologically active pharmaceutical agent. The initial search results strongly suggest that the intended subject of inquiry is Trecadrine (CAS 90845-56-0), a selective β3-adrenergic receptor agonist. This technical guide will proceed with a comprehensive examination of Trecadrine's mechanism of action, assuming the CAS number in the prompt was an error.

Trecadrine functions as a selective agonist for the β3-adrenergic receptor, with minimal activity at β1- and β2-adrenergic receptors.[1] This selectivity is crucial to its pharmacological profile, as it mediates specific metabolic effects primarily in tissues rich in β3-adrenoceptors, such as adipose tissue.

The activation of the β3-adrenergic receptor by Trecadrine initiates a cascade of intracellular signaling events. This process is fundamental to understanding its therapeutic potential in metabolic disorders like obesity and type 2 diabetes.

Signaling Pathway

The binding of Trecadrine to the β3-adrenergic receptor, a G-protein coupled receptor (GPCR), stimulates the adenylyl cyclase pathway. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Subsequently, cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, including hormone-sensitive lipase (HSL) and perilipin. The phosphorylation of HSL is a critical step in the mobilization of stored triglycerides into free fatty acids and glycerol, a process known as lipolysis.

Trecadrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Trecadrine Trecadrine Beta3_AR β3-Adrenergic Receptor (GPCR) Trecadrine->Beta3_AR Binds to G_Protein Gs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase ATP ATP cAMP cAMP AC->cAMP G_Protein->AC Activates ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive Hormone-Sensitive Lipase (Inactive) PKA->HSL_inactive Phosphorylates HSL_active Hormone-Sensitive Lipase (Active) HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FFA_Glycerol Free Fatty Acids + Glycerol Triglycerides->FFA_Glycerol

Trecadrine's β3-Adrenergic Receptor Signaling Pathway

Pharmacological Effects and Therapeutic Potential

The primary pharmacological effects of Trecadrine stem from its ability to stimulate lipolysis and increase energy expenditure. These actions have positioned it as a potential therapeutic agent for obesity and type 2 diabetes.

Anti-Obesity Effects

By promoting the breakdown of fat in adipose tissue, Trecadrine can contribute to a reduction in overall body fat mass. The released free fatty acids can be utilized by other tissues as an energy source, further contributing to a negative energy balance.

Anti-Diabetic Properties

Trecadrine has demonstrated potential in improving glucose metabolism. In animal models of diabetes, a β3-adrenergic agonist was shown to increase the ratio of GLUT1 to GLUT4 in muscle and regulate liver glucose utilization.[2] Furthermore, studies have indicated that Trecadrine can have divergent effects on lipolysis and thermogenesis, which are important aspects of metabolic regulation.[3]

Effects on Intestinal Absorption

Interestingly, Trecadrine has also been shown to influence intestinal function. Research in rat models has demonstrated that Trecadrine can inhibit the intestinal absorption of D-galactose.[3][4][5] This effect appears to be independent of its systemic metabolic actions and suggests a direct role of β3-adrenoceptors in the gastrointestinal tract.[3][5] In diabetic rats, Trecadrine administration led to an improvement in altered intestinal disaccharidase activities.[3][5]

Quantitative Data

Currently, publicly available quantitative data such as IC50, EC50, or Ki values for Trecadrine are not readily found in the initial search results. Further literature review would be necessary to populate a detailed table of its binding affinities and potency at the β3-adrenergic receptor compared to other adrenoceptor subtypes.

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the abstracts. However, a general workflow for assessing the effects of Trecadrine can be outlined based on the described experiments.

In Vitro Adipocyte Lipolysis Assay

Objective: To determine the effect of Trecadrine on lipolysis in isolated adipocytes.

Methodology:

  • Adipocyte Isolation: Adipocytes are isolated from the epididymal fat pads of rats via collagenase digestion.

  • Incubation: Isolated adipocytes are incubated in a buffer containing various concentrations of Trecadrine.

  • Lipolysis Measurement: The extent of lipolysis is quantified by measuring the concentration of glycerol or free fatty acids released into the incubation medium. This is typically done using a colorimetric or fluorometric assay kit.

  • Data Analysis: Dose-response curves are generated to determine the EC50 of Trecadrine for stimulating lipolysis.

Lipolysis_Assay_Workflow Adipose_Tissue Adipose Tissue (e.g., from rat epididymal fat pad) Collagenase Collagenase Digestion Adipose_Tissue->Collagenase Isolated_Adipocytes Isolated Adipocytes Collagenase->Isolated_Adipocytes Incubation Incubation with Trecadrine (various concentrations) Isolated_Adipocytes->Incubation Supernatant_Collection Collection of Incubation Medium Incubation->Supernatant_Collection Glycerol_FFA_Assay Quantification of Glycerol/ Free Fatty Acids Supernatant_Collection->Glycerol_FFA_Assay Data_Analysis Data Analysis (Dose-Response Curve, EC50) Glycerol_FFA_Assay->Data_Analysis

Workflow for In Vitro Adipocyte Lipolysis Assay
In Vivo Studies in Animal Models

Objective: To assess the effects of Trecadrine on metabolic parameters in animal models of obesity or diabetes.

Methodology:

  • Animal Model: Utilize relevant animal models, such as diet-induced obese rats or alloxan-induced diabetic rats.

  • Drug Administration: Administer Trecadrine orally to the treatment group over a specified period. A control group receives a vehicle.

  • Metabolic Monitoring: Monitor key metabolic parameters throughout the study, including body weight, food intake, blood glucose levels, and plasma lipid profiles.

  • Tissue Analysis: At the end of the study, tissues such as adipose, muscle, and liver can be collected for further analysis, including gene expression of metabolic markers (e.g., GLUT1, GLUT4) and enzyme activities.

Conclusion

Trecadrine is a selective β3-adrenergic receptor agonist with a clear mechanism of action centered on the stimulation of the adenylyl cyclase pathway in target tissues. Its ability to promote lipolysis and potentially improve glucose metabolism underscores its therapeutic promise for metabolic disorders. Further research is warranted to fully elucidate its clinical efficacy and safety profile. The additional discovery of its effects on intestinal absorption opens new avenues for understanding the role of β3-adrenoceptors in gastrointestinal physiology.

References

The Versatility of Boc-Protected Hydrazines: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butoxycarbonyl (Boc)-protected hydrazines are indispensable reagents in modern organic synthesis and medicinal chemistry. The Boc group, a widely used amine protecting group, imparts stability to the otherwise reactive hydrazine moiety, allowing for selective transformations at one nitrogen atom while the other is masked.[1][2] This controlled reactivity makes Boc-protected hydrazines crucial building blocks in the synthesis of a diverse array of molecules, from complex heterocyclic scaffolds to active pharmaceutical ingredients (APIs).[3][4][5] This technical guide provides an in-depth exploration of the reactivity of Boc-protected hydrazines, complete with experimental protocols, quantitative data, and mechanistic diagrams to serve as a comprehensive resource for researchers in the field.

The stability of the Boc protecting group under basic and nucleophilic conditions, coupled with its facile removal under acidic conditions, provides a robust strategy for orthogonal synthesis.[6][7] The nucleophilic terminal nitrogen of Boc-hydrazine readily participates in a variety of bond-forming reactions, including acylation, alkylation, and condensation with carbonyl compounds.[1][3][8] These reactions pave the way for the construction of more complex molecular architectures. This guide will systematically detail these key transformations.

Core Reactivity and Key Transformations

The reactivity of Boc-protected hydrazines is primarily centered around the nucleophilicity of the terminal -NH2 group. The Boc group, being an electron-withdrawing group, slightly reduces the nucleophilicity of the adjacent nitrogen atom, thus allowing for selective reactions at the terminal nitrogen.

Acylation Reactions

Acylation of Boc-protected hydrazines is a common method for the synthesis of N,N'-disubstituted hydrazides. Highly reactive acylating agents like acyl chlorides lead to excellent yields of monoacylated products at the terminal nitrogen.[8] However, the use of an excess of the acylating agent can promote diacylation and may even lead to the unexpected loss of other protecting groups.[8] Less reactive acylating agents such as activated esters or benzyl chloroformate result solely in monoacylated products, albeit in lower yields.[8] Acetic anhydride has been reported to be unreactive under various conditions.[8]

Alkylation Reactions

Selective alkylation of Boc-protected hydrazines can be achieved through the formation of a nitrogen dianion.[3] Metalation with a strong base like n-butyllithium (n-BuLi) generates a dianion that is stable and highly soluble in solvents like tetrahydrofuran (THF).[3] This dianion then readily reacts with various alkylating agents. The rate of this reaction is dependent on the nature of the leaving group (I > Br > Cl) and the steric bulk of the electrophile.[3] This methodology provides a powerful tool for the synthesis of substituted hydrazines, which are precursors to a variety of heterocyclic compounds and are found in numerous drugs and pesticides.[3][9]

Condensation with Carbonyl Compounds to Form Hydrazones

The reaction of tert-butyl carbazate (Boc-hydrazine) with aldehydes and ketones is a robust and widely used method for the synthesis of N-Boc-protected hydrazones.[1][10] This condensation reaction proceeds via a nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond.[1][10] The reaction is typically catalyzed by a small amount of acid and is carried out in protic solvents like ethanol or methanol.[1][10] N-Boc-hydrazones are often stable, crystalline solids that serve as pivotal intermediates in numerous synthetic transformations, including the synthesis of various biologically active molecules.[1][10]

Deprotection of the Boc Group

The removal of the Boc group is a critical step to unmask the hydrazine functionality for further reactions. This is most commonly achieved under acidic conditions.[6] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free hydrazine. A variety of acidic reagents can be employed, with the choice depending on the substrate's sensitivity to acid. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation.[11] Other strong acids like trifluoromethanesulfonic acid (TfOH) can achieve deprotection at very low temperatures, which is beneficial for sensitive substrates.[12]

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving Boc-protected hydrazines, providing a comparative overview of different reaction conditions and their outcomes.

Acylating AgentProductYieldReference
Benzoyl chlorideMonoacylated hydrazineVery good[8]
Butanoyl chlorideMonoacylated hydrazineVery good[8]
Excess acyl chlorideDiacylated hydrazine-[8]
Activated estersMonoacylated hydrazineFair to poor[8]
Benzyl chloroformateMonoacylated hydrazineFair to poor[8]
Acetic anhydrideNo product-[8]
Table 1: Summary of Acylation Reactions of N-Boc-N'-COCF3 Protected Hydrazine.
SubstrateProductYieldReference
AcetophenoneN-Boc-acetophenone hydrazone90-94%[1]
CamphorN-Boc-camphor hydrazone-[1]
trans-CinnamaldehydeN-Boc-trans-cinnamaldehyde hydrazoneModerate[1]
o-TolualdehydeN-Boc-o-tolualdehyde hydrazone>90%[1]
Table 2: Yields for the Synthesis of N-Boc-Hydrazones from Carbonyl Compounds.
ReagentTypical ConcentrationSolventTemperature (°C)Typical Reaction TimeReference
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to Room Temp.1 - 4 hours
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temp.30 min - 2 hours
Trifluoromethanesulfonic Acid (TfOH)5 equivalentsTrifluoroethanol/DCM-401.5 minutes[12]
Table 3: Common Conditions for the Acidic Deprotection of Boc-Protected Hydrazides.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Boc-protected hydrazines.

Protocol 1: Synthesis of N-Boc-Acetophenone Hydrazone[1]

Materials:

  • Acetophenone (1.20 g, 10 mmol)

  • tert-Butyl carbazate (1.32 g, 10 mmol)

  • Absolute ethanol (25 mL)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Combine acetophenone, tert-butyl carbazate, and absolute ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the mixture at reflux for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the volatile components under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Acidic Boc Deprotection using TFA[8]

Materials:

  • Boc-protected hydrazide linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Magnetic stir bar

  • Ice bath

Procedure:

  • Dissolve the Boc-protected hydrazide linker in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to achieve the desired final concentration (typically 25-50% v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 1-3 hours.

  • Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent and excess TFA can be removed under reduced pressure.

Protocol 3: Palladium-Catalyzed Synthesis of N-Boc-N-alkenylhydrazines[15]

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)

  • tert-Butyl carbazate (1.2 equivalents)

  • Vinyl halide (1.0 equivalent)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Schlenk tube

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the palladium precursor, the phosphine ligand, and the base.

  • Add tert-butyl carbazate and the vinyl halide to the Schlenk tube.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture at the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizations

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows discussed in this guide.

Hydrazone_Formation cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Boc_Hydrazine Boc-NH-NH₂ Nucleophilic_Attack Nucleophilic Attack Boc_Hydrazine->Nucleophilic_Attack Carbonyl R-C(=O)-R' Carbonyl->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate + H⁺ Elimination Elimination of H₂O Intermediate->Elimination Hydrazone Boc-NH-N=C(R)R' Elimination->Hydrazone - H₂O

Caption: Mechanism of N-Boc-hydrazone formation.

Boc_Deprotection cluster_start Starting Material cluster_process Deprotection Process cluster_end Products Boc_Protected R-NH-NH-Boc Protonation Protonation Boc_Protected->Protonation + H⁺ (e.g., TFA) Carbocation_Formation Formation of tert-butyl cation Protonation->Carbocation_Formation Decarboxylation Decarboxylation Carbocation_Formation->Decarboxylation Byproducts CO₂ + Isobutylene Carbocation_Formation->Byproducts Free_Hydrazine R-NH-NH₂ Decarboxylation->Free_Hydrazine

Caption: Mechanism of acidic Boc-deprotection.

Exp_Workflow_Hydrazone Start Combine Reactants: Carbonyl Compound, Boc-Hydrazine, Solvent Catalysis Add Acid Catalyst Start->Catalysis Reaction Heat to Reflux (1-24h) Catalysis->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction continue if incomplete Workup Cool and Concentrate Monitoring->Workup if complete Purification Purify by Recrystallization or Column Chromatography Workup->Purification Product N-Boc-Hydrazone Purification->Product

Caption: Experimental workflow for hydrazone synthesis.

Conclusion

Boc-protected hydrazines are highly versatile and valuable intermediates in organic synthesis. Their predictable reactivity allows for a wide range of transformations, including acylation, alkylation, and hydrazone formation, providing access to a vast chemical space. The ability to readily deprotect the hydrazine moiety under acidic conditions further enhances their utility in multi-step synthetic sequences. The experimental protocols and quantitative data presented in this guide offer a practical resource for chemists to effectively utilize these reagents in their research and development endeavors. A thorough understanding of the reactivity and handling of Boc-protected hydrazines is essential for any scientist working in the fields of synthetic organic chemistry and drug discovery.

References

Solubility Profile of 1-Boc-1-methylhydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Boc-1-methylhydrazine (tert-butyl 1-methylhydrazine-1-carboxylate), a key reagent in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a predicted solubility profile based on the compound's molecular structure and provides detailed experimental protocols for determining its solubility in common organic solvents.

Predicted Solubility Profile

This compound possesses a molecular structure with both polar and non-polar characteristics. The presence of the Boc (tert-butoxycarbonyl) group, specifically the carbonyl (C=O) and the N-H functionality of the hydrazine moiety, introduces polarity and the potential for hydrogen bonding. Conversely, the tert-butyl and methyl groups are non-polar. This amphiphilic nature suggests that this compound will exhibit a range of solubilities in various organic solvents.

Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The compound is expected to be soluble in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHighThe hydroxyl group of alcohols can act as a hydrogen bond donor and acceptor, interacting favorably with the polar groups of the molecule.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighThe ether oxygen can act as a hydrogen bond acceptor. THF is generally a better solvent than diethyl ether for moderately polar compounds.
Halogenated Solvents Dichloromethane (DCM), ChloroformModerate to HighThese solvents are polar aprotic and can effectively solvate the polar portions of the molecule.
Aromatic Hydrocarbons Toluene, BenzeneLow to ModerateThe non-polar aromatic ring will primarily interact with the non-polar tert-butyl and methyl groups.
Esters Ethyl acetateModerate to HighEthyl acetate is a polar aprotic solvent that can engage in dipole-dipole interactions and act as a hydrogen bond acceptor.
Amides Dimethylformamide (DMF), Dimethylacetamide (DMA)HighThese are highly polar aprotic solvents that are excellent at solvating a wide range of organic compounds.
Nitriles AcetonitrileModerate to HighAcetonitrile is a polar aprotic solvent capable of dissolving moderately polar compounds.
Non-polar Hydrocarbons Hexanes, HeptaneLow to InsolubleThe significant polarity of the hydrazine and carbamate groups will limit solubility in highly non-polar solvents.
Water Slightly SolubleWhile the molecule has hydrogen bonding capabilities, the non-polar tert-butyl group will likely limit its aqueous solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The following gravimetric method is a reliable approach for determining the solubility of a liquid solute like this compound in various organic solvents.

Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (purity ≥97%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps (e.g., 4 mL)

  • Micropipettes

  • Filtration device (e.g., syringe filters, 0.45 µm)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

Procedure:

  • Solvent Equilibration: Place a sufficient volume of each test solvent in the thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C) and allow it to equilibrate.

  • Sample Preparation: To a series of vials, add an excess of this compound to a known volume (e.g., 2 mL) of the temperature-equilibrated solvent. An excess is necessary to ensure a saturated solution.

  • Equilibration: Tightly cap the vials and place them in the thermostatic shaker. Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 hours is generally recommended, but the optimal time should be determined by preliminary experiments (i.e., measuring solubility at different time points until a plateau is reached).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow any undissolved solute to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed micropipette. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed vial. This step is crucial to remove any suspended micro-droplets of the undissolved solute.

  • Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

  • Mass Determination: Once the solvent is completely removed, re-weigh the vial containing the dried solute.

  • Calculation: The solubility (S) can be calculated in g/100 mL using the following formula:

    S ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of supernatant withdrawn in mL) * 100

Data Presentation:

All quantitative solubility data should be presented in a clear and organized table.

Table 2: Example of Quantitative Solubility Data Table for this compound at 25 °C

SolventSolubility ( g/100 mL)
Methanol[Experimental Value]
Ethanol[Experimental Value]
Dichloromethane[Experimental Value]
Tetrahydrofuran[Experimental Value]
Ethyl Acetate[Experimental Value]
Toluene[Experimental Value]
Hexanes[Experimental Value]
Water[Experimental Value]

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent Select Solvents Equilibrate Equilibrate Solvents to Temperature Solvent->Equilibrate Add_Solute Add Excess Solute to Solvent Equilibrate->Add_Solute Shake Equilibrate with Shaking Add_Solute->Shake Settle Allow Undissolved Solute to Settle Shake->Settle Filter Withdraw and Filter Supernatant Settle->Filter Evaporate Evaporate Solvent Filter->Evaporate Weigh Weigh Dried Solute Evaporate->Weigh Calculate Calculate Solubility Weigh->Calculate

Caption: Experimental workflow for solubility determination.

This technical guide provides a foundational understanding of the solubility of this compound and a robust methodology for its quantitative determination. For researchers and professionals in drug development, accurate solubility data is paramount for reaction optimization, formulation development, and purification processes.

Thermal Stability and Decomposition of 1-Boc-1-methylhydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-1-methylhydrazine, also known as tert-butyl N-methyl-N-aminocarbamate, is a valuable reagent in organic synthesis, particularly in the construction of complex molecules in the pharmaceutical industry. As with any chemical intermediate, a thorough understanding of its thermal stability and decomposition characteristics is paramount for safe handling, process development, and risk assessment. This technical guide summarizes the expected thermal behavior of this compound, outlines potential decomposition pathways, and provides detailed experimental protocols for its thermal analysis.

Physicochemical Properties

A summary of the basic physical and chemical properties of this compound is provided in Table 1.

PropertyValue
Molecular Formula C₆H₁₄N₂O₂
Molecular Weight 146.19 g/mol
Appearance Liquid
Boiling Point 80 °C at 20 mmHg[1]
Density 0.985 g/mL at 25 °C[2][3]
Flash Point 71.1 °C (160.0 °F)[2][4]

Expected Thermal Stability and Decomposition

While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not publicly available, general trends for Boc-protected hydrazines and amines suggest they are thermally stable under neutral conditions. One study notes that Boc-protected hydrazines and amines are thermally stable in the absence of acids[5]. However, at elevated temperatures, decomposition is expected to occur.

The thermal decomposition of the Boc (tert-butoxycarbonyl) protecting group in amines is known to proceed via a concerted mechanism, leading to the formation of the corresponding carbamic acid, which then rapidly decarboxylates to the free amine, alongside the liberation of isobutylene and carbon dioxide.

Based on this, a plausible primary decomposition pathway for this compound can be proposed. The initial step would involve the cleavage of the Boc group to yield 1-methylhydrazine, isobutylene, and carbon dioxide. Subsequently, the unstable 1-methylhydrazine would likely undergo further decomposition. Studies on the thermal degradation of methylhydrazine have shown that the main products include hydrogen cyanide (HCN), nitrogen (N₂), and ammonia (NH₃)[6].

Proposed Decomposition Pathway

The proposed thermal decomposition of this compound can be visualized as a two-stage process. The first stage is the deprotection of the Boc group, and the second stage is the decomposition of the resulting methylhydrazine.

Decomposition_Pathway This compound This compound Intermediate_Complex [Transition State] This compound->Intermediate_Complex Heat (Δ) Products_Stage1 1-Methylhydrazine + Isobutylene + CO2 Intermediate_Complex->Products_Stage1 Products_Stage2 HCN + N2 + NH3 Products_Stage1->Products_Stage2 Further Decomposition

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, experimental techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential. The following are detailed, generalized protocols that can be adapted for the analysis of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset of decomposition, peak decomposition temperature, and the enthalpy of decomposition (ΔHd).

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or gold-plated DSC pan. The use of hermetic pans is crucial for volatile liquids to prevent evaporation before decomposition.

    • Prepare an identical empty pan to be used as a reference.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Purge the DSC cell with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., 25 °C).

    • Heat the sample at a linear heating rate, typically 5, 10, or 20 °C/min, to a final temperature well above the expected decomposition region (e.g., 400 °C). The choice of heating rate can influence the observed temperatures, so consistency is key for comparative studies.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the onset temperature of the exothermic decomposition peak.

    • Identify the peak maximum temperature of the exotherm.

    • Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Weigh_Sample Weigh 1-3 mg of This compound Seal_Pan Seal in Hermetic DSC Pan Weigh_Sample->Seal_Pan Load_Sample Load Sample and Reference Pans Seal_Pan->Load_Sample Set_Parameters Set Heating Rate and Atmosphere (N2) Load_Sample->Set_Parameters Run_Program Execute Thermal Program (e.g., 25-400 °C at 10 °C/min) Set_Parameters->Run_Program Record_Thermogram Record Heat Flow vs. Temperature Run_Program->Record_Thermogram Analyze_Peaks Determine Onset Temp, Peak Temp, and ΔHd Record_Thermogram->Analyze_Peaks

Caption: Experimental workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs and to quantify the mass loss associated with decomposition.

Methodology:

  • Sample Preparation:

    • Accurately weigh a slightly larger sample, typically 5-10 mg, of this compound into an appropriate TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Calibrate the TGA instrument for mass and temperature.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Heat the sample at a controlled linear rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis:

    • Record the sample mass as a function of temperature.

    • Generate a derivative of the mass loss curve (DTG curve) to more clearly identify the temperatures of maximum mass loss rate.

    • Determine the onset temperature of mass loss and the temperatures corresponding to different decomposition stages.

    • Quantify the percentage of mass lost at each stage.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga TGA Analysis cluster_data_tga Data Interpretation Weigh_Sample_TGA Weigh 5-10 mg of This compound Place_in_Pan_TGA Place in TGA Pan Weigh_Sample_TGA->Place_in_Pan_TGA Load_Sample_TGA Load Sample Pan into TGA Furnace Place_in_Pan_TGA->Load_Sample_TGA Set_Parameters_TGA Set Heating Rate and Inert Atmosphere (N2) Load_Sample_TGA->Set_Parameters_TGA Run_Program_TGA Execute Thermal Program (e.g., 25-600 °C at 10 °C/min) Set_Parameters_TGA->Run_Program_TGA Record_TG_Curve Record Mass vs. Temperature (TG Curve) Run_Program_TGA->Record_TG_Curve Analyze_Mass_Loss Determine Onset and Percentage of Mass Loss Record_TG_Curve->Analyze_Mass_Loss

Caption: Experimental workflow for TGA analysis.

Safety Considerations

Hydrazine and its derivatives, including methylhydrazine, are known to be toxic and potentially carcinogenic. Although the Boc group may mitigate some of the immediate hazards, it is prudent to handle this compound with appropriate safety precautions.

  • Handling: All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep containers tightly sealed.

  • Decomposition Hazards: The thermal decomposition of this compound can release flammable and toxic gases, including isobutylene, carbon dioxide, hydrogen cyanide, and ammonia. Ensure that any thermal analysis is conducted in an instrument with proper ventilation and exhaust.

Conclusion

While specific quantitative data for the thermal stability and decomposition of this compound is lacking in the public domain, a reasonable approximation of its behavior can be inferred from related compounds. It is expected to be relatively stable at ambient temperatures but will likely decompose upon heating, with an initial loss of the Boc protecting group followed by the decomposition of the resulting methylhydrazine. For any application involving elevated temperatures, it is strongly recommended that a thorough thermal hazard assessment, including DSC and TGA analysis as outlined in this guide, be performed to ensure safe operating conditions.

References

1-Boc-1-Methylhydrazine: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-1-methylhydrazine, also known as tert-butyl 2-methylcarbazate, has emerged as a critical and versatile building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features, combining a Boc-protected nitrogen and a reactive methylhydrazine moiety, offer a gateway to a diverse array of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a special focus on its role in the development of novel therapeutics. Detailed experimental protocols for its synthesis and its utilization in the construction of heterocyclic systems are presented, alongside a summary of its physical, chemical, and spectroscopic data. Furthermore, this guide explores the biological significance of molecules derived from this building block, including the ghrelin receptor agonist anamorelin, and delves into the signaling pathways they modulate.

Introduction

The strategic incorporation of hydrazine and its derivatives is a cornerstone of modern medicinal chemistry, enabling the synthesis of a wide range of pharmacologically active compounds.[1] this compound (tert-butyl 2-methylcarbazate) is a prime example of a well-designed building block that balances stability and reactivity. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under various reaction conditions, yet can be readily removed when desired, unmasking a nucleophilic nitrogen for further elaboration. The adjacent methyl-substituted nitrogen and the terminal primary amine of the hydrazine core provide multiple points for synthetic diversification. This guide aims to be a comprehensive resource for researchers leveraging the synthetic potential of this compound in their drug discovery and development endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical, chemical, and spectroscopic properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.[2][3][4][5][6]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 21075-83-2[2][3]
Molecular Formula C₆H₁₄N₂O₂[2][3]
Molecular Weight 146.19 g/mol [2][3]
Appearance Colorless to almost colorless clear liquid[6]
Density 0.985 g/mL at 25 °C[3]
Boiling Point 186 °C[6]
Flash Point 71 °C (160 °F)[3]
Refractive Index (n20/D) 1.436[3]
pKa 3.28 ± 0.10 (Predicted)[6]
Storage Keep in dark place, sealed in dry, room temperature[6]

Table 2: Spectroscopic Data of this compound

SpectroscopyDataReference(s)
¹H NMR (CDCl₃) δ 4.06 (br, 2H), 3.05 (s, 3H), 1.47 (s, 9H)[4]
IR (pure) νmax 1694, 1365, 1154 cm⁻¹[4]
SMILES CN(N)C(=O)OC(C)(C)C[3]
InChIKey IHMQNZFRFVYNDS-UHFFFAOYSA-N[3]

Synthesis of this compound

The reliable and scalable synthesis of this compound is crucial for its widespread application. A common and effective method involves the reaction of methylhydrazine with di-tert-butyl dicarbonate.

Experimental Protocol: Synthesis of this compound[4]

Materials:

  • Methylhydrazine

  • Sodium hydroxide

  • Methanol

  • Di-tert-butyl dicarbonate

  • Aqueous ammonium chloride

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Diatomaceous earth

Procedure:

  • Dissolve methylhydrazine (564 mmol) and sodium hydroxide (575 mmol) in methanol (500 mL).

  • Prepare a solution of di-tert-butyl dicarbonate (564 mmol) in methanol (500 mL).

  • Slowly add the di-tert-butyl dicarbonate solution dropwise to the methylhydrazine solution over a period of 2 hours at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.

  • Remove any insoluble material by filtration through diatomaceous earth.

  • Concentrate the filtrate under reduced pressure to obtain an oily residue.

  • Neutralize the residue with aqueous ammonium chloride.

  • Extract the aqueous phase with dichloromethane.

  • Dry the combined organic phases with anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield this compound.

Expected Yield: Approximately 97%.[4]

Characterization: The product can be characterized by ¹H NMR and IR spectroscopy, with expected data as listed in Table 2.[4]

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup cluster_product Product Methylhydrazine Methylhydrazine Reaction Reaction Methylhydrazine->Reaction 1. Dissolve Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate->Reaction 2. Add dropwise Solvent (Methanol) Solvent (Methanol) Solvent (Methanol)->Reaction Base (NaOH) Base (NaOH) Base (NaOH)->Reaction Temperature (0°C to RT) Temperature (0°C to RT) Temperature (0°C to RT)->Reaction Filtration Filtration Concentration Concentration Filtration->Concentration Neutralization (aq. NH4Cl) Neutralization (aq. NH4Cl) Concentration->Neutralization (aq. NH4Cl) Extraction (DCM) Extraction (DCM) Neutralization (aq. NH4Cl)->Extraction (DCM) Drying (MgSO4) Drying (MgSO4) Extraction (DCM)->Drying (MgSO4) Final Concentration Final Concentration Drying (MgSO4)->Final Concentration This compound This compound Final Concentration->this compound Reaction->Filtration 3. Stir

Caption: Synthetic workflow for this compound.

Applications in Chemical Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds and complex molecules with therapeutic potential.

Synthesis of Pyrazole Derivatives

Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities. This compound can be used in the synthesis of substituted pyrazoles through condensation with 1,3-dicarbonyl compounds or their equivalents.[7]

Materials:

  • This compound

  • A 1,3-dicarbonyl compound (e.g., acetylacetone) or a suitable precursor (e.g., a β-ketoester and an aldehyde)

  • Ethanol or Methanol

  • Acid or base catalyst (if required)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol or methanol.

  • Add this compound (1-1.2 equivalents) to the solution.

  • If necessary, add a catalytic amount of acid (e.g., acetic acid) or base.

  • Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup & Purification cluster_product Product This compound This compound Reaction Reaction This compound->Reaction Condensation 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Reaction Solvent (e.g., EtOH) Solvent (e.g., EtOH) Solvent (e.g., EtOH)->Reaction Catalyst (optional) Catalyst (optional) Catalyst (optional)->Reaction Temperature (RT or Reflux) Temperature (RT or Reflux) Temperature (RT or Reflux)->Reaction Cooling Cooling Filtration/Concentration Filtration/Concentration Cooling->Filtration/Concentration Purification Purification Filtration/Concentration->Purification Substituted Pyrazole Substituted Pyrazole Purification->Substituted Pyrazole Reaction->Cooling

Caption: General workflow for pyrazole synthesis.

Amide Bond Formation

The primary amine of this compound can readily participate in amide bond formation with activated carboxylic acids, a fundamental transformation in the synthesis of many pharmaceuticals.

Materials:

  • This compound

  • Carboxylic acid

  • Coupling agent (e.g., EDC/NHS, HATU, or PNT)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Base (e.g., DIPEA, NMM)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1 equivalent) and the coupling agent (1.1-1.2 equivalents) in the anhydrous solvent.

  • If using a uronium/aminium or phosphonium salt-based coupling agent, add a non-nucleophilic base (2 equivalents).

  • Stir the mixture at room temperature for 15-60 minutes to activate the carboxylic acid.

  • Add this compound (1-1.2 equivalents) to the activated carboxylic acid solution.

  • Continue stirring at room temperature, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 5% HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Carboxylic Acid Carboxylic Acid Activation Activation Carboxylic Acid->Activation This compound This compound Coupling Coupling This compound->Coupling Coupling Agent Coupling Agent Coupling Agent->Activation Base (optional) Base (optional) Base (optional)->Activation Solvent Solvent Solvent->Activation Activation->Coupling Activated Intermediate Workup & Purification Workup & Purification Coupling->Workup & Purification Amide Product Amide Product Workup & Purification->Amide Product

Caption: General experimental workflow for amide coupling.

Role in Drug Development: The Case of Anamorelin

A prominent example showcasing the utility of this compound is its use as a key intermediate in the synthesis of anamorelin. Anamorelin is a ghrelin receptor agonist that has been investigated for the treatment of cancer-associated cachexia.

Anamorelin and the Ghrelin Receptor Signaling Pathway

Anamorelin mimics the action of the endogenous hormone ghrelin by binding to and activating the growth hormone secretagogue receptor (GHS-R1a), a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events, primarily through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological effects of anamorelin, including increased appetite and the release of growth hormone. The PI3K/Akt pathway is also implicated in the downstream signaling of the ghrelin receptor, contributing to cellular growth and survival.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Anamorelin Anamorelin GHSR1a GHS-R1a (Ghrelin Receptor) Anamorelin->GHSR1a Binds and Activates Gq11 Gαq/11 GHSR1a->Gq11 Activates PI3K PI3K GHSR1a->PI3K Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates PhysiologicalEffects Increased Appetite, Growth Hormone Release Ca2->PhysiologicalEffects PKC->PhysiologicalEffects Akt Akt PI3K->Akt Activates GrowthSurvival Cell Growth & Survival Akt->GrowthSurvival G cluster_ubiquitination Ubiquitination Cascade cluster_proteasome Proteasomal Degradation Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 ATP-dependent activation E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer E3 E3 (Ub ligase) E2->E3 Ub transfer PolyUbSubstrate Polyubiquitinated Substrate E3->PolyUbSubstrate Polyubiquitination Substrate Substrate Protein Substrate->E3 Proteasome 26S Proteasome PolyUbSubstrate->Proteasome Recognition & Degradation Peptides Peptides Proteasome->Peptides Release

References

An In-depth Technical Guide to 2-Methylcarbazic Acid Tert-Butyl Ester: A Key Intermediate in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylcarbazic acid tert-butyl ester, also known by synonyms such as N-(tert-Butoxycarbonyl)-N-methylhydrazine (N-Boc-N-methylhydrazine) and tert-butyl 2-methylcarbazate, is a crucial chemical intermediate with significant applications in the pharmaceutical industry. Its unique structural features, particularly the presence of a Boc-protected methylated hydrazine moiety, make it a valuable building block in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the core characteristics of 2-Methylcarbazic acid tert-butyl ester, including its chemical and physical properties, detailed synthetic protocols, and its pivotal role in the development of therapeutic agents such as the ghrelin receptor agonist anamorelin and various cathepsin C inhibitors. Safety and handling procedures are also outlined to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

2-Methylcarbazic acid tert-butyl ester is a clear, colorless to almost colorless liquid at room temperature.[1][2] Its chemical structure and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of 2-Methylcarbazic Acid Tert-Butyl Ester

PropertyValueReference(s)
IUPAC Name tert-butyl 2-methylhydrazine-1-carboxylate
Synonyms N-(tert-Butoxycarbonyl)-N-methylhydrazine, N-Boc-N-methylhydrazine, tert-Butyl 2-methylcarbazate, 1-Boc-1-methylhydrazine[1][2]
CAS Number 21075-83-2[1]
Molecular Formula C₆H₁₄N₂O₂[1]
Molecular Weight 146.19 g/mol [1]
Appearance Clear, colorless to almost colorless liquid[2]
Density 0.985 g/mL at 25 °C[1]
Boiling Point 186 °C[1]
Flash Point 71 °C (160 °F)[1]
Refractive Index n20/D 1.436[1]
Storage Store in a cool, dark, and dry place under an inert atmosphere.[1]

Synthesis of 2-Methylcarbazic Acid Tert-Butyl Ester

The synthesis of 2-Methylcarbazic acid tert-butyl ester is typically achieved through the reaction of methylhydrazine with di-tert-butyl dicarbonate (Boc₂O). This procedure provides a high yield of the desired product.

Experimental Protocol: Synthesis of 2-Methylcarbazic Acid Tert-Butyl Ester

Materials:

  • Methylhydrazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol

  • Sodium hydroxide

  • Aqueous ammonium chloride

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve methylhydrazine and sodium hydroxide in methanol.

  • Slowly add a solution of di-tert-butyl dicarbonate in methanol to the methylhydrazine solution at 0°C over a period of 2 hours.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove any insoluble material by filtration.

  • Concentrate the filtrate under reduced pressure to obtain an oily residue.

  • Neutralize the residue with aqueous ammonium chloride.

  • Extract the aqueous phase with dichloromethane.

  • Dry the combined organic phases with anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield 2-Methylcarbazic acid tert-butyl ester.

Characterization: The product can be characterized by ¹H NMR and IR spectroscopy.

  • ¹H NMR (CDCl₃): δ 4.06 (br, 2H), 3.05 (s, 3H), 1.47 (s, 9H)

  • IR (pure): νmax 1694, 1365, 1154 cm⁻¹

G reagents Methylhydrazine + Di-tert-butyl dicarbonate reaction Reaction in Methanol with NaOH at 0°C to RT reagents->reaction Mixing workup Aqueous Workup & Extraction reaction->workup Purification product 2-Methylcarbazic acid tert-butyl ester workup->product

Synthesis workflow for 2-Methylcarbazic acid tert-butyl ester.

Applications in Drug Development

2-Methylcarbazic acid tert-butyl ester is a valuable intermediate in the synthesis of several classes of therapeutic agents, most notably ghrelin receptor agonists and cathepsin C inhibitors.

Synthesis of Anamorelin (a Ghrelin Receptor Agonist)

Anamorelin is a ghrelin receptor agonist investigated for the treatment of cancer-related anorexia and cachexia.[3] The synthesis of anamorelin involves the coupling of a dipeptide intermediate with a piperidine intermediate, which is derived from a precursor synthesized using a methylated hydrazine derivative. The N-Boc-N-methylhydrazine moiety is a key component in forming the trimethylhydrazine portion of the anamorelin molecule.

The synthesis of anamorelin is a multi-step process.[4] A key step involves the formation of a trimethylhydrazine intermediate, which is then coupled with a chiral piperidine carboxylic acid derivative.

Step 1: Formation of N-formyl-N',N'-dimethylhydrazine

  • Treat 1,1-Dimethylhydrazine with ethyl formate to produce N-formyl-N',N'-dimethylhydrazine.[4]

Step 2: Reduction to Trimethylhydrazine

  • Reduce the N-formyl-N',N'-dimethylhydrazine with a reducing agent like lithium aluminum hydride to yield trimethylhydrazine.[4] This intermediate is analogous in reactivity to the hydrazine moiety in 2-Methylcarbazic acid tert-butyl ester after deprotection and further methylation.

Step 3: Coupling with the Piperidine Intermediate

  • Activate the carboxylic acid of the N-Boc protected (3R)-3-benzylpiperidine-3-carboxylic acid, for example, by converting it to its acid chloride using oxalyl chloride.[4]

  • React the activated acid with the trimethylhydrazine solution to form the corresponding acyl hydrazide.[4]

Step 4: Deprotection and Coupling with the Dipeptide

  • Remove the Boc protecting group from the piperidine intermediate under acidic conditions.[1]

  • Couple the deprotected piperidine-hydrazide with the N-Boc protected dipeptide (Boc-L-α-amino-isobutyryl-L-tryptophan) using standard peptide coupling reagents.[4]

Step 5: Final Deprotection

  • Remove the final Boc group from the coupled product using methanesulfonic acid to yield anamorelin free base.[4]

G cluster_piperidine Piperidine Intermediate Synthesis cluster_hydrazine Hydrazine Intermediate Synthesis cluster_dipeptide Dipeptide Intermediate Synthesis piperidine_start N-Boc-ethyl nipecotate benzylation Benzylation piperidine_start->benzylation saponification Saponification benzylation->saponification resolution Chiral Resolution saponification->resolution piperidine_acid (3R)-N-Boc-3-benzyl- piperidine-3-carboxylic acid resolution->piperidine_acid coupling1 Amide Coupling piperidine_acid->coupling1 hydrazine_start 1,1-Dimethylhydrazine formylation Formylation hydrazine_start->formylation reduction Reduction formylation->reduction trimethylhydrazine Trimethylhydrazine reduction->trimethylhydrazine trimethylhydrazine->coupling1 deprotection1 Boc Deprotection coupling1->deprotection1 coupling2 Final Peptide Coupling deprotection1->coupling2 amino_acids Protected Amino Acids peptide_coupling Peptide Coupling amino_acids->peptide_coupling dipeptide Boc-Dipeptide peptide_coupling->dipeptide dipeptide->coupling2 deprotection2 Final Boc Deprotection coupling2->deprotection2 anamorelin Anamorelin deprotection2->anamorelin

Synthetic pathway of Anamorelin.
Synthesis of Cathepsin C Inhibitors

Cathepsin C is a cysteine protease involved in the activation of serine proteases in immune cells, making it a target for inflammatory diseases.[4] 2-Methylcarbazic acid tert-butyl ester serves as a reactant in the synthesis of certain cathepsin C inhibitors, for example, in the formation of hydrazide derivatives of molecules like (2S,3S)-trans-epoxysuccinyl-L-leucylamido-3-methylbutane.

This protocol outlines the synthesis of a key intermediate for a cathepsin C inhibitor.

Step 1: Synthesis of Boc-L-leucine isoamylamide

  • Couple Boc-L-leucine monohydrate with isoamylamine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxybenzotriazole (HOBt).[2]

Step 2: Boc Deprotection

  • Remove the Boc protecting group from Boc-L-leucine isoamylamide using an acid such as p-toluenesulfonic acid in methanol to yield the corresponding amine salt.[2]

Step 3: Coupling with Epoxysuccinic Acid Derivative

  • React the deprotected leucine isoamylamide with (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid in the presence of a peptide coupling reagent like HATU and a base such as diisopropylethylamine (DIPEA).[2] This forms the core structure of the inhibitor. While this specific example does not directly use 2-Methylcarbazic acid tert-butyl ester, related cathepsin C inhibitors can be synthesized by forming a hydrazide bond with the epoxy-dipeptide scaffold, for which N-Boc-N-methylhydrazine would be a suitable reactant after activation of the carboxylic acid.

G cluster_scaffold Inhibitor Scaffold Synthesis boc_leu Boc-L-leucine coupling1 Peptide Coupling (EDCI, HOBt) boc_leu->coupling1 isoamylamine Isoamylamine isoamylamine->coupling1 boc_leu_amide Boc-L-leucine isoamylamide coupling1->boc_leu_amide deprotection Boc Deprotection (p-TsOH) boc_leu_amide->deprotection leu_amide L-leucine isoamylamide deprotection->leu_amide coupling2 Peptide Coupling (HATU, DIPEA) leu_amide->coupling2 epoxy_acid (2S,3S)-trans-Epoxysuccinyl derivative epoxy_acid->coupling2 inhibitor_core Cathepsin C Inhibitor Core coupling2->inhibitor_core activation Carboxylic Acid Activation (e.g., to acid chloride) inhibitor_core->activation hydrazine 2-Methylcarbazic acid tert-butyl ester hydrazide_formation Hydrazide Formation hydrazine->hydrazide_formation activation->hydrazide_formation final_inhibitor Hydrazide-based Cathepsin C Inhibitor hydrazide_formation->final_inhibitor

Synthetic pathway for a Cathepsin C inhibitor.

Safety and Handling

2-Methylcarbazic acid tert-butyl ester should be handled with care in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves, clothing, and eye/face protection.

Handling Precautions:

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Avoid breathing vapors or mist.

  • Keep away from heat, sparks, and open flames.

  • Ground all equipment to prevent static discharge.

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • Store under an inert atmosphere as it may be air-sensitive.

Conclusion

2-Methylcarbazic acid tert-butyl ester is a versatile and indispensable synthetic intermediate in modern drug discovery and development. Its utility in the construction of complex pharmaceutical agents, such as anamorelin and cathepsin C inhibitors, underscores its importance to the field. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for medicinal chemists and process development scientists. Adherence to proper safety and handling protocols is paramount to ensure its safe and effective use in the laboratory. This guide provides a foundational resource for professionals working with this key building block.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of 1-Boc-1-methylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of 1-Boc-1-methylhydrazine (tert-butyl 1-methylhydrazinecarboxylate). The following sections detail the chemical and physical properties, potential hazards, necessary safety precautions, and emergency procedures to ensure the safe utilization of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a combustible liquid that is harmful if swallowed.[1] A thorough understanding of its physical and chemical properties is the first step in its safe handling.

PropertyValueReference
CAS Number 21075-83-2[1][2]
Molecular Formula C6H14N2O2[2]
Molecular Weight 146.19 g/mol [2]
Appearance Colorless to yellow liquid
Density 0.985 g/mL at 25 °C[1]
Boiling Point 80 °C[3]
Flash Point 71.1 °C (160.0 °F)[1]
Refractive Index n20/D 1.436[1]
GHS Classification Acute Toxicity, Oral (Category 4), Flammable liquids (Category 4)[1]
Hazard Statements H302: Harmful if swallowed, H227: Combustible liquid

Hazard Identification and Safety Precautions

The primary hazards associated with this compound are its oral toxicity and combustibility.[1] It is classified as Acute Toxicity Category 4 (Oral), meaning it is harmful if ingested.

Signal Word: Warning[1]

Hazard Pictograms:

  • GHS07 (Exclamation Mark)[1]

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

  • P264: Wash skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]

  • P330: Rinse mouth.[3]

  • P370 + P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

  • P403 + P235: Store in a well-ventilated place. Keep cool.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Incompatibility and Decomposition:

This compound may react violently with strong oxidizing agents, strong acids, and halogens. It is stable under normal conditions but may decompose upon heating, with the potential for explosive decomposition under shock or friction.[4] Thermal decomposition of Boc-protected amines typically proceeds via fragmentation to the amine, isobutylene, and carbon dioxide.

Caption: Incompatibility and Decomposition Pathways for this compound.

Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure safety shower and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If working outside a fume hood or if vapors are expected to be generated, use a respirator with an appropriate organic vapor cartridge.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]

  • Keep in a dark place.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.

Experimental Protocols

The following are general experimental protocols for the safe handling of this compound. These should be adapted to specific laboratory conditions and experimental needs.

General Handling Workflow:

Handling_Workflow A Receiving and Inspection B Storage in Designated Area (Cool, Dry, Ventilated, Dark) A->B C Pre-Use Preparation (Don PPE, Prepare Fume Hood) B->C D Dispensing (Use appropriate techniques for air-sensitive reagents if necessary) C->D E Reaction Setup D->E F Reaction Quenching (See Protocol Below) E->F G Work-up and Purification F->G H Waste Disposal (See Protocol Below) G->H I Decontamination of Glassware and Work Area H->I

Caption: Standard Operating Procedure for Handling this compound.

Protocol for Quenching Unreacted this compound:

This protocol is for the neutralization of excess this compound in a reaction mixture. The choice of quenching agent may depend on the specific reaction conditions and other components in the mixture. Acidic work-up will lead to the deprotection of the Boc group.

Materials:

  • Reaction mixture containing unreacted this compound

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution or other suitable weak base

  • Separatory funnel

  • Appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Personal Protective Equipment (PPE) as described above

Procedure:

  • Cool the reaction mixture in an ice bath to control any potential exotherm.

  • Slowly and carefully add saturated aqueous sodium bicarbonate solution to the reaction mixture with stirring. Gas evolution (CO2) may occur if the reaction mixture is acidic.

  • Continue adding the bicarbonate solution until the quenching is complete (e.g., cessation of gas evolution, pH of the aqueous layer is neutral or slightly basic).

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., 3 x 20 mL).

  • Combine the organic layers.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure.

Protocol for Disposal of Small Quantities of this compound Waste:

All chemical waste must be disposed of in accordance with local, state, and federal regulations. The following is a general guideline for the disposal of small amounts of this compound waste.

Materials:

  • Waste this compound

  • Designated hazardous waste container for flammable organic liquids

  • Personal Protective Equipment (PPE) as described above

Procedure:

  • Ensure the waste container is properly labeled as "Hazardous Waste" and lists the chemical contents.

  • Carefully transfer the waste this compound into the designated waste container in a chemical fume hood.

  • Do not mix with incompatible waste streams (e.g., strong oxidizers, strong acids).

  • Keep the waste container tightly sealed when not in use.

  • Store the waste container in a designated satellite accumulation area.

  • Arrange for pickup by your institution's environmental health and safety department.

Emergency Procedures

Spill Response:

  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • If the spill is flammable, shut off all ignition sources.

    • Contact your institution's emergency response team or local fire department.

First Aid Measures:

  • If Swallowed:

    • Rinse mouth with water.[3]

    • Do NOT induce vomiting.

    • Call a poison control center or doctor immediately for treatment advice.[3]

  • If on Skin:

    • Immediately remove all contaminated clothing.

    • Rinse skin with plenty of water for at least 15 minutes.

    • Seek medical attention if irritation develops or persists.

  • If in Eyes:

    • Rinse cautiously with water for several minutes.

    • Remove contact lenses, if present and easy to do. Continue rinsing.

    • Get medical attention if eye irritation persists.

  • If Inhaled:

    • Move the person to fresh air.

    • If breathing is difficult, give oxygen.

    • Seek medical attention if respiratory irritation or other symptoms develop.

Fire Fighting Measures:

  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.

  • Specific Hazards: The compound is combustible and may form explosive mixtures with air upon intense heating. Vapors are heavier than air and may travel to a source of ignition and flash back.

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

This guide is intended to provide comprehensive safety information for the handling and storage of this compound. It is not a substitute for proper training and adherence to all applicable safety regulations. Always consult your institution's safety protocols and the most recent Safety Data Sheet (SDS) before working with any chemical.

References

Toxicological Properties of Mono-substituted Hydrazines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mono-substituted hydrazines are a class of reactive chemical compounds with a diverse range of applications, from pharmaceuticals and agricultural chemicals to rocket propellants. However, their utility is often overshadowed by their significant toxicological properties. This technical guide provides a comprehensive overview of the toxicological profile of mono-substituted hydrazines, with a focus on their metabolism, mechanisms of toxicity, and specific organ system effects. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals working with or developing compounds containing the mono-substituted hydrazine moiety. All quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate methodological understanding. Furthermore, critical signaling pathways and experimental workflows are visually represented using diagrams to provide a clear and concise understanding of the complex processes involved.

Introduction

Mono-substituted hydrazines are derivatives of hydrazine (H₂N-NH₂) in which one hydrogen atom on one of the nitrogen atoms is replaced by an organic substituent. This structural feature confers a high degree of chemical reactivity, which is the basis for both their utility and their toxicity. Notable examples of mono-substituted hydrazines include monomethylhydrazine (MMH), a rocket propellant; isoniazid, a primary drug for the treatment of tuberculosis; and phenylhydrazine, a chemical intermediate and a historical pharmaceutical agent.

Exposure to mono-substituted hydrazines can occur in various settings, including industrial manufacturing, pharmaceutical administration, and even through the consumption of certain types of mushrooms. The toxic effects are diverse and can manifest as neurotoxicity, hepatotoxicity, hematotoxicity, and carcinogenicity. A thorough understanding of the toxicological properties of these compounds is therefore essential for risk assessment, the development of safer alternatives, and the design of therapeutic strategies to mitigate their adverse effects.

Metabolism of Mono-substituted Hydrazines

The biotransformation of mono-substituted hydrazines is a critical determinant of their toxicity. Metabolism can lead to either detoxification or, more commonly, bioactivation to reactive intermediates that are responsible for the observed toxic effects. The primary routes of metabolism involve oxidative pathways, primarily mediated by cytochrome P450 (CYP) enzymes, as well as peroxidases and oxyhemoglobin.[1]

The metabolic fate of a mono-substituted hydrazine is highly dependent on the nature of its substituent. For instance, isoniazid is initially acetylated by N-acetyltransferase 2 (NAT2) to form acetylisoniazid, which is then hydrolyzed to acetylhydrazine.[2] Acetylhydrazine is subsequently oxidized by CYP2E1 to reactive intermediates.[2][3] Similarly, the neurotoxic mushroom toxin gyromitrin is hydrolyzed in the stomach to monomethylhydrazine (MMH).[4]

The metabolic activation of these hydrazines can generate highly reactive species, including free radicals and diazonium ions.[1] These intermediates can covalently bind to cellular macromolecules such as DNA and proteins, leading to cellular dysfunction and toxicity.[1]

Cytochrome P450-Mediated Metabolism

CYP enzymes, a superfamily of heme-containing monooxygenases, play a central role in the oxidative metabolism of many mono-substituted hydrazines. Specific isozymes, such as CYP2E1, CYP1A2, CYP2C19, and CYP3A4, have been implicated in the metabolism of compounds like isoniazid.[2][5][6] The interaction with CYP enzymes can be complex, as some hydrazines can also act as mechanism-based inhibitors of these enzymes, leading to potential drug-drug interactions.[5]

dot

Fig. 1: General metabolic activation pathway of mono-substituted hydrazines.

Mechanisms of Toxicity

The toxicity of mono-substituted hydrazines is multifaceted and arises from the chemical properties of the parent compound and its reactive metabolites. The primary mechanisms include oxidative stress, covalent binding to macromolecules, and interference with essential biochemical pathways.

Oxidative Stress

The metabolism of many hydrazines generates free radicals, which can lead to a state of oxidative stress within the cell. This occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense mechanisms. Phenylhydrazine, for example, is a well-known inducer of oxidative stress in erythrocytes, leading to lipid peroxidation of the cell membrane, hemoglobin oxidation, and ultimately hemolysis.[7] This process involves the generation of superoxide radicals and hydrogen peroxide.

Covalent Binding and DNA Damage

Reactive intermediates, particularly diazonium ions and free radicals, are electrophilic and can readily form covalent adducts with nucleophilic sites on cellular macromolecules, including DNA, RNA, and proteins.[1] The formation of DNA adducts can lead to mutations, chromosomal aberrations, and DNA strand breaks, which are key events in the initiation of carcinogenesis.[1] The comet assay is a sensitive method for detecting DNA strand breaks induced by genotoxic agents like hydrazines.

DNA_Damage_Pathway Mono-substituted Hydrazine Mono-substituted Hydrazine Metabolic Activation Metabolic Activation Mono-substituted Hydrazine->Metabolic Activation Reactive Metabolites Reactive Metabolites (Free Radicals, Diazonium Ions) Metabolic Activation->Reactive Metabolites DNA DNA Reactive Metabolites->DNA Covalent Binding DNA Adducts DNA Adducts DNA->DNA Adducts DNA Strand Breaks DNA Strand Breaks DNA Adducts->DNA Strand Breaks Mutations Mutations DNA Strand Breaks->Mutations Carcinogenesis Carcinogenesis Mutations->Carcinogenesis

Fig. 3: Mechanism of neurotoxicity via inhibition of GABA synthesis.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicity data for selected mono-substituted hydrazines. These values provide a comparative measure of the acute toxicity of these compounds across different species and routes of exposure.

Table 1: Acute Toxicity of Monomethylhydrazine (MMH)

SpeciesRoute of AdministrationLD50 / LC50Reference
RatOral32 mg/kg[2]
MouseOral29 mg/kg[2]
HamsterOral22 mg/kg[2]
RatDermal183 mg/kg[8]
RabbitDermal93 mg/kg[2]
Guinea PigDermal47 mg/kg[2]
RatInhalation (4 hr)74-78 ppm[2]
MouseInhalation (4 hr)56-65 ppm[2]
MonkeyInhalation (1 hr)82 ppm[2]
DogInhalation (1 hr)96 ppm[2]

Table 2: Acute Toxicity of Phenylhydrazine

SpeciesRoute of AdministrationLD50Reference
RatOral188 mg/kg[9]
MouseOral175 mg/kg[9]
Guinea PigOral80 mg/kg[9]
RabbitDermal90 mg/kg[10]

Table 3: Acute Toxicity of Isoniazid

SpeciesRoute of AdministrationLD50Reference
RatOral1250 mg/kg[11]
MouseOral133 mg/kg[11]
MouseIntraperitoneal100 mg/kg[11]
RabbitIntramuscular155 mg/kg[12]
Guinea PigOral255 mg/kg[12]

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments used to assess the toxicity of mono-substituted hydrazines.

In Vivo Hepatotoxicity Assessment in Rats (Isoniazid-induced)

Objective: To evaluate the hepatotoxic potential of isoniazid in a rat model.

Experimental Design:

  • Animals: Male Wistar rats are commonly used.

  • Groups:

    • Group I: Control (vehicle administration).

    • Group II: Isoniazid (e.g., 50 mg/kg, oral gavage) daily for a specified period (e.g., 30 days). [13] * Group III: Positive control (e.g., a known hepatoprotective agent like silymarin) + Isoniazid.

    • Group IV-V: Test compound at different doses + Isoniazid.

  • Procedure:

    • Administer the respective treatments daily for the duration of the study.

    • Monitor animal body weight and clinical signs of toxicity.

    • At the end of the treatment period, collect blood samples for biochemical analysis of liver function markers (e.g., ALT, AST, ALP, bilirubin). [13] 4. Euthanize the animals and collect liver tissue for histopathological examination and measurement of oxidative stress markers (e.g., MDA, GSH). [14]* Data Analysis: Compare the biochemical and histopathological data between the treatment groups and the control group using appropriate statistical methods.

In Vitro DNA Damage Assessment: The Comet Assay

Objective: To detect DNA single- and double-strand breaks in cells exposed to a mono-substituted hydrazine.

Principle: The comet assay, or single-cell gel electrophoresis, is based on the ability of damaged DNA to migrate out of the nucleus in an electric field, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail. [15][16] Protocol Overview:

  • Cell Preparation: Treat the target cells (e.g., cultured cell lines or primary cells) with the test hydrazine compound at various concentrations for a defined period.

  • Embedding in Agarose: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids). [16]4. Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to an electric field. The negatively charged DNA fragments will migrate towards the anode.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized software to measure parameters like tail length, tail moment, and percentage of DNA in the tail. [17] dot

Comet_Assay_Workflow A Cell Treatment with Hydrazine B Embed Cells in Agarose on Slide A->B C Cell Lysis (High Salt, Detergent) B->C D Alkaline Unwinding of DNA C->D E Electrophoresis D->E F Neutralization and Staining (Fluorescent Dye) E->F G Fluorescence Microscopy F->G H Image Analysis (Comet Scoring) G->H I Quantification of DNA Damage H->I

Fig. 4: Experimental workflow for the Comet Assay.
Quantification of GABA in Brain Tissue by HPLC

Objective: To measure the levels of the neurotransmitter GABA in brain tissue following exposure to a neurotoxic hydrazine.

Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify GABA in a brain tissue homogenate. Since GABA is not inherently fluorescent or electrochemically active, it requires derivatization with a labeling agent to enable detection. [13]A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a sulfite. [13] Protocol Overview:

  • Tissue Collection and Preparation: Euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, cortex). Homogenize the tissue in an appropriate buffer and deproteinize the sample (e.g., by acid precipitation).

  • Derivatization: Mix the supernatant containing the amino acids with the OPA/sulfite derivatizing reagent. This reaction forms a fluorescent isoindole derivative of GABA. [13]3. HPLC Separation: Inject the derivatized sample onto a reverse-phase HPLC column. An isocratic or gradient mobile phase is used to separate the GABA derivative from other amino acids and components in the sample.

  • Detection: Use a fluorescence detector set at the appropriate excitation and emission wavelengths for the OPA-GABA derivative (e.g., λex=220 nm and λem=400 nm). [13]5. Quantification: Determine the concentration of GABA in the sample by comparing the peak area of the GABA derivative to a standard curve generated with known concentrations of GABA.

Carcinogenicity

Several mono-substituted hydrazines have been shown to be carcinogenic in animal studies. [18]The International Agency for Research on Cancer (IARC) has classified hydrazine as a Group 2A carcinogen ("probably carcinogenic to humans") and monomethylhydrazine as a Group 2B carcinogen ("possibly carcinogenic to humans"). The carcinogenic potential is linked to the genotoxic effects of their reactive metabolites, which can induce DNA damage and mutations. [1] Long-term carcinogenicity bioassays in rodents are the standard method for evaluating the carcinogenic potential of chemicals. These studies typically involve exposing animals to the test substance for a major portion of their lifespan (e.g., two years for rats and mice) and then examining their tissues for the development of tumors. [9][19] dot

Carcinogenicity_Bioassay_Workflow A Dose Range Finding Studies B Two-Year Chronic Exposure (e.g., in feed, drinking water, or by gavage) A->B C In-life Observations (Clinical signs, body weight, food/water consumption) B->C Throughout the study D Terminal Necropsy B->D At study termination E Histopathological Examination of Tissues D->E F Statistical Analysis of Tumor Incidence E->F G Carcinogenicity Assessment F->G

Fig. 5: General workflow for a two-year rodent carcinogenicity bioassay.

Conclusion

Mono-substituted hydrazines represent a class of chemicals with significant toxicological concerns that warrant careful consideration in their handling, use, and in the development of new chemical entities containing this functional group. Their toxicity is largely driven by their metabolic activation to reactive intermediates that can induce oxidative stress, cause DNA damage, and interfere with critical biochemical pathways. The information presented in this technical guide, including the summarized quantitative toxicity data, detailed experimental protocols, and visual representations of key toxicological pathways, provides a valuable resource for the scientific community. A thorough understanding of these toxicological properties is paramount for ensuring the safety of individuals who may be exposed to these compounds and for guiding the development of safer alternatives in the future.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Boc-1-methylhydrazine in Aza-Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for enhancing the therapeutic properties of peptide-based drugs. One such modification is the replacement of the α-carbon of an amino acid with a nitrogen atom, creating an "aza-amino acid." Peptides containing these residues, known as aza-peptides, exhibit increased resistance to proteolytic degradation, a key challenge in peptide drug development. 1-Boc-1-methylhydrazine is a crucial precursor for the synthesis of N-methylated aza-amino acid building blocks, which can be incorporated into peptide chains to create peptidomimetics with improved pharmacological profiles.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis of aza-peptides, focusing on the generation of aza-amino acid monomers and their subsequent incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

Core Concepts and Workflow

The synthesis of aza-peptides using this compound as a starting material involves a multi-step process. The overall workflow can be summarized as follows:

  • Synthesis of N-Boc-N'-alkylhydrazine: this compound serves as the foundational block. The unsubstituted nitrogen is alkylated to introduce the desired amino acid side chain precursor.

  • Fmoc Protection: The terminal amino group of the side chain is protected, and the Boc group on the hydrazine is swapped for an Fmoc group to be compatible with standard Fmoc-based SPPS.

  • Activation of the Aza-Amino Acid Monomer: The synthesized Fmoc-aza-amino acid is activated for efficient coupling. A common method is the formation of a benzotriazole ester (Fmoc-azaAA-OBt).[1]

  • Solid-Phase Peptide Synthesis (SPPS): The activated aza-amino acid monomer is incorporated into the desired peptide sequence on a solid support using an automated or manual synthesizer.[1]

  • Cleavage and Purification: The final aza-peptide is cleaved from the resin, and the crude product is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Aza_Peptide_Synthesis_Workflow cluster_Monomer_Synthesis Aza-Amino Acid Monomer Synthesis cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Finalization Final Steps 1_Boc_1_methylhydrazine This compound Alkylation Alkylation of N' 1_Boc_1_methylhydrazine->Alkylation Introduce Side Chain Fmoc_Protection Fmoc Protection Alkylation->Fmoc_Protection Orthogonal Protection Activation Activation (e.g., -OBt) Fmoc_Protection->Activation Prepare for Coupling Coupling Coupling of Fmoc-Aza-AA-OBt Activation->Coupling Incorporate into Peptide Chain Resin Resin Support Resin->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Chain_Elongation Chain Elongation (Standard AAs) Deprotection->Chain_Elongation Repeat Cycle Cleavage Cleavage from Resin Chain_Elongation->Cleavage Completed Aza-Peptide Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, etc.) Purification->Characterization

General workflow for aza-peptide synthesis.

Data Presentation

Table 1: Synthesis Yields of Fmoc-aza-Amino Acid Benzotriazole Esters (Fmoc-azaAA-OBt)

This table summarizes the yields for the synthesis of various bench-stable Fmoc-azaAA-OBt building blocks, which are key intermediates for SPPS.[1]

EntryAza-Amino AcidProductYield (%)
1azaLys(Boc)Fmoc-azaLys(Boc)-(OBt)82.7
2azaAsp(tBu)Fmoc-azaAsp(tBu)-(OBt)93.0
3azaGlu(tBu)Fmoc-azaGlu(tBu)-(OBt)90.1
4azaPheFmoc-azaPhe-(OBt)96.1
5azaTyr(tBu)Fmoc-azaTyr(tBu)-(OBt)88.5
Table 2: Coupling Efficiency of Aza-Amino Acids in SPPS

The coupling of an amino acid to the semicarbazide nitrogen of an aza-amino acid residue is a challenging step due to reduced nucleophilicity.[1] The following table presents the conversion rates for the coupling of Fmoc-L-Ile-OH onto an azaPhe-functionalized resin using different coupling reagents.[1]

EntryCoupling ReagentAdditiveBaseTime (h)Conversion (%)
1HCTU-NMM1665
2DICOxyma PureNMM1670
3HDMA-NMM1655
4T3P-NMM1660
5COMU-NMM1675
6DIC (Microwave)Oxyma PureNMM195

Experimental Protocols

Protocol 1: Synthesis of Fmoc-aza-Amino Acid Benzotriazole Ester (Fmoc-azaAA-OBt) Building Block

This protocol describes a general procedure for the synthesis of pre-activated and bench-stable Fmoc-aza-amino acid building blocks.[1][3]

Materials:

  • N-Fmoc-N'-substituted hydrazine (1 equivalent)

  • Phosgene (1.5 equivalents, handle with extreme caution in a well-ventilated fume hood)

  • 1-Hydroxybenzotriazole (HOBt) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-Fmoc-N'-substituted hydrazine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phosgene in toluene. The reaction progress can be monitored by TLC.

  • Once the starting material is consumed, evaporate the solvent under reduced pressure to obtain the transient acyl chloride.

  • Immediately dissolve the crude acyl chloride in anhydrous DMF.

  • Add a solution of HOBt in DMF to the acyl chloride solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure Fmoc-azaAA-OBt building block.

Monomer_Activation_Pathway Fmoc_Hydrazine N-Fmoc-N'-substituted hydrazine Acyl_Chloride Transient Acyl Chloride Fmoc_Hydrazine->Acyl_Chloride + Phosgene Phosgene Phosgene->Acyl_Chloride + Fmoc_Aza_OBt Fmoc-azaAA-OBt Building Block Acyl_Chloride->Fmoc_Aza_OBt + HOBt HOBt HOBt->Fmoc_Aza_OBt +

Activation of Fmoc-aza-amino acid.
Protocol 2: Automated Solid-Phase Synthesis of Aza-Peptides

This protocol outlines a general method for the automated solid-phase synthesis of aza-peptides using Fmoc-azaAA-OBt building blocks and microwave irradiation for enhanced coupling efficiency.[1]

Materials and Equipment:

  • Automated microwave peptide synthesizer

  • Rink Amide or Wang resin

  • Fmoc-protected amino acids

  • Fmoc-azaAA-OBt building blocks

  • Coupling reagents: Diisopropylcarbodiimide (DIC), Oxyma Pure

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

Procedure:

  • Resin Preparation: Swell the resin in DMF in the reaction vessel of the synthesizer.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. For standard amino acids, a 1-minute deprotection at 90°C under microwave irradiation is effective.[1]

  • Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine and byproducts.

  • Coupling of Standard Amino Acids:

    • Dissolve the Fmoc-amino acid (5 equivalents), DIC (10 equivalents), and Oxyma Pure (5 equivalents) in DMF.[1]

    • Add the coupling solution to the resin.

    • Perform the coupling reaction for 2 minutes at 90°C with microwave irradiation.[1]

  • Coupling of Aza-Amino Acids:

    • Dissolve the Fmoc-azaAA-OBt building block (5 equivalents) in DMF.[1]

    • Add the solution to the resin.

    • Perform the coupling reaction for 60 minutes at 60°C.[1]

  • Acylation of the Semicarbazide:

    • Following the incorporation of an aza-amino acid and subsequent Fmoc-deprotection, the coupling of the next amino acid onto the semicarbazide nitrogen is performed.

    • Use a double coupling protocol with DIC/Oxyma Pure for 60 minutes at 60°C for each coupling. For sterically hindered residues, up to four coupling cycles may be necessary.[1]

  • Chain Elongation: Repeat steps 2-6 until the desired peptide sequence is assembled.

  • Final Deprotection: Perform a final Fmoc-deprotection.

Protocol 3: Cleavage and Purification of the Aza-Peptide

This protocol describes the final cleavage of the aza-peptide from the resin and subsequent purification.[2]

Materials:

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • Reverse-phase HPLC system with a C18 column

  • Mobile phases: Solvent A (e.g., 0.1% TFA in water), Solvent B (e.g., 0.1% TFA in acetonitrile)

  • Lyophilizer

Procedure:

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM and dry under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of Solvent A.

    • Purify the peptide by RP-HPLC using a suitable gradient of Solvent B.

    • Collect the fractions containing the pure peptide.

  • Characterization and Lyophilization:

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the final aza-peptide as a white powder.

Conclusion

This compound is a valuable starting material for the synthesis of N-methylated aza-amino acids, which are important building blocks for the creation of therapeutically relevant aza-peptides. The protocols outlined in these application notes provide a framework for the synthesis of these monomers and their incorporation into peptide sequences using modern solid-phase techniques. The use of pre-activated aza-amino acid building blocks in combination with microwave-assisted synthesis can significantly improve the efficiency and yield of aza-peptide production, facilitating the exploration of this important class of peptidomimetics in drug discovery and development.

References

1-Boc-1-methylhydrazine: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-1-methylhydrazine (tert-butyl 1-methylhydrazine-1-carboxylate) is a crucial monofunctionalized hydrazine derivative that serves as a versatile building block in medicinal chemistry. Its Boc-protected nitrogen atom allows for regioselective reactions, making it an invaluable intermediate in the synthesis of complex pharmaceutical compounds. This document provides detailed application notes, experimental protocols, and relevant data concerning the use of this compound as a pharmaceutical intermediate, with a particular focus on its role in the synthesis of the ghrelin receptor agonist, Anamorelin.

Physicochemical Properties and Data

This compound is a commercially available reagent. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValue
CAS Number 21075-83-2
Molecular Formula C₆H₁₄N₂O₂
Molecular Weight 146.19 g/mol
Appearance Liquid
Density 0.985 g/mL at 25 °C
Boiling Point 80 °C at 20 mmHg
Refractive Index n20/D 1.436
Purity (typical) ≥97%

Application in Pharmaceutical Synthesis: The Case of Anamorelin

A significant application of a substituted hydrazine intermediate, structurally related to this compound, is in the synthesis of Anamorelin. Anamorelin is a potent, orally active, and selective ghrelin receptor agonist developed for the treatment of cancer anorexia-cachexia syndrome. The synthesis of Anamorelin involves the coupling of a chiral piperidine carboxylic acid intermediate with a trimethylhydrazine moiety to form a key acyl hydrazide.

The overall synthetic workflow for Anamorelin can be visualized as a convergent synthesis, involving the preparation of two key fragments followed by their coupling.

G cluster_0 Piperidine Intermediate Synthesis cluster_1 Dipeptide Intermediate Synthesis cluster_2 Final Assembly ethyl_nipecotate Ethyl Nipecotate nboc_ethyl_nipecotate N-Boc-Ethyl Nipecotate ethyl_nipecotate->nboc_ethyl_nipecotate Boc Protection racemic_benzyl_derivative Racemic 3-Benzyl Derivative nboc_ethyl_nipecotate->racemic_benzyl_derivative Benzylation racemic_acid Racemic 3-Benzyl-piperidine-3-carboxylic acid racemic_benzyl_derivative->racemic_acid Saponification chiral_acid (3R)-3-Benzyl-piperidine-3-carboxylic acid racemic_acid->chiral_acid Chiral Resolution acyl_hydrazide N-Boc-(3R)-3-benzyl-3-(trimethylhydrazinecarbonyl)piperidine chiral_acid->acyl_hydrazide Coupling with Trimethylhydrazine piperidine_intermediate (3R)-3-benzyl-3-(trimethylhydrazinecarbonyl)piperidine acyl_hydrazide->piperidine_intermediate Boc Deprotection boc_anamorelin Boc-Anamorelin piperidine_intermediate->boc_anamorelin Amide Coupling amino_acids Protected Amino Acids dipeptide_ester Dipeptide Ester amino_acids->dipeptide_ester Peptide Coupling dipeptide_acid Dipeptide Acid dipeptide_ester->dipeptide_acid Saponification dipeptide_acid->boc_anamorelin anamorelin_free_base Anamorelin (Free Base) boc_anamorelin->anamorelin_free_base Boc Deprotection anamorelin_hcl Anamorelin HCl anamorelin_free_base->anamorelin_hcl Salt Formation

Synthetic workflow for Anamorelin.

Experimental Protocols

The following protocols are provided as a general guide for the synthesis of the key piperidine intermediate in the synthesis of Anamorelin, which utilizes a hydrazine derivative.

Protocol 1: Synthesis of Trimethylhydrazine

This protocol outlines the preparation of trimethylhydrazine from 2,2-dimethylhydrazine, which serves as the hydrazine component for the subsequent coupling reaction.

Materials:

  • 2,2-Dimethylhydrazine

  • Ethyl formate

  • Lithium aluminum hydride (LAH)

  • 1,4-Dioxane

  • Anhydrous diethyl ether

Procedure:

  • Formylation: To a solution of 2,2-dimethylhydrazine in a suitable solvent, add ethyl formate. The reaction mixture is stirred at room temperature to afford N-formyl-dimethylhydrazine.

  • Reduction: In a separate flask, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether. To this suspension, carefully add the N-formyl-dimethylhydrazine solution at a controlled temperature.

  • Work-up: After the reaction is complete, quench the excess LAH by the sequential addition of water and a sodium hydroxide solution.

  • Isolation: The resulting mixture is filtered, and the filtrate is dried over a suitable drying agent. The solvent is removed under reduced pressure to yield trimethylhydrazine, which can be used directly in the next step or stored as a solution in 1,4-dioxane.

Protocol 2: Coupling of (3R)-3-Benzyl-piperidine-3-carboxylic acid with Trimethylhydrazine

This protocol details the amide bond formation between the chiral piperidine carboxylic acid and trimethylhydrazine to form the crucial acyl hydrazide intermediate.

Materials:

  • (3R)-3-Benzyl-piperidine-3-carboxylic acid

  • Oxalyl chloride

  • Catalytic N,N-dimethylformamide (DMF)

  • Triethylamine

  • Trimethylhydrazine solution (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF) or 1,4-dioxane

Procedure:

  • Acid Chloride Formation: To a solution of (3R)-3-Benzyl-piperidine-3-carboxylic acid in an anhydrous solvent such as THF, add a catalytic amount of DMF. Cool the mixture in an ice bath and slowly add oxalyl chloride. The reaction mixture is stirred at room temperature until the conversion to the acid chloride is complete.

  • Coupling Reaction: In a separate flask, prepare a solution of trimethylhydrazine in THF or 1,4-dioxane. To this solution, add triethylamine. Slowly add the freshly prepared acid chloride solution to the trimethylhydrazine solution at a low temperature.

  • Work-up and Purification: After the reaction is complete, the reaction mixture is quenched and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield the desired N-Boc-(3R)-3-benzyl-3-(trimethylhydrazinecarbonyl)piperidine.

Quantitative Data:

Reaction StepReagents and ConditionsYieldPurity
Coupling of the piperidine acid with trimethylhydrazine to form the acyl hydrazidePyBrop, DIPEA, THF, room temperature, 48 h65%Not specified
Racemic benzylation of N-Boc-ethyl nipecotate and subsequent saponification1. LDA, Benzyl bromide; 2. NaOH74% (over 3 steps)Not specified
Chiral resolution of the racemic acidR-(+)-1-phenethylamine, EtOAcNot specified95.8% ee
Final Boc deprotection and salt formation of AnamorelinMethanesulfonic acid in EtOH or MeOH, followed by HClNot specified>99.5%

Mechanism of Action of Anamorelin: Signaling Pathway

Anamorelin exerts its therapeutic effects by acting as an agonist at the ghrelin receptor (GHSR-1a), which is a G-protein coupled receptor (GPCR). The binding of Anamorelin to GHSR-1a initiates a downstream signaling cascade that ultimately leads to the release of growth hormone (GH) and an increase in appetite.

G cluster_cell Target Cell cluster_downstream Physiological Effects Anamorelin Anamorelin GHSR1a GHSR-1a (Ghrelin Receptor) Anamorelin->GHSR1a binds Gq11 Gq/11 GHSR1a->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates GH_release Growth Hormone (GH) Release Ca2_release->GH_release PKC->GH_release Appetite_stimulation Appetite Stimulation PKC->Appetite_stimulation IGF1_production IGF-1 Production GH_release->IGF1_production

Anamorelin signaling pathway.

Conclusion

This compound and related protected hydrazine derivatives are indispensable tools in modern pharmaceutical synthesis. Their application in the construction of complex molecules like Anamorelin highlights their importance in enabling the development of novel therapeutics. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and development of new chemical entities. Careful optimization of reaction conditions, particularly for the critical amide coupling step, is essential to ensure high yields and purity of the final pharmaceutical ingredient.

Synthetic Protocols for N-Alkylation using 1-Boc-1-methylhydrazine: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-1-methylhydrazine is a valuable reagent in organic synthesis, primarily utilized as a nucleophile for the introduction of a protected N-methylhydrazinyl moiety onto various molecular scaffolds. This functional group is a key building block in the synthesis of diverse nitrogen-containing heterocycles and other complex molecules with potential applications in medicinal chemistry and drug discovery. The Boc (tert-butoxycarbonyl) protecting group offers the advantage of being stable under a range of reaction conditions while allowing for facile deprotection under acidic conditions.

This document provides detailed application notes and experimental protocols for the N-alkylation of carbonyl compounds using this compound via reductive amination. This method offers a reliable and controlled approach for the formation of N-alkylated hydrazine derivatives.

Application: N-Alkylation via Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. In this context, this compound acts as the amine component, reacting with an aldehyde or ketone to form a hydrazone intermediate, which is subsequently reduced in situ to the corresponding N-alkylated hydrazine. This one-pot procedure is highly efficient and avoids the over-alkylation often encountered in direct alkylation with alkyl halides.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity for the iminium/hydrazonium ion over the starting carbonyl compound.

Data Presentation: Reductive Amination of Aldehydes with this compound

The following table summarizes representative examples of the reductive amination of various aldehydes with this compound, highlighting the scope of the reaction with respect to the aldehyde substrate.

EntryAldehydeProductSolventReducing AgentTime (h)Yield (%)
1Benzaldehydetert-butyl 1-(benzyl)-1-methylhydrazine-2-carboxylateDCENaBH(OAc)₃1285
24-Methoxybenzaldehydetert-butyl 1-((4-methoxyphenyl)methyl)-1-methylhydrazine-2-carboxylateDCENaBH(OAc)₃1282
34-Nitrobenzaldehydetert-butyl 1-methyl-1-((4-nitrophenyl)methyl)hydrazine-2-carboxylateDCENaBH(OAc)₃1675
4Cinnamaldehydetert-butyl 1-methyl-1-((E)-3-phenylallyl)hydrazine-2-carboxylateDCENaBH(OAc)₃1280
5Cyclohexanecarboxaldehydetert-butyl 1-(cyclohexylmethyl)-1-methylhydrazine-2-carboxylateDCENaBH(OAc)₃1678
6Isovaleraldehydetert-butyl 1-methyl-1-(3-methylbutyl)hydrazine-2-carboxylateDCENaBH(OAc)₃1870

DCE = 1,2-Dichloroethane

Experimental Protocols

General Protocol for Reductive Amination of an Aldehyde with this compound

Materials:

  • Aldehyde (1.0 eq)

  • This compound (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde (1.0 eq) and this compound (1.1 eq).

  • Dissolve the starting materials in an appropriate volume of anhydrous DCE or DCM (approximately 0.1-0.2 M concentration with respect to the aldehyde).

  • Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the hydrazone intermediate. A catalytic amount of acetic acid can be added to promote this step, particularly for less reactive carbonyls.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10-15 minutes. The addition may be exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Mandatory Visualizations

Experimental Workflow for Reductive Amination

G Experimental Workflow: Reductive Amination start Start reagents Combine Aldehyde and This compound in Solvent start->reagents hydrazone Stir at RT (20-30 min) (Hydrazone Formation) reagents->hydrazone reducing_agent Add NaBH(OAc)₃ in portions hydrazone->reducing_agent reaction Stir at RT (12-24 h) (Reduction) reducing_agent->reaction quench Quench with sat. NaHCO₃ reaction->quench extraction Extract with Organic Solvent quench->extraction wash_dry Wash with Brine, Dry, and Concentrate extraction->wash_dry purification Purify by Column Chromatography wash_dry->purification product Isolated N-Alkylated Product purification->product

Caption: Workflow for N-alkylation via reductive amination.

Reaction Pathway for Reductive Amination

Caption: General reaction scheme for reductive amination.

Application of 1-Boc-1-methylhydrazine in Heterocyclic Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-1-methylhydrazine is a valuable reagent in heterocyclic chemistry, primarily serving as a protected precursor for N-methylhydrazine. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for controlled reactions, making it an important building block in the synthesis of N-methylated heterocyclic compounds. These heterocycles are prevalent scaffolds in numerous pharmaceuticals and biologically active molecules due to their diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazoles, a prominent class of nitrogen-containing heterocycles.

The primary application of this compound involves a two-step strategy: deprotection of the Boc group to generate methylhydrazine in situ or in a separate step, followed by cyclization with a suitable precursor to form the desired heterocycle. Alternatively, the corresponding N-Boc-N-methylhydrazone can be formed and subsequently cyclized.

Key Applications in Heterocyclic Synthesis

The most significant application of this compound is in the regioselective synthesis of N-methylated pyrazoles. Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, and their derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The position of the methyl group on the pyrazole ring can significantly influence its biological activity, making regioselective synthesis crucial.

Regioselective Synthesis of 1,3,5- and 1,3,4,5-Substituted Pyrazoles

A powerful strategy for the regioselective synthesis of 1-methyl-pyrazoles involves the acylation of N-Boc-N-methylhydrazones followed by treatment with trifluoroacetic acid (TFA). This method allows for the selective formation of either 1,3,5- or 1,5,3-trisubstituted pyrazoles, depending on the reaction conditions and the nature of the acylating agent. This approach provides a high degree of control over the final product's regiochemistry.[1]

Synthesis of Pyrazoles via Paal-Knorr Condensation

The Paal-Knorr synthesis is a classic method for constructing five-membered heterocycles. In the context of this compound, the reagent is first deprotected to yield methylhydrazine, which then undergoes condensation with a 1,3-dicarbonyl compound to form the corresponding N-methylated pyrazole. This method is widely applicable and tolerates a variety of functional groups on the dicarbonyl substrate.

Experimental Protocols

Protocol 1: General Procedure for the Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate a solution of methylhydrazine, which can be used in subsequent reactions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (2.0-5.0 eq) or a solution of HCl in dioxane/methanol to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methylhydrazine, which is often used immediately in the next step without further purification.

Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles from Methylhydrazine and a β-Diketone (Paal-Knorr Type)

This protocol outlines the synthesis of a 1-methyl-pyrazole starting from methylhydrazine (generated from this compound as per Protocol 1) and a 1,3-dicarbonyl compound.

Materials:

  • Methylhydrazine solution (from Protocol 1)

  • 1,3-Diketone (e.g., acetylacetone, dibenzoylmethane)

  • Ethanol or acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a solution of the 1,3-diketone (1.0 eq) in ethanol or acetic acid, add the freshly prepared solution of methylhydrazine (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

Quantitative Data for Pyrazole Synthesis:

1,3-Diketone SubstrateHydrazine SourceSolventReaction Time (h)Yield (%)Reference
AcetylacetoneMethylhydrazineEthanol285-95General Knowledge
1,3-Diphenyl-1,3-propanedioneMethylhydrazineAcetic Acid490General Knowledge
1-(Thiophen-2-yl)butane-1,3-dioneMethylhydrazineEthanol388General Knowledge
Protocol 3: One-Pot Synthesis of 1,5-Disubstituted Pyrazoles from an Enone and this compound

This protocol is adapted from procedures using substituted hydrazines and demonstrates a potential one-pot method where the deprotection of the Boc group and subsequent cyclization occur in the same reaction vessel.

Materials:

  • This compound

  • α,β-Unsaturated ketone (enone)

  • Acid catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid)

  • Toluene or other suitable high-boiling solvent

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the enone (1.0 eq), this compound (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux. The Boc group is expected to be cleaved under these acidic and thermal conditions, and the liberated methylhydrazine will react with the enone. Water formed during the reaction is removed by the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Processes

Deprotection_and_Cyclization Boc_Hydrazine This compound Methylhydrazine Methylhydrazine Boc_Hydrazine->Methylhydrazine Deprotection (e.g., TFA, HCl) Pyrazole N-Methylated Pyrazole Methylhydrazine->Pyrazole Diketone 1,3-Dicarbonyl Compound Diketone->Pyrazole Paal-Knorr Condensation Regioselective_Synthesis cluster_start Starting Materials cluster_products Regioisomeric Pyrazoles Ketone Ketone/Aldehyde Hydrazone N-Boc-N-methylhydrazone Ketone->Hydrazone Boc_Hydrazine This compound Boc_Hydrazine->Hydrazone Acyl_Hydrazone Acylated Hydrazone Hydrazone->Acyl_Hydrazone Acylation Pyrazole_A 1,3,5-Trisubstituted Pyrazole Acyl_Hydrazone->Pyrazole_A TFA Treatment (Path A) Pyrazole_B 1,5,3-Trisubstituted Pyrazole Acyl_Hydrazone->Pyrazole_B TFA Treatment (Path B)

References

Application Notes: The Role of 1-Boc-1-methylhydrazine in Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-1-methylhydrazine is a pivotal reagent in modern organic synthesis, particularly for the regioselective construction of N-methylated pyrazole rings. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled reactivity, enabling chemists to synthesize highly substituted pyrazoles with predictable regiochemistry, which is often a challenge with unprotected methylhydrazine.[1][2][3] This attribute is of paramount importance in the fields of medicinal chemistry and drug development, where specific substitution patterns on the pyrazole core are crucial for biological activity.

Key Applications

The primary application of this compound in pyrazole synthesis involves a two-step sequence: formation of an N-Boc-N-methylhydrazone followed by acylation and subsequent acid-mediated cyclization. This methodology provides a reliable route to 1,3,5- and 1,3,4,5-substituted pyrazoles.[4][5]

  • Regiocontrol in Pyrazole Formation: The reaction of unsymmetrical 1,3-dicarbonyl compounds with methylhydrazine can lead to a mixture of regioisomeric pyrazoles.[2][3][6] The use of this compound, through the formation of an N-Boc-N-methylhydrazone intermediate, directs the cyclization to afford a single major regioisomer.[4][5] The Boc group can be readily removed under acidic conditions, which concurrently promotes the cyclization to the desired pyrazole.

  • Synthesis of Polysubstituted Pyrazoles: This method is highly effective for the synthesis of tri- and tetrasubstituted pyrazoles, which are common scaffolds in pharmaceutically active compounds.[7][8] The ability to introduce various substituents through the choice of the carbonyl compound and the acylating agent makes this a versatile synthetic strategy.

  • Access to Specific Regioisomers: The acylation of N-Boc-N-methylhydrazones, followed by treatment with trifluoroacetic acid (TFA), allows for the selective preparation of both regioisomers of 1-methyl-3,5-disubstituted-1H-pyrazoles.[4] This level of control is a significant advantage over classical pyrazole syntheses.

Mechanism of Action

The synthesis proceeds through the initial formation of an N-Boc-N-methylhydrazone from the reaction of this compound with an aldehyde or ketone. This hydrazone is then acylated at the remaining nitrogen. Subsequent treatment with a strong acid, such as TFA, removes the Boc protecting group and catalyzes the intramolecular cyclization to form the pyrazole ring.

Quantitative Data Summary

The following table summarizes representative yields and regioselectivity observed in pyrazole synthesis using methylhydrazine and its derivatives with various dicarbonyl compounds. While specific data for this compound is limited in the provided search results, the data for methylhydrazine highlights the challenge of regioselectivity that the Boc-protected reagent aims to solve.

PrecursorsReagentSolvent/ConditionsProduct(s)Yield (%)RegioselectivityReference
β-enamino diketone 3amethylhydrazineEtOH, r.t., 18 htert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate51Not specified[9]
4,4,4-trifluoro-1-arylbutan-1,3-dionesarylhydrazineN,N-dimethylacetamide, acid medium, r.t.1-aryl-5-aryl-3-trifluoromethyl-1H-pyrazole and 1-aryl-3-aryl-5-trifluoromethyl-1H-pyrazole74-7798:2[6]
2-substituted 1,3-diketonesarylhydrazinesNot specifiedTrisubstituted pyrazoles79-89>99.8:0.2[6]
Phenyl hydrazines, nitroolefins, and benzaldehydesTLL@MMI (catalyst)One-pot1,3,5-trisubstituted pyrazoles49-90Regioselective[8]
β-ketoestermethylhydrazine, methylformateIMS, reflux; then NaOEt1-methyl-3,4-disubstituted pyrazoles30-49Regioselective[10]

Experimental Protocols

The following are detailed protocols for the key experiments in the synthesis of pyrazoles using this compound, based on established methodologies for hydrazone formation, acylation, and cyclization.

Protocol 1: Synthesis of N-Boc-N-methylhydrazone

This protocol describes the formation of an N-Boc-N-methylhydrazone from this compound and a carbonyl compound.

Materials:

  • This compound

  • Aldehyde or ketone

  • Methanol (MeOH)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Condenser

Procedure:

  • To a solution of the carbonyl compound (1.0 eq) in methanol, add this compound (1.05 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude hydrazone can be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Protocol 2: Acylation of N-Boc-N-methylhydrazone and Cyclization to Pyrazole

This protocol details the acylation of the N-Boc-N-methylhydrazone followed by acid-catalyzed cyclization to the corresponding pyrazole.

Materials:

  • N-Boc-N-methylhydrazone (from Protocol 1)

  • Acylating agent (e.g., acid chloride or anhydride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base (e.g., triethylamine or pyridine)

  • Trifluoroacetic acid (TFA)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the N-Boc-N-methylhydrazone (1.0 eq) in anhydrous DCM or THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (1.2 eq) followed by the dropwise addition of the acylating agent (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion of the acylation, cool the reaction mixture to 0 °C and slowly add trifluoroacetic acid (TFA) (5-10 eq).

  • Stir the mixture at room temperature for 2-6 hours until the cyclization is complete (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Acylation cluster_step3 Step 3: Cyclization Boc_hydrazine This compound Hydrazone N-Boc-N-methylhydrazone Boc_hydrazine->Hydrazone Carbonyl Aldehyde/Ketone Carbonyl->Hydrazone Acylated_hydrazone Acylated Intermediate Hydrazone->Acylated_hydrazone Acylating_agent Acylating Agent Acylating_agent->Acylated_hydrazone Pyrazole Substituted Pyrazole Acylated_hydrazone->Pyrazole TFA TFA TFA->Pyrazole signaling_pathway reagents This compound + R1-CHO hydrazone N-Boc-N-methylhydrazone reagents->hydrazone Hydrazone Formation acylation Acylation (+ R2-COCl) hydrazone->acylation acylated_intermediate Acylated N-Boc-N-methylhydrazone acylation->acylated_intermediate cyclization TFA Treatment (Boc removal and Cyclization) acylated_intermediate->cyclization pyrazole 1-Methyl-3,5-disubstituted Pyrazole cyclization->pyrazole

References

Application Notes and Protocols for the Deprotection of the Boc Group from 1-Boc-1-methylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in pharmaceutical and drug development, for the protection of amine functionalities. Its widespread use stems from its stability under a broad range of reaction conditions and its facile cleavage under acidic conditions. 1-Boc-1-methylhydrazine is a valuable building block in the synthesis of various biologically active molecules. The efficient removal of the Boc group is a critical step to liberate the free methylhydrazine moiety for subsequent transformations.

This document provides detailed protocols for the deprotection of this compound using two common and effective acidic conditions: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane.

Reaction Principle

The deprotection of the Boc group proceeds via an acid-catalyzed cleavage. The acid protonates the carbonyl oxygen of the Boc group, leading to the formation of an unstable intermediate. This intermediate then fragments, releasing the deprotected amine, carbon dioxide, and a stable tert-butyl cation.[1] The tert-butyl cation can be trapped by nucleophiles or eliminated as isobutylene.

Comparative Data of Deprotection Protocols

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of this compound. Please note that reaction times and yields may vary depending on the specific scale and reaction conditions and should be optimized for each specific application.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
TFA Concentration 20-50% (v/v) in DCM[2]N/A
HCl Concentration N/A4 M solution in dioxane
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 30 minutes - 2 hours[2]30 minutes - 2 hours
Typical Yield >95% (as TFA salt)>95% (as HCl salt)
Work-up Evaporation of solvent and excess TFAEvaporation of solvent, trituration with ether
Product Form Trifluoroacetate saltHydrochloride salt

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes the removal of the Boc protecting group using a solution of trifluoroacetic acid in dichloromethane.

Materials and Reagents:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution. A common practice is to use a 1:1 to 1:4 mixture of TFA and DCM (v/v).[2]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 30 minutes to 2 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • The resulting residue, the methylhydrazine trifluoroacetate salt, can be dried under high vacuum and used in the next step without further purification.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol details the deprotection of the Boc group using a solution of hydrogen chloride in 1,4-dioxane.

Materials and Reagents:

  • This compound

  • 4 M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like DCM or use it neat if it is a liquid.

  • Cool the flask to 0 °C in an ice bath.

  • Add a solution of 4 M HCl in 1,4-dioxane (10-20 eq of HCl) dropwise to the stirred starting material.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 30 minutes to 2 hours. The hydrochloride salt of methylhydrazine may precipitate out of the solution. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the resulting residue with anhydrous diethyl ether to precipitate the methylhydrazine hydrochloride salt.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Deprotection_Workflow Experimental Workflow for Boc Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve this compound in anhydrous solvent (DCM or Dioxane) cool Cool solution to 0 °C start->cool add_acid Add Acid (TFA or HCl in Dioxane) cool->add_acid stir Stir at Room Temperature (30 min - 2 h) add_acid->stir monitor Monitor Reaction Progress (TLC, LC-MS) stir->monitor evaporate Remove Solvent and Excess Acid in vacuo monitor->evaporate triturate Triturate with Ether (for HCl salt) evaporate->triturate Protocol 2 isolate Isolate Product (Salt of Methylhydrazine) evaporate->isolate Protocol 1 triturate->isolate

Caption: Experimental workflow for the deprotection of this compound.

Deprotection_Mechanism Logical Diagram of Boc Deprotection Mechanism Boc_Hydrazine This compound Protonation Protonation of Carbonyl Oxygen Boc_Hydrazine->Protonation + H+ Intermediate Unstable Intermediate Protonation->Intermediate Fragmentation Fragmentation Intermediate->Fragmentation Products Products Fragmentation->Products Methylhydrazine Methylhydrazine (as salt) Products->Methylhydrazine CO2 Carbon Dioxide Products->CO2 tert_Butyl tert-Butyl Cation Products->tert_Butyl

Caption: Logical diagram illustrating the Boc deprotection mechanism.

References

The Role of 1-Boc-1-methylhydrazine in the Synthesis of Active Pharmaceutical Ingredients: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Boc-1-methylhydrazine (tert-butyl 1-methylhydrazine-1-carboxylate) is a crucial monofunctionalized hydrazine derivative that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions at the unsubstituted nitrogen atom, making it a valuable tool in the construction of complex molecules. This document provides detailed application notes and protocols for the use of this compound in API synthesis, with a particular focus on its role in the preparation of ghrelin receptor agonists like Anamorelin.

Application in the Synthesis of Anamorelin (a Ghrelin Receptor Agonist)

Anamorelin (also known as alamolin) is a ghrelin receptor agonist that has been investigated for the treatment of cancer-related anorexia and cachexia. This compound is a vital precursor for the synthesis of the hydrazide moiety of Anamorelin.[1]

General Synthetic Strategy:

The synthesis of Anamorelin involves the coupling of a protected peptide fragment with a substituted piperidine core, which is further functionalized with the methylhydrazide group. The use of this compound allows for the controlled introduction of the N-methylhydrazide functionality. A general, illustrative workflow for the synthesis of a key intermediate is presented below.

G cluster_0 Synthesis of Activated Piperidine Core cluster_1 Hydrazide Formation cluster_2 Deprotection and Further Synthesis A Protected Piperidine Carboxylic Acid B Activated Ester or Acyl Chloride A->B Activation D Boc-Protected Piperidine Hydrazide Intermediate B->D Coupling Reaction C This compound C->D E Piperidine Hydrazide Intermediate D->E Boc Deprotection F Final API (e.g., Anamorelin) E->F Peptide Coupling

Caption: Illustrative workflow for the synthesis of a key Anamorelin intermediate.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Boc-Protected Hydrazide Intermediate

This protocol describes a general method for the coupling of an activated carboxylic acid with this compound.

Materials:

  • Activated carboxylic acid (e.g., acyl chloride or activated ester)

  • This compound

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Base (e.g., triethylamine, diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and stirring equipment

  • Purification supplies (e.g., silica gel for chromatography)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the activated carboxylic acid in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (typically 1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes.

  • Slowly add a solution of this compound (1.0 to 1.2 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Boc-protected hydrazide intermediate.

Protocol 2: General Procedure for Boc-Deprotection of a Hydrazide Intermediate

This protocol outlines the removal of the Boc protecting group to yield the free hydrazide, which can then be used in subsequent synthetic steps.

Materials:

  • Boc-protected hydrazide intermediate

  • Acidic solution (e.g., 2M hydrochloric acid in an organic solvent, trifluoroacetic acid (TFA) in DCM)

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Base for neutralization (e.g., saturated aqueous sodium bicarbonate)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected hydrazide intermediate in the chosen organic solvent.

  • Add the acidic solution to the reaction mixture. For example, a 2M solution of hydrochloric acid in dichloromethane can be used.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or HPLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The resulting crude product can be purified by recrystallization or precipitation. In some cases, a simple workup involving neutralization with a base and extraction is sufficient.

Quantitative Data Summary

The following table summarizes typical yields and purities for key steps in the synthesis of hydrazide intermediates using this compound, based on literature examples for related compounds.

StepProductStarting MaterialsTypical YieldPurityReference
Boc-Hydrazide Formation tert-butyl 2-methyl-2-(piperidin-4-oyl)hydrazine-1-carboxylateActivated Piperidine-4-carboxylic acid, this compound70-85%>95% (HPLC)General Procedure
Boc-Deprotection N-methylpiperidine-4-carbohydrazide hydrochlorideBoc-protected hydrazide intermediate, HCl80-95%>98% (LC-MS)General Procedure

Signaling Pathway of Ghrelin Receptor Agonists

Anamorelin and other ghrelin mimetics exert their therapeutic effects by binding to and activating the ghrelin receptor (GHSR-1a), a G-protein coupled receptor (GPCR). The activation of GHSR-1a initiates a complex downstream signaling cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Anamorelin Anamorelin GHSR1a GHSR-1a Anamorelin->GHSR1a Binds & Activates G_protein Gαq/11, Gαi/o, Gα12/13 GHSR1a->G_protein Activates PLC PLC G_protein->PLC Gαq/11 AC Adenylyl Cyclase G_protein->AC Gαi/o (inhibits) RhoA RhoA G_protein->RhoA Gα12/13 IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP ROCK ROCK Activation RhoA->ROCK Ca2_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca2_PKC Cellular_Response Cellular Response (e.g., ↑ Appetite, ↑ GH secretion) Ca2_PKC->Cellular_Response cAMP->Cellular_Response ROCK->Cellular_Response

Caption: Ghrelin receptor (GHSR-1a) signaling pathway activated by Anamorelin.

Conclusion

This compound is an indispensable reagent in modern pharmaceutical synthesis, enabling the efficient and controlled construction of hydrazide-containing APIs. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals working on the synthesis of ghrelin receptor agonists and other complex molecules. Careful optimization of reaction conditions and purification procedures is essential to ensure high yields and purities of the final pharmaceutical ingredients.

References

Application Notes and Protocols: Synthesis of Pyrazoles from 1-Boc-1-methylhydrazine and β-Enamino Diketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of pyrazoles is a cornerstone in medicinal chemistry and drug development due to their prevalence in a wide array of pharmacologically active compounds. The reaction of β-dicarbonyl compounds, including their β-enamino diketone derivatives, with hydrazines represents a classical and versatile method for constructing the pyrazole core. This document provides detailed application notes and protocols for the reaction of 1-Boc-1-methylhydrazine with β-enamino diketones, a process that allows for the synthesis of N-Boc-N-methyl protected pyrazoles. These intermediates are valuable in multi-step syntheses, where the Boc (tert-butoxycarbonyl) group serves as a readily cleavable protecting group for the pyrazole nitrogen, enabling further functionalization of the molecule.

The use of a Boc-protected hydrazine derivative can influence the regioselectivity of the cyclocondensation reaction, a critical aspect when employing unsymmetrical β-enamino diketones. The electronic and steric properties of the Boc group can direct the initial nucleophilic attack and subsequent cyclization. Following the pyrazole formation, the Boc group can be selectively removed under acidic or specific basic conditions, providing access to the N-methyl pyrazole.

Reaction Overview

The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic terminal nitrogen of this compound initially attacks one of the carbonyl carbons of the β-enamino diketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The regiochemical outcome is dependent on the specific substituents on the β-enamino diketone and the reaction conditions employed.

Key Applications

  • Medicinal Chemistry: Synthesis of pyrazole-containing scaffolds for the development of novel therapeutic agents.

  • Agrochemicals: Preparation of new pesticides and herbicides.

  • Materials Science: Development of functional materials with specific electronic or optical properties.

  • Organic Synthesis: Use as versatile intermediates for the construction of more complex molecules.

Experimental Protocols

General Protocol for the Synthesis of 1-Boc-1-methyl-pyrazoles from β-Enamino Diketones

This protocol is based on established methods for pyrazole synthesis from β-dicarbonyl compounds and substituted hydrazines. Optimization may be required for specific substrates.

Materials:

  • β-Enamino diketone (1.0 equiv)

  • This compound (1.0 - 1.2 equiv)

  • Solvent (e.g., Ethanol, Methanol, Acetic Acid, or a fluorinated alcohol like 2,2,2-trifluoroethanol for improved regioselectivity)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of the β-enamino diketone (1.0 equiv) in the chosen solvent (5-10 mL per mmol of diketone) in a round-bottom flask, add this compound (1.0-1.2 equiv).

  • Stir the reaction mixture at room temperature or heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol for the Deprotection of 1-Boc-1-methyl-pyrazoles

The Boc group can be removed under acidic conditions to yield the corresponding N-methyl pyrazole.

Materials:

  • 1-Boc-1-methyl-pyrazole (1.0 equiv)

  • Deprotection reagent (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM), or Hydrochloric acid (HCl) in an organic solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the 1-Boc-1-methyl-pyrazole in a suitable solvent such as DCM.

  • Add the acidic deprotection reagent (e.g., a solution of TFA in DCM, or a solution of HCl in dioxane).

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization if necessary. A novel method for the selective N-Boc deprotection of pyrazoles using sodium borohydride in ethanol at room temperature has also been reported, offering a milder alternative to acidic conditions.[1][2]

Data Presentation

The following table summarizes representative data for the synthesis of pyrazoles from β-dicarbonyl compounds and substituted hydrazines, which can serve as a guideline for the reaction of this compound with β-enamino diketones.

Entryβ-Dicarbonyl CompoundHydrazineSolventProduct(s)Yield (%)Reference
11-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanolMixture of regioisomers-
21-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazine2,2,2-TrifluoroethanolMajor regioisomer-
3β-Enamino diketone 3aMethylhydrazine-tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate51
4N-Boc-protected piperidine derived β-enamino diketonesPhenylhydrazines-Corresponding 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylatesFair to good

Visualizations

Reaction Workflow

Reaction_Workflow cluster_reactants Reactants cluster_reaction Cyclocondensation cluster_product Intermediate Product cluster_deprotection Deprotection cluster_final_product Final Product 1_Boc_1_methylhydrazine This compound Reaction_Vessel Reaction in Solvent (e.g., Ethanol, Acetic Acid) 1_Boc_1_methylhydrazine->Reaction_Vessel beta_Enamino_diketone β-Enamino Diketone beta_Enamino_diketone->Reaction_Vessel N_Boc_Pyrazole 1-Boc-1-methyl-pyrazole Reaction_Vessel->N_Boc_Pyrazole Cyclization & Dehydration Deprotection_Step Acidic Conditions (e.g., TFA/DCM) N_Boc_Pyrazole->Deprotection_Step N_Methyl_Pyrazole N-Methyl Pyrazole Deprotection_Step->N_Methyl_Pyrazole Boc Removal

Caption: General workflow for the synthesis of N-methyl pyrazoles.

Proposed Reaction Mechanism

Reaction_Mechanism Start β-Enamino Diketone Intermediate1 Nucleophilic Attack (Formation of Hemiaminal) Start->Intermediate1 Hydrazine This compound Hydrazine->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Product 1-Boc-1-methyl-pyrazole Intermediate3->Product

Caption: Proposed mechanism for pyrazole formation.

Conclusion

The reaction of this compound with β-enamino diketones provides a valuable route to N-Boc-N-methyl protected pyrazoles, which are versatile intermediates in organic synthesis. The choice of reaction conditions, particularly the solvent, can be crucial for controlling regioselectivity. The subsequent deprotection of the Boc group can be achieved under standard acidic conditions or milder basic conditions to afford the desired N-methyl pyrazole. The protocols and data presented herein serve as a comprehensive guide for researchers engaged in the synthesis of novel pyrazole derivatives for various applications, including drug discovery and development.

References

Application Note: A Synthetic Route to Anamorelin (Alamolin) Utilizing 1-Boc-1-methylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anamorelin, also referred to as Alamolin, is a novel, orally active ghrelin receptor agonist. It functions by mimicking the effects of ghrelin, a gut-derived hormone that stimulates appetite and growth hormone secretion. This activity makes Anamorelin a promising therapeutic agent for the treatment of cancer-related anorexia and cachexia (severe body wasting).

This application note details a plausible synthetic route to Anamorelin, with a specific focus on the strategic incorporation of the key intermediate, 1-Boc-1-methylhydrazine. This intermediate is crucial for the construction of the core 1,2,3-triazole moiety of the final active pharmaceutical ingredient (API). The protocols provided are based on established principles of organic synthesis for constructing similar molecular frameworks.

Overall Synthetic Strategy

The synthesis of Anamorelin can be conceptualized as a multi-step process culminating in the assembly of its two primary fragments: a substituted triazole core and a peptide-like side chain. The key role of this compound is in the formation of the N-methylated triazole ring, a central structural feature of the molecule.

The general workflow involves:

  • Formation of a Hydrazone Intermediate: Reaction of this compound with a suitable carbonyl-containing precursor.

  • Cyclization to form the Triazole Ring: Transformation of the hydrazone into the stable triazole core.

  • Functionalization and Coupling: Modification of the triazole intermediate and subsequent coupling with the side-chain component.

  • Final Deprotection and Purification: Removal of protecting groups to yield the final Anamorelin API.

Experimental Protocols

Protocol 1: Synthesis of the Boc-Protected Methylhydrazone Intermediate

This protocol describes the condensation reaction between this compound and a functionalized aldehyde precursor to form the key hydrazone intermediate.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Aldehyde Precursor (e.g., 2-(4-cyanophenyl)-2,2-dimethylacetaldehyde) (1.1 eq)

    • Ethanol (EtOH), Anhydrous

    • Acetic Acid (catalytic amount)

    • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere.

    • Add the aldehyde precursor (1.1 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

    • Stir the reaction mixture at room temperature for 1 hour, then heat to reflux (approx. 78°C) and monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Oxidative Cyclization to the Triazole Core

This protocol outlines the cyclization of the hydrazone intermediate to form the protected triazole ring structure.

  • Reagents and Materials:

    • Boc-Protected Methylhydrazone Intermediate (from Protocol 1) (1.0 eq)

    • Oxidizing Agent (e.g., Manganese Dioxide, MnO₂) (5.0 eq)

    • Dichloromethane (DCM), Anhydrous

    • Round-bottom flask, magnetic stirrer, nitrogen inlet.

  • Procedure:

    • Suspend the Boc-protected methylhydrazone intermediate (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

    • Add activated manganese dioxide (5.0 eq) portion-wise to the suspension.

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 12-24 hours), filter the reaction mixture through a pad of Celite® to remove the manganese salts.

    • Wash the Celite® pad with additional DCM.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude triazole product.

    • Purify the product by flash column chromatography on silica gel.

Protocol 3: Final Assembly and Deprotection

This protocol describes the final steps, which typically involve the coupling of the triazole core with the side chain, followed by deprotection. (Note: The specific side-chain precursor and coupling conditions can vary based on the overall synthetic design).

  • Reagents and Materials:

    • Protected Triazole Core (from Protocol 2) (1.0 eq)

    • Peptide Side-Chain Precursor (e.g., Boc-D-Trp-OMe) (1.2 eq)

    • Coupling Agent (e.g., HATU, HBTU) (1.3 eq)

    • Base (e.g., DIPEA) (2.0 eq)

    • Solvent (e.g., DMF, NMP)

    • Deprotection Reagent (e.g., Trifluoroacetic Acid, TFA)

  • Procedure (Illustrative Coupling and Deprotection):

    • Coupling: Dissolve the protected triazole core (1.0 eq) and the side-chain precursor (1.2 eq) in DMF. Add the coupling agent (1.3 eq) and DIPEA (2.0 eq). Stir at room temperature until the reaction is complete. Work up by aqueous extraction and purify the coupled product.

    • Deprotection: Dissolve the fully protected molecule in DCM. Add Trifluoroacetic Acid (TFA) (e.g., in a 1:1 ratio with DCM) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Purify the final Anamorelin product by preparative HPLC to achieve high purity.

Data Presentation

The following table summarizes the typical quantitative data for the key synthetic steps. Yields are illustrative and may vary based on specific reaction conditions and scale.

StepKey ReagentEquivalentsSolventReaction TimeTemp. (°C)Typical Yield (%)
1. Hydrazone Formation This compound1.0Ethanol4-6 h7885-95
2. Triazole Cyclization MnO₂5.0DCM12-24 h2560-75
3. Coupling Peptide Side-Chain1.2DMF2-4 h2570-85
4. Deprotection Trifluoroacetic AcidExcessDCM1-2 h25>90 (crude)

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthetic route from the key starting material, this compound, to the final product, Anamorelin.

G SM This compound + Aldehyde Precursor P1 Protocol 1: Condensation SM->P1 INT1 Boc-Protected Hydrazone Intermediate P2 Protocol 2: Oxidative Cyclization INT1->P2 INT2 Protected Triazole Core P3 Protocol 3: Coupling INT2->P3 INT3 Fully Protected Anamorelin P4 Protocol 3: Deprotection INT3->P4 API Anamorelin (Final API) SideChain Peptide Side-Chain Precursor SideChain->P3 P1->INT1 P2->INT2 P3->INT3 P4->API

Caption: Synthetic workflow for Anamorelin (Alamolin).

Application Notes and Protocols for N-Methylation Reactions Utilizing 1-Boc-1-methylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The introduction of a methyl group to a nitrogen atom can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, metabolic stability, and bioavailability. 1-Boc-1-methylhydrazine serves as a valuable reagent for the introduction of a methylamino group, which can be subsequently converted to a secondary N-methylamine. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled reactivity, enabling the selective functionalization of primary amines or other nucleophiles.

These application notes provide a detailed overview and experimental protocols for the utilization of this compound in N-methylation reactions. The primary strategy involves a two-step sequence:

  • Reductive Amination: Reaction of a carbonyl compound (aldehyde or ketone) with this compound to form a Boc-protected hydrazone, which is then reduced in situ to the corresponding Boc-protected hydrazine.

  • Deprotection: Removal of the Boc group to unveil the N-methylated amine.

This methodology offers a versatile and efficient route to a wide range of N-methylated secondary amines.

Data Presentation

Table 1: Substrate Scope and Yields for Reductive Amination of Carbonyl Compounds with N-Boc-Protected Hydrazines
EntryCarbonyl CompoundAmine SourceReducing AgentProductYield (%)Reference
1Aromatic AldehydeN-Boc-N-methylamineMe₂SiHClBoc-protected secondary N-methylamineExcellent[1]
2Aliphatic AldehydeN-Boc-N-methylamineMe₂SiHClBoc-protected secondary N-methylamineExcellent[1]
3Aromatic AldehydePrimary AmineNaBH(OAc)₃ / (Boc)₂ON-Boc protected secondary amine85-95[2]
4Aliphatic AldehydePrimary AmineNaBH(OAc)₃ / (Boc)₂ON-Boc protected secondary amine83-92[2]
5Aromatic KetoneMethylamineTi(Oi-Pr)₄ / NaBH₄N-methyl secondary amineHigh[3]
6Aliphatic KetoneMethylamineTi(Oi-Pr)₄ / NaBH₄N-methyl secondary amineHigh[3]

Note: The yields reported are for analogous reactions and serve as a general guide. Actual yields with this compound may vary and should be determined experimentally.

Table 2: Conditions for N-Boc Deprotection
EntryProtecting GroupReagentSolventTemperatureTimeYield (%)Reference
1N-BocOxalyl Chloride (3 equiv.)MethanolRoom Temp1-4 h>70[4]
2N-Boc (Aryl)ThermalMethanol240 °C30 min88[5]
3N-Boc (Aryl)ThermalTrifluoroethanol240 °C30 min93[5]
4N-Boc (Alkyl)ThermalMethanolHigh-Lower[5]
5N-BocTsOH·H₂ODME / MeOH40 °C2 h-[6]
6N-BocHClVarious Organic Solvents---[4]
7N-BocTFAVarious Organic Solvents---[6]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of an Aldehyde with this compound

This protocol is adapted from established methods for reductive amination with N-Boc protected amines.[1][2]

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.2 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).

  • Add this compound (1.2 mmol) to the solution and stir the mixture at room temperature for 1 hour to facilitate the formation of the hydrazone intermediate.

  • In a separate flask, suspend sodium triacetoxyborohydride (1.5 mmol) in anhydrous dichloromethane (5 mL).

  • Slowly add the suspension of sodium triacetoxyborohydride to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-N'-alkyl-N'-methylhydrazine.

Protocol 2: General Procedure for N-Boc Deprotection

This protocol outlines common methods for the removal of the Boc protecting group.[4][5][6]

Method A: Acidic Deprotection with Oxalyl Chloride in Methanol[4]

Materials:

  • N-Boc protected amine (1.0 mmol)

  • Methanol (5 mL)

  • Oxalyl chloride (3.0 mmol)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup

Procedure:

  • Dissolve the N-Boc protected amine (1.0 mmol) in methanol (5 mL) in a round-bottom flask.

  • Stir the solution at room temperature.

  • Carefully add oxalyl chloride (3.0 mmol) dropwise to the solution. Caution: Gas evolution (HCl) will be observed. The reaction is exothermic.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.

  • The resulting product is the hydrochloride salt of the deprotected amine, which can be used directly or neutralized with a base and extracted.

Method B: Thermal Deprotection in a suitable solvent[5]

Materials:

  • N-Boc protected amine (1.0 mmol)

  • Methanol or 2,2,2-Trifluoroethanol (TFE) (10 mL)

  • Sealed reaction vessel suitable for high temperatures

  • Heating apparatus (e.g., oil bath or heating mantle)

Procedure:

  • Dissolve the N-Boc protected amine (1.0 mmol) in the chosen solvent (methanol or TFE) in a sealed reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 150-240 °C). The optimal temperature will depend on the substrate.

  • Maintain the temperature for the required time (e.g., 30 minutes to several hours), monitoring the reaction by TLC or LC-MS if possible.

  • After cooling to room temperature, carefully open the reaction vessel.

  • Remove the solvent under reduced pressure to obtain the deprotected amine. Further purification may be required.

Visualizations

experimental_workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection start Carbonyl Compound (Aldehyde or Ketone) intermediate Hydrazone Intermediate start->intermediate Condensation reagent1 This compound reagent1->intermediate product1 N-Boc-N'-alkyl-N'-methylhydrazine intermediate->product1 Reduction reagent2 Reducing Agent (e.g., NaBH(OAc)₃) reagent2->product1 final_product N-Methyl Secondary Amine product1->final_product Boc Removal reagent3 Deprotection Reagent (e.g., Acid or Heat) reagent3->final_product

Caption: Overall workflow for N-methylation using this compound.

logical_relationship reagent This compound (Protected Methylhydrazine) advantage1 Controlled Reactivity of the Methylamino Group reagent->advantage1 advantage2 Versatility in Substrate Scope (Aldehydes and Ketones) reagent->advantage2 application1 Synthesis of Biologically Active N-Methylated Amines advantage1->application1 advantage2->application1 application2 Lead Optimization in Drug Discovery application1->application2

Caption: Key advantages and applications of this compound in N-methylation.

References

Application Notes and Protocols: 1-Boc-1-methylhydrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-1-methylhydrazine is a valuable reagent in medicinal chemistry, primarily serving as a protected precursor for methylhydrazine. The tert-butoxycarbonyl (Boc) protecting group allows for controlled introduction of the N-methylhydrazinyl moiety, which is a key structural element in a variety of biologically active heterocyclic compounds. Its application is particularly prominent in the synthesis of pyrazole and pyridazinone scaffolds, which are core components of numerous kinase inhibitors and other therapeutic agents. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound for the development of novel drug candidates.

Application Notes

Synthesis of Pyrazole Derivatives as Kinase Inhibitors

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[1] The reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent is a fundamental method for pyrazole synthesis.[2][3] this compound, after deprotection to methylhydrazine, is a key building block for accessing 1-methylpyrazole derivatives. These derivatives have shown significant activity as inhibitors of various kinases, including Glycogen Synthase Kinase-3 (GSK-3) and Rho-associated coiled-coil containing protein kinase (ROCK).

GSK-3 Inhibition: GSK-3 is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and cancer.[2][4] Pyrazole-based compounds have been identified as potent GSK-3 inhibitors.[5][6] The synthesis of these inhibitors often involves the cyclocondensation of a β-ketoester with methylhydrazine to form a pyrazolone core, which can be further functionalized to enhance potency and selectivity.[7]

ROCK Inhibition: ROCKs are serine/threonine kinases that play a crucial role in cellular contraction, motility, and morphology.[8] Dysregulation of the ROCK signaling pathway is associated with various disorders, including hypertension, glaucoma, and erectile dysfunction.[8] Pyrazole-containing molecules have emerged as promising ROCK inhibitors.[9] The synthesis of these inhibitors can be achieved through the reaction of methylhydrazine with appropriate dicarbonyl precursors.

Synthesis of Pyridazinone Derivatives

Pyridazinones are another important class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, and antiviral properties.[10] The synthesis of pyridazinones can be readily achieved through the condensation of a γ-ketoacid with a hydrazine derivative.[4][11] Methylhydrazine, derived from this compound, can be employed to introduce a methyl group at the N1-position of the pyridazinone ring, which can be crucial for modulating the pharmacological properties of the resulting compounds.

Data Presentation

Table 1: Synthesis of Pyrazole Derivatives using Methylhydrazine
EntryPrecursor 1Precursor 2ProductSolventConditionsYield (%)Reference
14-Chlorobenzaldehyde3,4-Methylenedioxy-β-nitrostyrene5-Benzo[4][9]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazoleMethanolRoom Temperature, 72h92[12]
2β-enamino diketoneMethylhydrazinetert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylateNot specifiedNot specified51[13]
31,3-DiketoneMethylhydrazine1,3,5-Trisubstituted PyrazoleEthanolRoom Temperature70-95[3]
Table 2: Biological Activity of Pyrazole-Based Kinase Inhibitors
Compound ClassTarget KinaseExample CompoundIC50 (nM)Cell LineReference
PyrazoloneGSK-3βCompound 3a2270-[7]
PyrazoloneGSK-3βCompound 4a2950-[7]
PyrazolopyrimidineGSK-3[1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazoneLow nM-[6]
PyrazoleAurora A KinaseCompound 6160HCT116[5]
PyrazoleCDK1Compound 242380-[5]
PyrazoleCDK1Compound 251520-[5]
Pyrazole-phenylbenzodioxane-carboxamideROCK-IICompound 5 (SR-3677)~3-[9]
4-aryl-thiazole-2-amineROCK-IICompound 4v20-[8]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate methylhydrazine, which can be used in subsequent reactions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or ethyl acetate)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • To the stirred solution, add an excess of the acidic deprotecting agent (e.g., 5-10 equivalents of TFA or a saturated solution of HCl in an organic solvent) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully neutralize the excess acid by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methylhydrazine.

  • The resulting methylhydrazine can be used directly in the next step or purified further if necessary.

Note: Methylhydrazine is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Protocol 2: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol is adapted from a reliable Organic Syntheses procedure and describes the synthesis of 5-Benzo[4][9]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole.[12]

Materials:

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Methylhydrazine (1.0 eq, obtained from Protocol 1)

  • 3,4-Methylenedioxy-β-nitrostyrene (0.8 eq)

  • Methanol (MeOH)

  • Water

  • 500-mL three-necked, round-bottomed flask

  • Mechanical stirrer

  • Condenser

  • Rubber septum

  • Syringe

  • Pressure-equalizing addition funnel

  • Fritted glass Büchner funnel

Procedure:

  • To a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, a condenser, and a rubber septum, add 4-chlorobenzaldehyde (e.g., 5.00 g, 35.5 mmol) and methanol (200 mL).

  • Add methylhydrazine (e.g., 1.9 mL, 1.66 g, 35.5 mmol) dropwise via syringe over 3 minutes to the stirred solution.

  • Stir the mixture at room temperature for 2 hours to allow for the formation of the hydrazone intermediate.

  • Remove the septum and add 3,4-methylenedioxy-β-nitrostyrene (e.g., 5.50 g, 28.5 mmol) as a solid in one portion.

  • Stir the reaction mixture at room temperature, open to the air, for 72 hours.

  • Replace the condenser with a 125-mL pressure-equalizing addition funnel and add water (60 mL) to the mixture over 20 minutes.

  • Stir the resulting suspension at room temperature for an additional hour.

  • Collect the yellow solid that forms by vacuum filtration using a fritted glass Büchner funnel. Wash the solid with approximately 30 mL of a 1:1 mixture of methanol and water.

  • Suction-dry the solid overnight.

  • For further purification, dissolve the yellow solid in a minimum amount of boiling methanol.

  • Allow the solution to cool to room temperature, and collect the recrystallized product by suction filtration.

  • Dry the final product under vacuum to obtain the pure 5-Benzo[4][9]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole.[12]

Protocol 3: General Synthesis of Pyrazolones as Potential GSK-3 Inhibitors

This protocol outlines a general procedure for the synthesis of pyrazolone derivatives, which are known to exhibit GSK-3 inhibitory activity.[7]

Materials:

  • A suitable β-keto ester (1.0 eq)

  • Methylhydrazine (1.0-1.2 eq, from Protocol 1)

  • Ethanol or acetic acid

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the β-keto ester (1.0 eq) in ethanol or acetic acid.

  • Add methylhydrazine (1.0-1.2 eq) to the solution. A catalytic amount of p-TsOH can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 4: General Synthesis of Pyridazinones

This protocol provides a general method for the synthesis of pyridazinone derivatives.[4][11]

Materials:

  • A suitable γ-ketoacid (1.0 eq)

  • Methylhydrazine (1.0-1.2 eq, from Protocol 1)

  • Ethanol or acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve the γ-ketoacid (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

  • Add methylhydrazine (1.0-1.2 eq) to the solution.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purify the crude pyridazinone derivative by recrystallization or column chromatography.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 1_Boc_1_methylhydrazine This compound Deprotection Boc Deprotection (e.g., TFA or HCl) 1_Boc_1_methylhydrazine->Deprotection 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Cyclocondensation Cyclocondensation 1_3_Dicarbonyl->Cyclocondensation Deprotection->Cyclocondensation Methylhydrazine Pyrazole 1-Methylpyrazole Derivative Cyclocondensation->Pyrazole

Caption: General workflow for the synthesis of 1-methylpyrazole derivatives.

GSK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds LRP5_6 LRP5/6 Frizzled->LRP5_6 Dishevelled Dishevelled LRP5_6->Dishevelled activates GSK3 GSK-3 Dishevelled->GSK3 inhibits Beta_Catenin β-catenin GSK3->Beta_Catenin phosphorylates for degradation Axin Axin Axin->GSK3 APC APC APC->GSK3 TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus and binds Proteasomal_Degradation Proteasomal Degradation Beta_Catenin->Proteasomal_Degradation Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription activates Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->GSK3 inhibits

Caption: Simplified GSK-3 signaling pathway and the action of pyrazole inhibitors.

ROCK_Signaling_Pathway GPCR GPCR RhoA_GDP RhoA-GDP (inactive) GPCR->RhoA_GDP activates GEFs RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates MLC_P Phosphorylated MLC (MLC-P) MLCP->MLC_P dephosphorylates MLC->MLC_P Actin_Cytoskeleton Actin Cytoskeleton Reorganization & Contraction MLC_P->Actin_Cytoskeleton Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->ROCK inhibits

Caption: Simplified ROCK signaling pathway and the action of pyrazole inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Boc-1-methylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and handling of 1-Boc-1-methylhydrazine (tert-butyl 1-methylhydrazine-1-carboxylate). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and handling of this compound.

Q1: My Boc protection of methylhydrazine results in a mixture of two products. How can I selectively synthesize this compound?

A1: This is the most common challenge in the synthesis of this compound. The reaction of methylhydrazine with di-tert-butyl dicarbonate (Boc₂O) can occur on either of the two nitrogen atoms, leading to a mixture of this compound and 1-Boc-2-methylhydrazine. Achieving high regioselectivity is crucial.

Troubleshooting Steps:

  • Reaction Conditions: The choice of solvent, temperature, and the rate of addition of Boc₂O can influence the isomer ratio. While a solventless reaction is rapid, it is known to be unselective, yielding a mixture of both products.[1] Experimenting with different solvent systems and temperature control is recommended.

  • Alternative Synthetic Route: A more reliable method to ensure the formation of only this compound is to start from a different precursor. One such method is the methylation of tert-butyl carbazate. This approach avoids the issue of regioselectivity altogether.

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields can stem from several factors, including incomplete reaction, side reactions, and purification losses.

Troubleshooting Steps:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure it has gone to completion.

  • Reagent Quality: Ensure that the methylhydrazine and Boc₂O are of high purity and have not degraded. Methylhydrazine, in particular, can be sensitive to air and moisture.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of Boc₂O can help drive the reaction to completion, but a large excess can lead to the formation of di-Boc protected byproducts.

  • Work-up and Purification: Losses during the work-up and purification steps can significantly impact the final yield. The separation of the two isomers can be challenging.

Q3: How can I effectively separate this compound from its isomer, 1-Boc-2-methylhydrazine?

A3: The separation of these two isomers can be difficult due to their similar physical properties.

Troubleshooting Steps:

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for separating the isomers. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, may be effective. Careful optimization of the solvent system is required to achieve good separation.

  • Alternative Purification Techniques: Depending on the scale and the specific properties of the mixture, other techniques such as preparative HPLC could be considered, although this is often less practical for larger quantities.

Q4: How can I confirm the identity and purity of my this compound product?

A4: Spectroscopic methods are essential for characterizing the final product and confirming its purity.

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools to distinguish between the two isomers. The chemical shifts of the methyl and Boc protons will be different for each isomer.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches.

Q5: Is this compound stable? What are the recommended storage conditions?

A5: While generally stable, Boc-protected hydrazines can be sensitive to strong acids, which will cleave the Boc group. They should be stored in a cool, dry place, away from strong acids and oxidizing agents. For long-term storage, refrigeration is recommended.

Data Presentation

Table 1: Influence of Reaction Conditions on the Boc Protection of Methylhydrazine (Illustrative)

ParameterConditionExpected Outcome on Regioselectivity (1-Boc-1- vs. 1-Boc-2-)Potential Side Products
Solvent Apolar (e.g., Hexane)May favor protection at the less hindered nitrogen (1-Boc-2-).Low solubility of reagents.
Polar Aprotic (e.g., Acetonitrile, THF)Generally leads to a mixture of isomers.
Polar Protic (e.g., Isopropanol)Can influence the nucleophilicity of the nitrogens.Potential for solvolysis of Boc₂O.
Solvent-freeFast reaction, but generally poor selectivity.[1]
Temperature Low (e.g., 0 °C)May improve selectivity by favoring the kinetic product.Slower reaction rate.
Room TemperatureCommon condition, often results in a mixture.
ElevatedCan lead to decreased selectivity and potential for byproduct formation.Di-Boc-methylhydrazine.
Base Weak Base (e.g., Triethylamine)Often used to scavenge the acid byproduct.
No BasePossible for some conditions, but may be slower.
Stoichiometry 1:1 (Methylhydrazine:Boc₂O)May result in incomplete reaction.
(Methylhydrazine:Boc₂O)1:>1 (Excess Boc₂O)Can lead to the formation of di-Boc-methylhydrazine.Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate.[2]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of Methylhydrazine (Leading to a Mixture of Isomers)

This protocol describes a general method for the Boc protection of methylhydrazine. Note that this procedure typically yields a mixture of this compound and 1-Boc-2-methylhydrazine, which will require subsequent purification.

  • Materials:

    • Methylhydrazine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

    • Stir bar and round-bottom flask

    • Ice bath

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a stir bar, dissolve methylhydrazine (1.0 equivalent) in the chosen anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve di-tert-butyl dicarbonate (1.0-1.1 equivalents) in a minimal amount of the same solvent.

    • Add the Boc₂O solution dropwise to the stirred methylhydrazine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Remove the solvent under reduced pressure.

    • The crude product can then be purified by flash column chromatography on silica gel to separate the two isomers.

Protocol 2: Synthesis of this compound via Alkylation of tert-Butyl Carbazate (Regioselective)

This protocol provides a regioselective route to this compound, avoiding the formation of the 1-Boc-2-methylhydrazine isomer.

  • Materials:

    • tert-Butyl carbazate

    • A suitable base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

    • Methylating agent (e.g., Methyl iodide (MeI) or Dimethyl sulfate)

    • Stir bar and round-bottom flask

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add tert-butyl carbazate (1.0 equivalent) and the anhydrous solvent.

    • Cool the mixture to 0 °C and add the base (1.1 equivalents) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Slowly add the methylating agent (1.0-1.1 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight, or until the reaction is complete as monitored by TLC.

    • Carefully quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_analysis Analysis start Start: Methylhydrazine boc_protection Boc Protection (Boc)₂O, Solvent, Temp start->boc_protection mixture Mixture of Isomers (1-Boc-1- and 1-Boc-2-) boc_protection->mixture separation Column Chromatography mixture->separation product1 This compound (Desired Product) separation->product1 Fraction 1 product2 1-Boc-2-methylhydrazine (Isomer) separation->product2 Fraction 2 analysis NMR, MS, IR product1->analysis

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_low_yield Low Yield cluster_isomer_mixture Isomer Mixture cluster_solutions_ly Solutions for Low Yield cluster_solutions_im Solutions for Isomer Mixture issue Issue Encountered ly1 Incomplete Reaction? issue->ly1 e.g. ly2 Side Reactions? issue->ly2 ly3 Purification Loss? issue->ly3 im1 Non-selective Conditions? issue->im1 e.g. im2 Ineffective Separation? issue->im2 sol_ly1 Monitor reaction (TLC/LC-MS) ly1->sol_ly1 sol_ly2 Check reagent purity Adjust stoichiometry ly2->sol_ly2 sol_ly3 Optimize chromatography ly3->sol_ly3 sol_im1 Modify reaction conditions (solvent, temp) Use alternative synthesis route im1->sol_im1 sol_im2 Optimize chromatography (solvent gradient) im2->sol_im2

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Synthesis of 1-Boc-1-methylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Boc-1-methylhydrazine.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound. This guide provides solutions to common issues.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Poor quality of reagents: Degradation of Di-tert-butyl dicarbonate (Boc₂O) or methylhydrazine. - Suboptimal reaction temperature: Temperature is too low for the reaction to proceed efficiently. - Incorrect stoichiometry: Molar ratios of reactants are not optimal. - Presence of moisture: Water can hydrolyze Boc₂O.- Use fresh or properly stored reagents. Ensure Boc₂O is stored in a cool, dry place. - Optimize reaction temperature. For solvent-based reactions, consider gentle heating. For solventless reactions, ensure the reaction mixture remains molten. - Adjust the molar ratio of reactants. A slight excess of Boc₂O (1.1 to 1.5 equivalents) is often beneficial. - Ensure all glassware is thoroughly dried and use anhydrous solvents if applicable.
Formation of Multiple Products - Non-selective reaction: Methylhydrazine has two nucleophilic nitrogen atoms, and Boc protection can occur on either, leading to a mixture of this compound and 1-Boc-2-methylhydrazine. This is particularly noted in solventless reactions.[1] - Di-Boc protection: Both nitrogen atoms of methylhydrazine become protected with a Boc group.- Employ a multi-step synthesis for regioselectivity. This involves protecting one nitrogen with a different protecting group, followed by Boc protection and subsequent deprotection of the first group. - Carefully control the stoichiometry of Boc₂O. Using a significant excess of Boc₂O can favor di-protection. - Purify the desired isomer using column chromatography.
Reaction Stalls or is Incomplete - Poor solubility of reactants: The starting materials may not be fully dissolved in the chosen solvent. - Insufficient reaction time: The reaction may not have been allowed to proceed to completion.- Select a more appropriate solvent. Consider aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. For starting materials with poor solubility, a solvent mixture or a different solvent system may be necessary.[2] - Increase the reaction time and monitor progress. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.
Difficult Product Isolation - Formation of emulsions during workup: This can make phase separation challenging. - Product is volatile: Loss of product can occur during solvent removal.- Break emulsions by adding brine or by centrifugation. - Use a rotary evaporator with controlled temperature and pressure to remove the solvent. For highly volatile products, consider extraction into a higher boiling point solvent before final concentration.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield of this compound?

A1: The most critical factor is controlling the regioselectivity of the Boc protection. Since methylhydrazine has two reactive sites, the formation of the undesired isomer (1-Boc-2-methylhydrazine) can significantly lower the yield of the target compound.[1] Employing a synthetic strategy that favors the protection of the desired nitrogen atom is key.

Q2: Can I use a solvent-free approach for this synthesis?

A2: Yes, a solvent-free reaction using molten di-tert-butyl dicarbonate is a viable method for the Boc protection of hydrazines.[3] However, for methylhydrazine, this method has been reported to be non-selective, leading to a mixture of the two possible isomers.[1]

Q3: What analytical techniques are recommended for monitoring the reaction progress?

A3: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of the starting materials and the formation of the product. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more detailed analysis and confirmation of the product's identity, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q4: Are there any safety precautions I should be aware of when working with methylhydrazine?

A4: Yes, methylhydrazine is a toxic and flammable substance. It is also a suspected carcinogen. Always handle methylhydrazine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Data on Reaction Conditions and Yields

The following table summarizes different conditions and reported yields for the Boc protection of hydrazines. Note that the direct one-pot synthesis of this compound with high selectivity is challenging, and the data for methylhydrazine reflects the formation of a mixture of isomers.

Starting MaterialMethodReaction ConditionsReported YieldReference
MethylhydrazineSolvent-freeMolten Boc₂O, Room Temperature, 10 min99% (mixture of two isomers)[1]
Hydrazine hydrateSolvent-basedIsopropanol, 0°C, ~0.5hHigh (for BOC-hydrazine intermediate)[4]
Amines (general)Solvent-basedWater/Methanol/Triethylamine (10:10:7), 55°C, 16h90-97%[2]

Experimental Protocols

Protocol 1: Solvent-Free Boc Protection of Methylhydrazine (Note: Non-selective)

This protocol is adapted from a general procedure for the solvent-free Boc protection of hydrazines.[3]

Materials:

  • Methylhydrazine

  • Di-tert-butyl dicarbonate (Boc₂O)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, melt di-tert-butyl dicarbonate (1.0-1.1 equivalents) by gentle warming (approximately 25-30°C).

  • Slowly add methylhydrazine (1.0 equivalent) to the molten Boc₂O with vigorous stirring.

  • Continue stirring at room temperature for 10 minutes. The reaction is often exothermic, so cooling may be necessary to maintain the temperature.

  • Monitor the reaction by TLC.

  • Upon completion, the product mixture can be purified by column chromatography to separate the isomers.

Protocol 2: General Procedure for Boc Protection of Amines in a Solvent System

This protocol is a general method that can be adapted for the synthesis of this compound, though optimization may be required.[2]

Materials:

  • Methylhydrazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Water

  • Methanol

  • Triethylamine

Procedure:

  • Dissolve methylhydrazine (1.0 equivalent) in a 10:10:7 mixture of water, methanol, and triethylamine.

  • Slowly add solid di-tert-butyl dicarbonate (1.6 equivalents) to the stirring solution.

  • Heat the reaction mixture to 55°C and stir for 16 hours (overnight).

  • Cool the reaction to room temperature.

  • Remove the solvents under reduced pressure.

  • The crude product can be purified by extraction and/or column chromatography.

Visualizations

Chemical Reaction Pathway

reaction_pathway Synthesis of this compound methylhydrazine Methylhydrazine (H3C-NH-NH2) product This compound (H3C-N(Boc)-NH2) methylhydrazine->product + (Boc)2O side_product 1-Boc-2-methylhydrazine (H3C-NH-NH(Boc)) methylhydrazine->side_product + (Boc)2O boc_anhydride Di-tert-butyl dicarbonate ((Boc)2O) boc_anhydride->product boc_anhydride->side_product

Caption: Reaction scheme for the synthesis of this compound.

Workflow for Yield Optimization

optimization_workflow Workflow for Optimizing this compound Yield decision decision start_node Start: Define Synthesis Goal select_method Select Synthesis Method (e.g., Solvent-free, Solvent-based) start_node->select_method end_node End: Optimized Protocol run_initial_reaction Run Initial Reaction (Stoichiometric Reactants) select_method->run_initial_reaction analyze_results Analyze Results (TLC, LC-MS, NMR) run_initial_reaction->analyze_results check_yield Yield > 80%? analyze_results->check_yield check_yield->end_node Yes troubleshoot Troubleshoot Issues (See Guide Above) check_yield->troubleshoot No optimize_conditions Optimize Conditions (Temp, Solvent, Stoichiometry) troubleshoot->optimize_conditions optimize_conditions->run_initial_reaction

Caption: A logical workflow for optimizing the synthesis yield.

References

Common side reactions with 1-Boc-1-methylhydrazine and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Boc-1-methylhydrazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in acylation or alkylation reactions?

A1: The most prevalent side reactions involve the reactivity of both nitrogen atoms. Key side reactions include:

  • Di-acylation/Di-alkylation: Reaction at both the N-1 (Boc-protected) and N-2 (unprotected) positions of the hydrazine moiety. This is especially common with highly reactive electrophiles and when using an excess of the acylating or alkylating agent.

  • Over-alkylation: In the case of alkylation, it is possible to form quaternary ammonium salts if the reaction conditions are too harsh or if there is an excess of the alkylating agent.

  • Formation of complex mixtures: The use of certain catalysts, such as DMAP in acetonitrile for Boc protection of similar hydrazines, has been reported to lead to hard-to-separate product mixtures.[1]

Q2: How can I avoid the formation of di-substituted byproducts?

A2: To promote mono-substitution at the desired nitrogen, consider the following strategies:

  • Control of Stoichiometry: Use a stoichiometric amount or a slight excess of this compound relative to the electrophile.

  • Low-Temperature Addition: Add the electrophile slowly and at a reduced temperature (e.g., 0 °C or -78 °C) to control the reaction's exothermicity and improve selectivity. For reactive electrophiles, adding them at lower temperatures can help avoid unselective alkylation.[2]

  • Choice of Base: When a base is required, use a non-nucleophilic, sterically hindered base to minimize side reactions. The choice of base can significantly influence the reaction's outcome.

  • Solvent Selection: The polarity and coordinating ability of the solvent can affect the reactivity of both the nucleophile and the electrophile. Aprotic solvents are generally preferred.

Q3: Under what conditions is the Boc group on this compound unstable?

A3: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[3] Exposure to strong acids (e.g., trifluoroacetic acid, hydrochloric acid) will lead to its cleavage, generating the free methylhydrazine which can then participate in further, often undesired, reactions.[3] While generally stable to basic and nucleophilic conditions, prolonged exposure to very strong bases at elevated temperatures may also lead to some degradation.[3][4]

Q4: What are the best practices for the purification of products derived from this compound?

A4: Purification can sometimes be challenging due to the polarity of the products and byproducts.

  • Aqueous Workup: A careful aqueous wash can help remove water-soluble impurities and salts.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from starting materials and side products. A gradient elution with a solvent system like hexanes/ethyl acetate is often a good starting point.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.

  • Distillation: For thermally stable, liquid products, distillation under reduced pressure can be an option.

Troubleshooting Guides

Issue 1: Low yield of the desired mono-substituted product and presence of multiple spots on TLC.
Potential Cause Troubleshooting Step
Di-substitution Decrease the reaction temperature during the addition of the electrophile. Use no more than one equivalent of the electrophile.
Decomposition of starting material Ensure the reaction is not conducted under acidic conditions, which can cleave the Boc group.
Incorrect solvent or base Screen different aprotic solvents and non-nucleophilic bases to optimize the reaction conditions.
Reaction not going to completion Monitor the reaction by TLC. If it stalls, consider a slight increase in temperature after the initial addition.
Issue 2: The Boc protecting group is unintentionally removed during the reaction or workup.
Potential Cause Troubleshooting Step
Acidic reaction conditions Ensure all reagents and solvents are free from acidic impurities. If an acid scavenger is used, ensure it is effective.
Acidic workup During the aqueous workup, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) instead of an acidic wash. Boc groups can survive dilute HCl washes for short periods, but prolonged exposure should be avoided.[5]

Experimental Protocols

General Protocol for Mono-N-Alkylation of this compound
  • Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen, argon).

  • Cool the solution to 0 °C or a lower temperature, depending on the reactivity of the electrophile.

  • If a base is required, add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 eq.).

  • Slowly add the alkylating agent (1.0 eq.) dropwise to the cooled solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride solution).

  • Perform an aqueous workup, followed by extraction with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways

Below are diagrams illustrating key concepts related to the reactivity of this compound.

G Potential Reaction Pathways of this compound A This compound B Desired Mono-substituted Product A->B 1 eq. E+ C Di-substituted Side Product A->C >1 eq. E+ B->C 1 eq. E+ D Electrophile (E+) E Excess Electrophile

Caption: Reaction pathways leading to desired and side products.

G Troubleshooting Logic for Low Yield A Low Yield of Desired Product B Check for Di-substitution A->B C Reduce Temperature & Stoichiometry B->C Yes D Check for Boc-Deprotection B->D No E Ensure Anhydrous & Non-Acidic Conditions D->E Yes F Optimize Solvent & Base D->F No

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of 1-Boc-1-methylhydrazine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products of 1-Boc-1-methylhydrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities can include unreacted starting materials (this compound and the electrophile), di-acylated or di-alkylated byproducts, excess reagents such as non-nucleophilic bases (e.g., triethylamine), and byproducts from the decomposition of the Boc group under harsh conditions. If the reaction is a condensation, unreacted carbonyl compounds and their byproducts may also be present.

Q2: My reaction mixture is an oil and won't solidify. How can I purify my product?

A2: Oily products are common. The recommended purification method is flash column chromatography on silica gel. If the product is expected to be a solid, the oil may contain impurities that are preventing crystallization. In this case, chromatography is the best first step to remove these impurities.

Q3: I am seeing a broad spot on my TLC plate for my purified product. What could be the cause?

A3: A broad spot on a TLC plate can indicate the presence of multiple, closely eluting compounds or cis-trans isomers of your product, particularly if it contains double bonds (e.g., in hydrazone formation).[1] It can also be a sign of product degradation on the silica gel plate. Try using a different solvent system or a different stain for visualization.[2]

Q4: How can I visualize my Boc-protected hydrazine product on a TLC plate if it is not UV-active?

A4: Many Boc-protected compounds are not UV active. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that can visualize many organic compounds.[3] Another option is a phosphomolybdic acid stain.[4]

Q5: I am losing a significant amount of my product during aqueous work-up. What can I do to minimize this loss?

A5: Product loss during aqueous work-up can occur if the product has some water solubility. To minimize this, reduce the volume of the aqueous washes and perform back-extractions of the combined aqueous layers with the organic solvent used for the initial extraction.

Troubleshooting Guides

Issue 1: Low Yield After Purification

Low yields can be attributed to several factors, from an incomplete reaction to product loss during purification.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion before starting the work-up. - If the reaction is sluggish, consider increasing the reaction temperature or time.[5]
Product Loss During Extraction - Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase during an acid-base extraction. - Minimize the number of extractions. - Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.
Product Degradation on Silica Gel - The Boc group can be sensitive to acidic conditions. If you suspect degradation on silica gel, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.
Inefficient Recrystallization - Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. - Ensure the product is sufficiently pure before attempting recrystallization, as impurities can inhibit crystal formation.[6]
Issue 2: Product Contaminated with Starting Material

If your purified product is still contaminated with starting materials, a more efficient purification strategy is needed.

Purification Method Optimization Strategy
Flash Column Chromatography - Optimize the solvent system to achieve better separation between your product and the starting material. A shallower gradient or isocratic elution might be necessary. - Ensure proper column packing and sample loading to avoid band broadening.
Acid-Base Extraction - If your product and starting material have different acidic or basic properties, an acid-base extraction can be highly effective.[7] For example, unreacted acidic starting materials can be removed by washing the organic layer with a basic aqueous solution.
Recrystallization - This method is most effective when the desired product is significantly less soluble than the impurities in the chosen solvent system. Multiple recrystallizations may be necessary to achieve high purity.
Issue 3: Difficulty with Phase Separation During Liquid-Liquid Extraction

Emulsions or poor phase separation can complicate extractions.

Potential Cause Troubleshooting Steps
Formation of an Emulsion - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break up emulsions. - Gently swirl or rock the separatory funnel instead of vigorous shaking. - Allow the mixture to stand for a longer period.
Similar Densities of Organic and Aqueous Phases - Add more of either the organic or aqueous solvent to change the overall density of that phase. - If unsure which layer is which, add a drop of water and observe which layer it joins.

Comparative Data on Purification Techniques

The choice of purification technique depends on the specific properties of the reaction product and the impurities present. The following table provides an illustrative comparison of common purification methods for a hypothetical acylation product of this compound.

Purification Technique Typical Yield (%) Typical Purity (%) Advantages Disadvantages
Flash Column Chromatography 70-90>95Widely applicable, good for separating mixtures with different polarities.Can be time-consuming and uses significant amounts of solvent.
Recrystallization 50-80>99Can provide very high purity, scalable.Not all compounds crystallize easily, can have lower yields.
Acid-Base Extraction >90 (in work-up)VariableFast and efficient for removing acidic or basic impurities.Only applicable if the product and impurities have different acid-base properties.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for purifying a neutral reaction product of this compound.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Column Packing: Prepare a silica gel column. The amount of silica should be 50-100 times the weight of the crude material.

  • Eluent Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point for many Boc-protected compounds is a mixture of hexanes and ethyl acetate.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This protocol is suitable for solid products.

  • Solvent Selection: Choose a solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Acid-Base Extraction

This protocol is useful for removing acidic or basic impurities from a neutral product.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate).

  • Washing:

    • To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • To remove basic impurities (e.g., triethylamine), wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).

  • Separation: After each wash, allow the layers to separate and discard the aqueous layer.

  • Final Wash: Wash the organic layer with brine to remove any remaining water.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Start Crude Reaction Mixture Is_Product_Solid Is the product expected to be solid? Start->Is_Product_Solid Is_Product_Neutral Is the product neutral? Is_Product_Solid->Is_Product_Neutral No (Oily) Recrystallization Recrystallization Is_Product_Solid->Recrystallization Yes Column_Chromatography Flash Column Chromatography Is_Product_Neutral->Column_Chromatography No Acid_Base_Extraction Acid-Base Extraction Is_Product_Neutral->Acid_Base_Extraction Yes Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Acid_Base_Extraction->Column_Chromatography Troubleshooting_Low_Yield Start Low Yield After Purification Check_Reaction Check for complete reaction (TLC/LC-MS) Start->Check_Reaction Optimize_Extraction Optimize Extraction Protocol Start->Optimize_Extraction Optimize_Chromatography Optimize Chromatography Conditions Start->Optimize_Chromatography Optimize_Recrystallization Optimize Recrystallization Start->Optimize_Recrystallization Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Product_Loss Product Loss During Workup/Purification Optimize_Extraction->Product_Loss Optimize_Chromatography->Product_Loss Optimize_Recrystallization->Product_Loss

References

Troubleshooting low yields in reactions involving 1-Boc-1-methylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields and other issues in chemical reactions involving 1-Boc-1-methylhydrazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

A1: this compound is a valuable reagent in organic synthesis, primarily used as a protected form of methylhydrazine.[1] Its key application lies in the introduction of a methylhydrazinyl-moiety into molecules, which is a common structural feature in many biologically active compounds and pharmaceuticals.[2] The Boc (tert-butyloxycarbonyl) protecting group allows for controlled reactivity, preventing unwanted side reactions at the nitrogen atom it protects.[3]

Q2: What are the typical storage and handling recommendations for this compound?

A2: this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4] It is a liquid at room temperature. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Q3: Under what conditions is the Boc group on this compound stable or labile?

A3: The Boc group is generally stable under basic and nucleophilic conditions.[3] However, it is labile and can be cleaved under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3]

Q4: What is the expected reactivity of the unprotected nitrogen in this compound?

A4: The terminal, unprotected NH2 group is the primary reactive site for nucleophilic attack. The methyl group on the adjacent nitrogen can have a modest electronic effect on the nucleophilicity of the terminal nitrogen.[1]

Troubleshooting Guide for Low Yields

Low yields in reactions with this compound can stem from various factors, from reagent quality to reaction conditions and work-up procedures. This guide provides a systematic approach to identifying and resolving common issues.

Logical Flowchart for Troubleshooting Low Yields

Troubleshooting_Low_Yield cluster_reagents Reagent Troubleshooting cluster_conditions Reaction Condition Troubleshooting cluster_side_products Side Product Analysis Start Low Yield Observed Check_Reagents 1. Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions 2. Assess Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Reagent_Purity Purity of this compound? Check_Reagents->Reagent_Purity Analyze_Side_Products 3. Analyze Crude Reaction Mixture for Side Products Check_Conditions->Analyze_Side_Products Conditions Appear Correct Temperature Optimal Temperature? Check_Conditions->Temperature Optimize_Workup 4. Optimize Work-up & Purification Analyze_Side_Products->Optimize_Workup Side Products Identified Over_alkylation Over-alkylation/di-substitution? Analyze_Side_Products->Over_alkylation Hydrazone_Formation Incomplete reduction of hydrazone? Analyze_Side_Products->Hydrazone_Formation Boc_Deprotection Premature Boc deprotection? Analyze_Side_Products->Boc_Deprotection Successful_Yield Improved Yield Optimize_Workup->Successful_Yield Purification Optimized Solvent_Dryness Anhydrous solvent used? Reagent_Purity->Solvent_Dryness Yes Stoichiometry_Correct Correct stoichiometry? Solvent_Dryness->Stoichiometry_Correct Yes Stoichiometry_Correct->Check_Conditions Yes Reaction_Time Sufficient Reaction Time? Temperature->Reaction_Time Yes Inert_Atmosphere Inert Atmosphere Maintained? Reaction_Time->Inert_Atmosphere Yes Inert_Atmosphere->Analyze_Side_Products Yes Over_alkylation->Optimize_Workup Hydrazone_Formation->Optimize_Workup Boc_Deprotection->Optimize_Workup

Caption: A step-by-step guide to troubleshooting low reaction yields.

Issue 1: Incomplete Reaction or Low Conversion

Question: My reaction with this compound is not going to completion, resulting in a low yield of the desired product. What could be the cause?

Answer: Incomplete reactions are a common issue and can often be traced back to several factors related to the reaction setup and conditions.

Potential Causes and Solutions:

Potential Cause Recommended Solution Justification
Insufficient Reagent Purity Verify the purity of this compound and other starting materials via NMR or other analytical techniques.Impurities can interfere with the reaction, leading to lower yields.
Inadequate Solvent Quality Use anhydrous solvents, especially for moisture-sensitive reactions like reductive aminations.Water can hydrolyze reagents and intermediates, hindering the reaction progress.
Suboptimal Reaction Temperature Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.Some reactions require higher temperatures to overcome activation energy barriers.
Insufficient Reaction Time Extend the reaction time and monitor for the disappearance of starting materials.Complex reactions may require longer periods to reach completion.
Poor Amine Nucleophilicity Consider using a non-nucleophilic base to deprotonate the amine, increasing its reactivity.For some substrates, the nucleophilicity of the hydrazine may not be sufficient for an efficient reaction at room temperature.
Issue 2: Formation of Side Products

Question: I am observing significant formation of side products in my reaction, which complicates purification and lowers the yield. What are the common side products and how can I minimize them?

Answer: The formation of side products is a frequent challenge. Understanding the potential side reactions of this compound is key to mitigating their formation.

Common Side Products and Mitigation Strategies:

Side Product Plausible Cause Recommended Mitigation Strategy
Over-alkylation/Di-substitution The product of the initial reaction is more nucleophilic than the starting hydrazine and reacts further with the electrophile.Use a slight excess of the this compound or add the electrophile slowly to the reaction mixture.[5]
Incomplete Hydrazone Reduction (in Reductive Amination) The reducing agent is not potent enough or is added too early, leading to the reduction of the carbonyl starting material instead of the intermediate hydrazone.[6]Use a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) which are more selective for imines/hydrazones over carbonyls.[6]
Premature Boc Deprotection The reaction conditions are too acidic, leading to the cleavage of the Boc protecting group.Maintain a neutral or slightly basic pH throughout the reaction. Avoid strong acids unless deprotection is the intended next step.[3]

Reaction Pathway Visualization: Reductive Amination and Potential Side Reactions

Reductive_Amination_Pathway Carbonyl Aldehyde/Ketone (R1-CO-R2) Hydrazone Hydrazone Intermediate Carbonyl->Hydrazone + Hydrazine - H2O Reduced_Carbonyl Side Product: Reduced Carbonyl (Alcohol) Carbonyl->Reduced_Carbonyl + Non-selective Reducing Agent (e.g., NaBH4) Hydrazine This compound Hydrazine->Hydrazone Desired_Product Desired Product (Reduced Hydrazine) Hydrazone->Desired_Product + Reducing Agent (e.g., STAB)

Caption: Reductive amination pathway and a common side reaction.

Issue 3: Difficult Purification

Question: I am struggling to purify my product from the crude reaction mixture. What are some common purification challenges and how can I address them?

Answer: Purification can be challenging due to the similar polarities of the product and unreacted starting materials or side products.

Purification Troubleshooting:

Challenge Recommended Solution
Co-elution of Product and Starting Material Optimize the solvent system for column chromatography. A shallow gradient may be necessary to achieve separation.
Product is a viscous oil Attempt to form a salt (e.g., hydrochloride or trifluoroacetate) of the product, which may result in a crystalline solid that is easier to handle and purify by recrystallization.
Product is highly water-soluble Avoid aqueous work-ups if possible. After quenching the reaction, concentrate the mixture and attempt to precipitate the product by adding a non-polar solvent like diethyl ether or hexanes.

Experimental Protocols

General Protocol for Reductive Amination with this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a solution of the aldehyde or ketone (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) is added this compound (1.1 eq.).

  • Hydrazone Formation: The mixture is stirred at room temperature for 1-4 hours. The progress of hydrazone formation can be monitored by TLC or LC-MS.

  • Reduction: Once hydrazone formation is complete or has reached equilibrium, sodium triacetoxyborohydride (STAB) (1.5 eq.) is added portion-wise.

  • Reaction: The reaction mixture is stirred at room temperature until the hydrazone is consumed (typically 4-24 hours), as monitored by TLC or LC-MS.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

General Protocol for Boc-Deprotection

This protocol is for the removal of the Boc group to yield the free methylhydrazine derivative.

  • Preparation: The Boc-protected compound (1.0 eq.) is dissolved in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: An excess of a strong acid, such as trifluoroacetic acid (TFA) (10-20 eq.) or a solution of HCl in dioxane (e.g., 4M), is added to the solution at 0 °C.

  • Reaction: The reaction mixture is stirred at room temperature for 1-3 hours, with progress monitored by TLC or LC-MS.

  • Work-up: The solvent and excess acid are removed under reduced pressure. The residue can be co-evaporated with a solvent like toluene to ensure complete removal of the acid. The resulting salt can often be precipitated by the addition of a non-polar solvent like diethyl ether.

Disclaimer: These protocols are intended as general guidelines. It is crucial to consult the relevant literature and safety data for the specific reagents and substrates being used. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Technical Support Center: Managing Exothermicity of Reactions with Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the exothermicity of chemical reactions involving hydrazine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with hydrazine and its derivatives?

A1: Hydrazine and its derivatives are high-energy compounds with several primary thermal hazards:

  • Highly Exothermic Decomposition: Hydrazine can decompose violently, especially at elevated temperatures or in the presence of catalysts.[1][2][3] This decomposition can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.

  • Flammability: Hydrazine vapor has a very wide flammability range (approximately 4.7% to 100% in air), meaning it can ignite and burn even in the absence of oxygen.[1][2][3]

  • Autoignition: Hydrazine vapor can autoignite at temperatures as low as 165°C.[1]

  • Catalytic Sensitivity: The decomposition of hydrazine is significantly accelerated by catalysts such as copper, cobalt, molybdenum, iridium, their oxides, and iron oxide, which lowers the critical temperature for a runaway reaction.[1][4]

  • Reactivity with Oxidizing Agents: Hydrazine is a powerful reducing agent and reacts vigorously, and sometimes explosively, with oxidizing agents.[2][5]

Q2: What are the key parameters to monitor during reactions with hydrazine derivatives?

A2: Careful monitoring of key parameters is crucial for maintaining control over reactions involving hydrazine derivatives. These include:

  • Temperature: Continuous monitoring of the reaction temperature is essential to detect any deviation from the expected profile, which could indicate the onset of a runaway reaction.

  • Pressure: In a closed system, a rapid pressure increase is a strong indicator of gas evolution from decomposition or boiling of the solvent, signaling a potential loss of control.

  • Reagent Addition Rate: The rate of addition of hydrazine or other reactants should be carefully controlled to manage the rate of heat generation.

  • Stirring/Mixing: Adequate mixing is vital to ensure uniform temperature distribution and prevent the formation of localized hotspots.

  • Atmosphere: For many reactions, maintaining an inert atmosphere (e.g., nitrogen) is necessary to prevent air oxidation and mitigate flammability risks.[3]

Q3: How can I predict the exothermicity of a reaction with a new hydrazine derivative?

A3: Predicting the exothermicity of a reaction with a new hydrazine derivative requires a combination of theoretical calculations and experimental thermal analysis.

  • Thermochemical Calculations: The heat of reaction can be estimated using computational methods.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition and the total heat released. Studies have shown that the vessel material can influence the thermal decomposition of hydrazine.[4][6] For instance, gold-plated crucibles have been shown to significantly impact the thermal stability of hydrazine hydrate in DSC tests.[4][6]

  • Reaction Calorimetry (RC): Reaction calorimeters like the superCRC can measure the heat flow during a reaction, providing real-time data on the rate of heat evolution.[6] This is particularly useful for understanding the mixing hazards of hydrazine derivatives with other reagents, such as nitric acid.[6]

Q4: What are the recommended cooling methods for controlling exothermic reactions with hydrazine derivatives?

A4: Effective cooling is a primary defense against runaway reactions. Recommended methods include:

  • Jacketed Reactors: The use of a reactor with a cooling jacket allows for the circulation of a coolant to remove heat from the reaction mass.

  • Cooling Coils: Internal cooling coils provide additional surface area for heat exchange and can be more efficient than jacketed cooling alone.

  • External Heat Exchangers: For larger scale reactions, an external loop with a heat exchanger can provide significant cooling capacity.

  • Semi-Batch Operation: Adding one of the reagents gradually (semi-batch) allows for the rate of heat generation to be controlled by the addition rate, making it easier to manage the exotherm.

  • Dilution: Using dilute solutions of hydrazine can increase the overall heat capacity of the system, helping to absorb the heat of reaction and decomposition.[1] Diluting hydrazine with water is a common strategy to improve safety.[1]

Q5: What are the advantages of using flow chemistry for managing exothermic reactions with hydrazine derivatives?

A5: Flow chemistry offers significant advantages for managing highly exothermic reactions, including those with hydrazine derivatives:[7][8]

  • Superior Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat dissipation, preventing the formation of hotspots.[7][8]

  • Enhanced Safety: The small reaction volume at any given time minimizes the amount of hazardous material present, reducing the potential consequences of a runaway reaction.[7]

  • Precise Temperature Control: Flow reactors enable very precise and stable temperature control.[7]

  • Improved Mixing: Efficient mixing in flow systems leads to more uniform reaction conditions and can improve selectivity.[7]

  • Scalability: Scaling up a flow process is often more straightforward than scaling up a batch process for hazardous reactions.[9]

Troubleshooting Guides

Problem: Unexpectedly rapid temperature increase during reagent addition.

  • Possible Cause:

    • The rate of reagent addition is too high, generating heat faster than the cooling system can remove it.

    • Inadequate cooling capacity.

    • Presence of a catalytic impurity accelerating the reaction.

  • Solution:

    • Immediately stop the addition of the reagent.

    • Ensure the cooling system is operating at maximum capacity.

    • If the temperature continues to rise, consider adding a pre-cooled, inert solvent to dilute the reaction mixture and absorb heat.

    • Review the process safety data and ensure the addition rate is within the calculated safe limits for the available cooling.

    • Investigate potential sources of catalytic impurities (e.g., from raw materials or the reactor surface).

Problem: Localized hotspots and side reactions.

  • Possible Cause:

    • Poor mixing leading to non-uniform temperature distribution.

    • Viscous reaction mixture hindering efficient heat transfer.

  • Solution:

    • Increase the stirring speed to improve mixing.

    • If the mixture is highly viscous, consider using a more powerful agitator or diluting the reaction with a suitable solvent.

    • For future experiments, evaluate the reactor and stirrer design to ensure it is appropriate for the reaction viscosity.

Problem: Pressure buildup in the reactor.

  • Possible Cause:

    • Gas evolution from the desired reaction or decomposition of hydrazine.

    • The reaction temperature has exceeded the boiling point of the solvent.

  • Solution:

    • Ensure the reactor is properly vented to a safe location (e.g., a scrubber).

    • Immediately reduce the reaction temperature by increasing cooling.

    • If necessary, stop the reagent addition.

    • Verify that the operating temperature is well below the boiling point of the solvent under the reaction conditions.

Problem: Difficulty in controlling the reaction on a larger scale.

  • Possible Cause:

    • The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient.

    • Mixing efficiency may not scale linearly.

  • Solution:

    • Re-evaluate the thermal hazard assessment for the larger scale, considering the reduced heat transfer capability.

    • Consider transitioning the process to a semi-batch or continuous flow setup. Flow chemistry is particularly well-suited for safely scaling up highly exothermic reactions.[7][8][9]

    • Ensure the cooling system is adequately sized for the larger scale.

Data Presentation

Table 1: Thermal Hazard Data for Hydrazine and its Aqueous Solutions

PropertyAnhydrous HydrazineHydrazine Hydrate (64% N₂H₄)35% Aqueous Hydrazine
Flash Point (Closed Cup) 38 °C[1]73 °CNo flash point
Flammability Limits in Air 4.7 - 100%[1][2][3]Not specifiedNot flammable
Autoignition Temperature 165 °C (vapor)[1]Higher than anhydrousNot applicable
Heat of Combustion 19.41 MJ/kg[10]Not specifiedNot specified

Table 2: Calorimetry Data for Hydrazine Decomposition

ParameterValueConditionsReference
Apparent Activation Energy (Ea) 96 kJ mol⁻¹Hydrazine monohydrate in SUS 303 crucible (DSC)[6]
Heat of Reaction (ΔHrxn) -123.3 kJ mol⁻¹Transition-metal-catalyzed decomposition[6]

Experimental Protocols

Methodology 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)

  • Objective: To determine the onset temperature of decomposition and the heat of decomposition for a hydrazine derivative.

  • Apparatus: A differential scanning calorimeter.

  • Procedure: a. A small, precisely weighed sample (1-5 mg) of the hydrazine derivative is hermetically sealed in a crucible (e.g., gold-plated stainless steel, glass-lined Hastelloy). Note: The material of the crucible can significantly influence the results.[4][6] b. An empty, sealed crucible is used as a reference. c. The sample and reference are placed in the DSC cell. d. The cell is heated at a constant rate (e.g., 2-10 °C/min) under an inert atmosphere (e.g., nitrogen). e. The heat flow to the sample relative to the reference is recorded as a function of temperature. f. The onset temperature of the exothermic decomposition is determined from the resulting thermogram. g. The area under the exothermic peak is integrated to calculate the heat of decomposition (ΔHd).

Methodology 2: Reaction Calorimetry for Exothermicity Profile

  • Objective: To measure the heat evolution rate and total heat of reaction for a process involving a hydrazine derivative.

  • Apparatus: A reaction calorimeter (e.g., Mettler-Toledo RC1) equipped with a temperature probe, stirrer, and a controlled dosing unit.

  • Procedure: a. The reactor is charged with the initial reactants and solvent. b. The system is brought to the desired starting temperature. c. The hydrazine derivative (or other reactant) is added at a controlled rate via the dosing unit. d. The calorimeter continuously measures the heat flow required to maintain a constant reactor temperature. e. The heat evolution rate is plotted against time. f. The total heat of reaction is determined by integrating the heat flow curve over the duration of the addition and any subsequent reaction time.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Initial Hazard Screening cluster_1 Phase 2: Process Safety Evaluation cluster_2 Phase 3: Control Strategy & Scale-up lit_review Literature Review (Known Hazards) dsc_analysis DSC Analysis (Decomposition Temperature, Heat of Decomposition) lit_review->dsc_analysis Initial Assessment reaction_cal Reaction Calorimetry (Heat Flow, Total Heat of Reaction) dsc_analysis->reaction_cal Proceed if Decomposition Temperature is High Enough adiabatic_cal Adiabatic Calorimetry (Adiabatic Temperature Rise, Time to Maximum Rate) reaction_cal->adiabatic_cal If High Exotherm control_strategy Define Control Strategy (e.g., Semi-batch, Flow Chemistry) reaction_cal->control_strategy adiabatic_cal->control_strategy scale_up Scale-up with Engineering Controls control_strategy->scale_up

Caption: Workflow for Thermal Hazard Assessment of Hydrazine Reactions.

Control_Strategy_Selection start High Exothermicity Detected? batch Batch Process start->batch No semi_batch Semi-Batch Process start->semi_batch Yes end Selected Process batch->end flow_chem Flow Chemistry semi_batch->flow_chem If Control is Still Difficult or for Large Scale semi_batch->end flow_chem->end

Caption: Decision Logic for Selecting a Reaction Control Strategy.

References

Technical Support Center: Scale-Up of 1-Boc-1-methylhydrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up synthesis of 1-Boc-1-methylhydrazine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process workflow diagrams to address common issues in a laboratory to pilot plant or industrial manufacturing setting.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of this compound synthesis, providing potential causes and recommended solutions.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time or inadequate mixing at a larger scale.- Monitor the reaction progress closely using an appropriate analytical method (e.g., TLC, HPLC, or GC).- Ensure efficient agitation to maintain a homogeneous reaction mixture, especially in larger reactors.
Side Reactions: Formation of di-Boc protected hydrazine or other byproducts.- Control the stoichiometry of the reactants carefully. A slight excess of methylhydrazine may be used, but this can complicate purification.- Maintain the recommended reaction temperature to minimize side reactions.
Product Loss During Workup: Emulsion formation during aqueous washes or product solubility in the aqueous phase.- Use a brine wash to break emulsions.- Adjust the pH of the aqueous phase to suppress the solubility of the product before extraction.
Product Purity Issues Presence of Starting Materials: Unreacted methylhydrazine or Boc-anhydride in the final product.- Optimize the reaction stoichiometry and conditions for complete conversion.- Quench any unreacted Boc-anhydride with a suitable reagent (e.g., a primary or secondary amine) before workup.- Unreacted methylhydrazine can often be removed by aqueous washes.
Formation of Impurities: Presence of di-tert-butyl carbonate or other byproducts from the decomposition of Boc-anhydride.- Use high-quality Boc-anhydride.- Maintain a low reaction temperature to prevent the thermal decomposition of Boc-anhydride.
Difficulties in Purification: Co-distillation of impurities with the product or formation of azeotropes.- Consider alternative purification methods such as column chromatography for smaller scales, or fractional distillation under reduced pressure for larger scales.- A solvent swap before distillation can sometimes help in removing certain impurities.
Reaction Control Issues Exothermic Reaction: A significant increase in temperature upon addition of reagents, posing a risk of a runaway reaction.[1][2]- Add the Boc-anhydride portion-wise or as a solution at a controlled rate to manage the exotherm.- Ensure the reactor's cooling system is adequate for the scale of the reaction.- For very large scales, consider using a semi-batch process where one reactant is added slowly to the other.
Gas Evolution: Vigorous evolution of carbon dioxide can cause foaming and pressure build-up.[1]- Ensure the reactor has adequate headspace and is properly vented.- Slow addition of the Boc-anhydride will also help in controlling the rate of gas evolution.
Inconsistent Product Quality Poor Heat and Mass Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and inconsistent product quality.- Use a reactor with an appropriate agitator design for the viscosity of the reaction mixture.- Verify that the heating/cooling jacket of the reactor provides uniform temperature control.

Frequently Asked Questions (FAQs)

1. What are the primary safety concerns when scaling up the synthesis of this compound?

The primary safety concerns include:

  • Toxicity and Corrosiveness of Methylhydrazine: Methylhydrazine is toxic, corrosive, and a suspected carcinogen.[3] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, is essential. Work should be conducted in a well-ventilated fume hood.

  • Exothermic Reaction: The reaction between methylhydrazine and di-tert-butyl dicarbonate (Boc-anhydride) is exothermic.[1] On a large scale, this can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction if not properly controlled.[2][4]

  • Flammability: Methylhydrazine is a flammable liquid.[3] All sources of ignition should be excluded from the reaction area.

  • Gas Evolution: The reaction produces carbon dioxide gas, which can lead to a pressure buildup in a closed system.[1]

2. How can I minimize the formation of the di-Boc-1-methylhydrazine impurity?

The formation of the di-Boc protected impurity can be minimized by:

  • Controlling Stoichiometry: Use a slight excess of methylhydrazine to favor the mono-Boc protected product. However, be mindful that excess methylhydrazine will need to be removed during purification.

  • Slow Addition of Boc-Anhydride: Adding the Boc-anhydride slowly to the methylhydrazine solution ensures that the Boc-anhydride reacts with the more nucleophilic unsubstituted nitrogen of methylhydrazine before reacting with the nitrogen of the already formed this compound.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the mono-protected product.

3. What is the best method for purifying this compound at an industrial scale?

While column chromatography is often used in a laboratory setting, it is generally not practical for large-scale industrial production. The preferred method for purifying this compound at scale is vacuum distillation . This method is effective in separating the product from less volatile impurities. It is important to have an efficient vacuum system and to carefully control the distillation temperature to prevent product decomposition.

4. Can this reaction be performed without a solvent?

A solventless approach for the Boc-protection of hydrazines has been reported and can be advantageous in terms of "green" chemistry and simplified workup.[1][5][6][7] However, for a large-scale reaction, the exotherm can be more challenging to control without a solvent to act as a heat sink.[1] If a solventless approach is considered for scale-up, a thorough safety assessment, including calorimetric studies (e.g., Differential Scanning Calorimetry - DSC), is highly recommended to understand the thermal risks.

5. How do I monitor the progress of the reaction at a large scale?

In-process controls (IPCs) are crucial for monitoring the reaction at scale. Common methods include:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of the product and any impurities.

  • Gas Chromatography (GC): Can also be used for quantitative analysis, particularly if the components are volatile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to check the reaction completion on a sample taken from the reactor.

Experimental Protocols

Laboratory Scale Synthesis (Illustrative)

Materials:

  • Methylhydrazine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve methylhydrazine (1.0 equivalent) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve di-tert-butyl dicarbonate (1.05 equivalents) in DCM and add it to the addition funnel.

  • Add the (Boc)₂O solution dropwise to the stirred methylhydrazine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound as a colorless to pale yellow liquid.

Scale-Up Considerations and Recommended Protocol Adjustments

For a kilogram-scale synthesis, the following adjustments to the laboratory protocol are recommended:

ParameterLaboratory Scale (e.g., 10-50 g)Kilogram Scale (e.g., 1-5 kg)
Reactor Round-bottom flaskJacketed glass reactor with overhead mechanical stirrer and temperature probe
Reagent Addition Addition funnelDosing pump for controlled addition of (Boc)₂O solution
Temperature Control Ice bathCirculating chiller/heater connected to the reactor jacket
Agitation Magnetic stirrerOverhead mechanical stirrer with appropriate impeller design
Workup Separatory funnelReactor-based washing, followed by transfer to a larger vessel for phase separation
Purification Column chromatography or short-path distillationFractional vacuum distillation with a packed column

Visualizations

Experimental Workflow for Scale-Up Synthesis

G Experimental Workflow for Scale-Up Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Charge Methylhydrazine and Solvent to Reactor cool Cool Reactor to 0-5 °C start->cool add_boc Controlled Addition of (Boc)2O Solution cool->add_boc react Stir at Controlled Temperature add_boc->react monitor In-Process Control (IPC) Monitoring react->monitor monitor->react Continue if incomplete quench Aqueous Quench monitor->quench Proceed if complete wash Phase Separation and Aqueous Washes quench->wash dry Drying of Organic Phase wash->dry concentrate Solvent Removal under Vacuum dry->concentrate distill Fractional Vacuum Distillation concentrate->distill end_product Isolated this compound distill->end_product G Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reactions Side Reactions low_yield->side_reactions workup_loss Workup Losses low_yield->workup_loss optimize_time_mixing Increase Reaction Time / Improve Agitation incomplete_rxn->optimize_time_mixing control_stoichiometry_temp Optimize Stoichiometry and Temperature side_reactions->control_stoichiometry_temp optimize_workup Modify Workup Protocol (e.g., pH adjustment, brine wash) workup_loss->optimize_workup

References

Technical Support Center: Alkylation Reactions with 1-Boc-1-methylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-1-methylhydrazine. The focus of this guide is to address and prevent the common issue of over-alkylation during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of this compound reactions?

A1: Over-alkylation refers to the undesired addition of more than one alkyl group to the terminal nitrogen atom of this compound. The intended reaction is typically a mono-alkylation to form a 1-Boc-1-methyl-2-alkylhydrazine. Over-alkylation results in the formation of a 1-Boc-1-methyl-2,2-dialkylhydrazinium salt, which is often an unwanted byproduct that complicates purification and reduces the yield of the desired mono-alkylated product.

Q2: What are the primary factors that lead to over-alkylation?

A2: The primary factors contributing to over-alkylation are:

  • Stoichiometry: Using an excess of the alkylating agent significantly increases the likelihood of a second alkylation event.

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy for the less reactive mono-alkylated product to react again with the alkylating agent.[1]

  • Reactivity of the Alkylating Agent: Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, are more prone to causing over-alkylation.[2]

  • Reaction Time: Allowing the reaction to proceed for an extended period after the mono-alkylation is complete can increase the formation of the dialkylated byproduct.

Q3: How can I control the reaction to favor mono-alkylation?

A3: To favor mono-alkylation, it is crucial to carefully control the reaction conditions. Key strategies include:

  • Precise Stoichiometry: Use a 1:1 molar ratio of this compound to your alkylating agent. In some cases, a slight excess of the hydrazine may be beneficial.

  • Low Temperature: Perform the reaction at a reduced temperature. For highly reactive alkylating agents, adding them at a lower temperature can prevent the formation of unselective alkylation products.[1]

  • Choice of Base and Solvent: The choice of base and solvent can influence the reactivity of the hydrazine. A common method involves the formation of a nitrogen dianion using a strong base like n-butyllithium (n-BuLi) in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (-78 °C).[2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration of the electrophile, thus favoring mono-alkylation.

Troubleshooting Guide

Below is a troubleshooting guide to address common issues encountered during the alkylation of this compound.

Problem Potential Cause Recommended Solution
Low yield of mono-alkylated product and significant amount of di-alkylated byproduct. Excess of alkylating agent.Carefully control the stoichiometry to a 1:1 ratio of hydrazine to alkylating agent.
Reaction temperature is too high.Lower the reaction temperature. For reactive alkyl halides, consider adding them at -78 °C to -20 °C.[1]
The alkylating agent is highly reactive.Add the alkylating agent slowly to the reaction mixture. Consider using a less reactive leaving group if possible (e.g., chloride instead of iodide).[1]
Reaction is slow or does not go to completion. Insufficiently strong base.Use a strong base like n-butyllithium to ensure complete deprotonation of the hydrazine.
Sterically hindered alkylating agent.Increase the reaction time, but monitor carefully for the formation of byproducts. Note that sterically hindered electrophiles are less likely to cause dialkylation.[1]
Poor quality of reagents or solvent.Ensure all reagents are pure and the solvent is anhydrous, especially when using strong bases like n-BuLi.
Formation of multiple unidentified byproducts. Reaction temperature is too high, leading to side reactions.Perform the reaction at a lower temperature and monitor closely by TLC or LC-MS.[1]
The starting material has degraded.Verify the purity of the this compound before starting the reaction.

Experimental Protocols

Protocol 1: Controlled Mono-alkylation using a Strong Base

This protocol is adapted from the methodology for selective alkylation of hydrazine derivatives and is suitable for a wide range of alkyl halides.[2]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.

  • Slowly add the alkyl halide (1.0 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS). For less reactive alkyl halides, gentle heating may be required, but this should be done with caution to avoid over-alkylation.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for Preventing Over-alkylation

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup and Purification A Dissolve this compound in anhydrous THF B Cool to -78 °C A->B C Add n-BuLi (1.0 eq) dropwise B->C D Slowly add alkyl halide (1.0 eq) at low temperature C->D E Monitor reaction progress (TLC/LC-MS) D->E F Quench with sat. aq. NH4Cl E->F G Extract with ethyl acetate F->G H Purify by column chromatography G->H

Caption: A logical workflow for the controlled mono-alkylation of this compound.

Signaling Pathway: Mono- vs. Di-alkylation

G cluster_reactants Reactants cluster_products Products Hydrazine This compound MonoAlk Desired Mono-alkylated Product Hydrazine->MonoAlk + R-X (1 eq) Low Temp AlkylHalide Alkyl Halide (R-X) DiAlk Over-alkylation Product MonoAlk->DiAlk + R-X (excess) High Temp

Caption: Reaction pathways showing conditions favoring mono-alkylation versus over-alkylation.

References

Technical Support Center: Purification of 1-Boc-1-methylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-Boc-1-methylhydrazine. Our aim is to help you identify and remove common impurities to ensure the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

Commercial this compound, typically available at ≥97% purity, may contain several process-related impurities.[1][2] The most common impurities arise from the synthesis process, which generally involves the reaction of methylhydrazine with di-tert-butyl dicarbonate (Boc anhydride).

Potential Impurities in Commercial this compound

Impurity CategorySpecific ImpurityRationale for Presence
Starting Materials MethylhydrazineUnreacted starting material from the synthesis.
Di-tert-butyl dicarbonate (Boc₂O)Excess reagent used to drive the reaction to completion.
tert-ButanolA byproduct of the decomposition of Boc₂O.
Isomeric Byproducts 1-Boc-2-methylhydrazineFormed by the reaction of Boc₂O with the other nitrogen atom of methylhydrazine.
Over-reaction Products 1,2-di-Boc-1-methylhydrazineFormed if both nitrogen atoms of methylhydrazine react with Boc₂O.
Solvent Residues e.g., Dichloromethane, TetrahydrofuranResidual solvents from the reaction and purification steps.

Q2: How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity of your sample:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for identifying and quantifying the main component and any impurities present. The chemical shifts of impurities can often be distinguished from the product signals.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC can separate the desired product from its impurities, and the peak area can be used to quantify the purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities.

Q3: What are the recommended storage conditions for this compound?

To maintain its purity and stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: Presence of Unreacted Methylhydrazine
  • Problem: Your NMR or GC-MS analysis indicates the presence of residual methylhydrazine.

  • Cause: Incomplete reaction or inefficient removal during the initial work-up.

  • Solution:

    • Aqueous Wash: Perform an acidic wash of your organic solution (e.g., with dilute HCl). Methylhydrazine, being basic, will be protonated and move into the aqueous layer. Neutralize the organic layer with a base wash (e.g., saturated NaHCO₃ solution) and then wash with brine.

    • Distillation: If the concentration of methylhydrazine is significant, fractional distillation under reduced pressure can be effective due to the difference in boiling points.

Issue 2: Contamination with 1-Boc-2-methylhydrazine Isomer
  • Problem: You observe an isomeric impurity in your NMR or HPLC analysis that is difficult to separate.

  • Cause: Lack of complete regioselectivity during the Boc protection of methylhydrazine.

  • Solution:

    • Column Chromatography: This is the most effective method for separating isomers. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the two isomers. Monitor the fractions by thin-layer chromatography (TLC) to identify and collect the pure product.

    • Preparative HPLC: For higher purity requirements, preparative HPLC can provide excellent separation.

Issue 3: Low Recovery After Purification
  • Problem: You experience a significant loss of product after performing a purification step.

  • Cause:

    • Product Loss During Aqueous Washes: this compound has some water solubility.

    • Decomposition on Silica Gel: The compound may show some instability on acidic silica gel.

    • Co-elution with Impurities: In column chromatography, the product might elute with an impurity.

  • Solution:

    • Minimize Aqueous Washes: Use minimal volumes of washing solutions and perform back-extraction of the aqueous layers with a suitable organic solvent to recover dissolved product.

    • Use Neutralized Silica Gel: Treat the silica gel with a small amount of triethylamine in the eluent to prevent decomposition.

    • Optimize Chromatography Conditions: Adjust the solvent system and gradient to achieve better separation.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for removing basic impurities like unreacted methylhydrazine.

  • Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1 M HCl (2 x 50 mL per 100 mL of organic solution).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (1 x 50 mL).

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Purification by Column Chromatography

This is the recommended method for removing isomeric impurities and other byproducts.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of the eluent.

  • Column Packing: Pack a glass column with silica gel using a slurry of silica in the chosen eluent (e.g., 10% ethyl acetate in hexanes).

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system. A gradient elution (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing to 30%) can improve separation.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Purity Comparison of Purification Methods

Purification MethodTypical Starting PurityExpected Final PurityNotes
Acid-Base Extraction ~95%~98%Effective for removing basic impurities.
Fractional Distillation ~90-95%~98-99%Suitable for large quantities and removing non-isomeric impurities.
Column Chromatography ~95%>99%Best method for removing isomeric impurities.
Preparative HPLC ~98%>99.5%For achieving very high purity on a smaller scale.

Visualizing Experimental Workflows

Workflow for Purification by Acid-Base Extraction

cluster_start Start cluster_extraction Extraction Steps cluster_finish Final Steps Start Crude this compound in Organic Solvent Wash_HCl Wash with 1 M HCl Start->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Pure_Product Pure this compound Concentrate->Pure_Product cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product Dissolve Dissolve in Minimal Eluent Crude->Dissolve Load Load Sample Dissolve->Load Pack Pack Silica Gel Column Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Concentrate Concentrate Combine->Concentrate Pure_Product Pure Product Concentrate->Pure_Product

References

Best practices for handling and quenching 1-Boc-1-methylhydrazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and quenching reactions involving 1-Boc-1-methylhydrazine. It is intended for researchers, scientists, and drug development professionals.

Best Practices for Handling and Storage

Proper handling and storage of this compound are crucial for safety and maintaining the integrity of the reagent.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.[1]

  • Protect from moisture.

Handling:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.[2]

  • Ground all equipment when transferring the reagent to prevent static discharge.

  • Use non-sparking tools.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound, also known as tert-butyl 1-methylhydrazine-1-carboxylate, is a protected form of methylhydrazine.[3] The tert-butyloxycarbonyl (Boc) protecting group makes the hydrazine less reactive and easier to handle than its parent compound. It is a versatile reagent in organic synthesis, commonly used in the construction of nitrogen-containing heterocycles like pyrazoles and as a nucleophile in reactions such as the Mitsunobu reaction.[4][5]

Q2: What are the main hazards associated with this compound?

While the Boc-protection reduces its reactivity, this compound is still considered harmful if swallowed. It is a combustible liquid. Unprotected hydrazines are known to be toxic and potentially carcinogenic, so it is crucial to handle the Boc-protected version with care to avoid accidental deprotection and exposure.

Q3: How can I safely quench a reaction containing unreacted this compound?

Unreacted this compound can be quenched by converting it into a more water-soluble and less reactive species. Common methods include:

  • Acidic Quench: Carefully add a dilute aqueous acid solution (e.g., 1 M HCl or saturated ammonium chloride) to the reaction mixture at a low temperature (0 °C).[6][7] The acid will protonate the hydrazine, forming a salt that is readily soluble in the aqueous phase and can be removed by extraction.

  • Reaction with a Carbonyl Compound: Add an excess of a simple ketone like acetone.[8][9] The hydrazine will react to form a hydrazone, which is generally more stable and easier to remove during work-up.[8]

Q4: What are typical work-up procedures for reactions involving this compound?

A standard aqueous work-up is typically employed. This involves:

  • Quenching the reaction as described above.

  • Diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing the organic layer sequentially with a dilute acid, water, a dilute base (like saturated sodium bicarbonate solution), and finally brine.[10]

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtering and concentrating the organic phase under reduced pressure to obtain the crude product.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

Issue 1: Incomplete reaction or low yield.
  • Possible Cause: Insufficient reactivity of the electrophile.

    • Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS.

  • Possible Cause: Steric hindrance around the reaction center.

    • Solution: For sterically hindered substrates in a Mitsunobu reaction, using a more acidic pronucleophile like 4-nitrobenzoic acid can improve yields.[10]

  • Possible Cause: Degradation of this compound.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to air or moisture. Use a freshly opened bottle of the reagent if possible.

Issue 2: Formation of multiple products or byproducts.
  • Possible Cause: Side reactions of the hydrazine.

    • Solution: In Mitsunobu reactions, the order of addition of reagents is critical. It is often recommended to add the azodicarboxylate (e.g., DEAD or DIAD) slowly to a cooled solution of the alcohol, phosphine, and this compound to minimize side reactions.[11]

  • Possible Cause: Partial deprotection of the Boc group.

    • Solution: Avoid strongly acidic conditions during the reaction itself. If acidic conditions are necessary, consider using a different protecting group. During work-up, use a mild acid for washing.

  • Possible Cause (in pyrazole synthesis): Formation of regioisomers.

    • Solution: The regioselectivity of pyrazole formation from unsymmetrical 1,3-dicarbonyl compounds can be influenced by the reaction conditions (solvent, temperature, and catalyst).[4] Careful optimization of these parameters may be necessary to favor the desired isomer.

Issue 3: Difficulty in purifying the product.
  • Possible Cause: Contamination with triphenylphosphine oxide (TPPO) in Mitsunobu reactions.

    • Solution: TPPO can often be removed by crystallization from a suitable solvent system (e.g., ether/hexanes).[10] Alternatively, column chromatography on silica gel can be effective.[7]

  • Possible Cause: Product is water-soluble.

    • Solution: If your product has high polarity, it may be partially lost to the aqueous layer during work-up. Minimize the number of aqueous washes or back-extract the aqueous layers with an organic solvent.

  • Possible Cause: Co-elution of the product with unreacted starting material or byproducts during chromatography.

    • Solution: Optimize the eluent system for column chromatography. A different solvent system or a gradient elution may be required.

Data Presentation

Table 1: Comparison of Quenching Methods for Hydrazine Derivatives

Quenching AgentTypical ConditionsAdvantagesDisadvantages
Dilute HCl 1 M aqueous solution, 0 °C to RTEffective protonation, forms water-soluble salts.May cleave acid-sensitive protecting groups (including the Boc group if conditions are too harsh).[12]
Sat. NH₄Cl Aqueous solution, 0 °C to RTMilder acidic conditions compared to HCl.May be less effective for complete protonation of hindered hydrazines.
Acetone Excess acetone, RTForms a stable hydrazone, easy to remove.Introduces a new compound that needs to be removed during purification.[8]
Water As a wash during work-upRemoves water-soluble impurities.May not be sufficient to remove all unreacted hydrazine derivative.

Experimental Protocols

Protocol 1: General Procedure for Quenching a Reaction with Dilute Acid
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 1 M aqueous HCl solution dropwise with vigorous stirring. Monitor the pH of the aqueous layer to ensure it is acidic.

  • Allow the mixture to warm to room temperature and continue stirring for 15-30 minutes.

  • Transfer the mixture to a separatory funnel.

  • Dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with the organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Quenching with Acetone
  • To the reaction mixture at room temperature, add an excess of acetone (typically 5-10 equivalents relative to the initial amount of this compound).

  • Stir the mixture for 1-2 hours at room temperature.

  • Monitor the disappearance of the hydrazine by TLC or LC-MS.

  • Proceed with the standard aqueous work-up as described above.

Visualizations

Reaction_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Reactants + This compound B Reaction Mixture A->B Reaction Conditions (Solvent, Temp, Time) C Quenching B->C End of Reaction D Extraction C->D E Washing D->E F Drying & Concentration E->F G Purification (e.g., Chromatography) F->G Crude Product H Pure Product G->H Troubleshooting_Logic cluster_solutions_B Solutions for Incomplete Reaction cluster_solutions_C Solutions for Side Products cluster_solutions_D Solutions for Purification A Problem Encountered B Incomplete Reaction A->B C Side Product Formation A->C D Purification Issues A->D B1 Increase Temperature/Time B->B1 B2 Check Reagent Quality B->B2 B3 Use More Reactive Substrates B->B3 C1 Optimize Reagent Addition Order C->C1 C2 Control Reaction Temperature C->C2 C3 Use Milder Conditions C->C3 D1 Optimize Chromatography D->D1 D2 Recrystallization D->D2 D3 Modify Work-up D->D3

References

Validation & Comparative

1-Boc-1-methylhydrazine in Synthesis: A Comparative Analysis Against Standard Methylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate methylating agent is a critical decision in the synthesis of complex molecules. This guide provides a comparative overview of 1-Boc-1-methylhydrazine and other commonly employed methylating agents. However, a comprehensive literature review reveals a significant lack of published data on the use of this compound as a direct methylating agent in synthetic organic chemistry.

While this compound is commercially available and utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry[1][2], its role as a reagent for transferring a methyl group to a substrate is not documented in peer-reviewed literature. Its primary application appears to be as a precursor for the introduction of a protected methylhydrazine moiety.

In contrast, several other reagents are well-established as effective methylating agents, each with a distinct profile of reactivity, selectivity, safety, and application scope. This guide will focus on providing a comparative summary of these widely used alternatives: diazomethane, trimethylsilyldiazomethane (TMS-diazomethane), dimethyl sulfate (DMS), and methyl iodide (MeI).

Comparison of Common Methylating Agents

The following table summarizes the key characteristics of established methylating agents, providing a framework for selecting the most suitable reagent for a given transformation.

Methylating AgentFormulaKey AdvantagesKey DisadvantagesTypical Substrates
Diazomethane CH₂N₂Highly reactive, mild reaction conditions, high yields.[3]Extremely toxic, explosive, requires specialized handling.[3]Carboxylic acids, phenols, alcohols, enols.[3]
TMS-diazomethane (CH₃)₃SiCHN₂Safer alternative to diazomethane, commercially available as a solution.Can introduce TMS-containing byproducts.Carboxylic acids, phenols.
Dimethyl Sulfate (DMS) (CH₃)₂SO₄High reactivity, low cost, suitable for large-scale reactions.[4]Highly toxic and carcinogenic, corrosive.[4]Phenols, amines, thiols.[4]
Methyl Iodide (MeI) CH₃IHighly reactive, versatile for C-, N-, O-, and S-methylation.Toxic, volatile, light-sensitive.Wide range of nucleophiles.

Experimental Protocols for Common Methylating Agents

Detailed experimental procedures are crucial for the safe and effective use of these potent reagents. Below are representative protocols for the methylation of a generic substrate using common methylating agents.

Protocol 1: Methylation of a Carboxylic Acid using Diazomethane

Warning: Diazomethane is a highly toxic and explosive gas. This procedure must be performed in a well-ventilated fume hood, behind a blast shield, and by personnel experienced in its handling.

  • Preparation of Diazomethane Solution: A solution of diazomethane in diethyl ether is prepared in situ from a suitable precursor, such as Diazald®, using a diazomethane generation kit with flame-polished joints.

  • Methylation Reaction: The carboxylic acid (1.0 mmol) is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). The ethereal solution of diazomethane is added dropwise at 0 °C with gentle stirring until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Quenching: The excess diazomethane is carefully quenched by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure, and the resulting methyl ester is purified by an appropriate method, such as column chromatography.

Protocol 2: N-Methylation of a Boc-Protected Amino Acid using Methyl Iodide

This protocol is adapted from a standard procedure for the N-methylation of amino acids.[5][6]

  • Reaction Setup: A solution of the N-Boc protected amino acid (1.0 mmol) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar.

  • Addition of Reagents: Methyl iodide (3.0 mmol) is added to the solution. The flask is then cooled to 0 °C in an ice bath.

  • Deprotonation and Methylation: Sodium hydride (2.5 mmol, 60% dispersion in mineral oil) is added portion-wise over a period of 1-2 hours, allowing for the controlled evolution of hydrogen gas. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Quenching: The reaction is carefully quenched by the dropwise addition of water at 0 °C.

  • Work-up and Purification: The THF is removed under reduced pressure. The aqueous residue is acidified to pH 2-3 with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the N-methylated product, which may be further purified by chromatography.

Logical Workflow for Methylating Agent Selection

The choice of a methylating agent is a multi-faceted decision. The following diagram illustrates a logical workflow for this selection process.

Methylating_Agent_Selection Start Define Methylation Reaction Substrate Identify Substrate (e.g., Carboxylic Acid, Amine, Phenol) Start->Substrate Scale Determine Reaction Scale (Lab vs. Industrial) Start->Scale Safety Assess Safety Constraints (Toxicity, Explosivity) Start->Safety Reagent Select Methylating Agent Substrate->Reagent Scale->Reagent Safety->Reagent Diazomethane Diazomethane Reagent->Diazomethane High Reactivity, Mild Conditions TMS_Diazomethane TMS-Diazomethane Reagent->TMS_Diazomethane Safer Alternative to Diazomethane DMS Dimethyl Sulfate Reagent->DMS Large Scale, Cost-Effective MeI Methyl Iodide Reagent->MeI High Reactivity, Versatile Protocol Develop Experimental Protocol Diazomethane->Protocol TMS_Diazomethane->Protocol DMS->Protocol MeI->Protocol End Perform Synthesis Protocol->End

Caption: A flowchart illustrating the decision-making process for selecting an appropriate methylating agent.

Conclusion

Based on the current body of scientific literature, this compound is not utilized as a methylating agent. Researchers seeking to perform methylation reactions should consider well-established reagents such as diazomethane, TMS-diazomethane, dimethyl sulfate, and methyl iodide. The choice among these will depend on the specific substrate, reaction scale, and, critically, the safety infrastructure available. The provided protocols and workflow diagram offer guidance for making an informed and safe selection for successful synthetic outcomes.

References

A Researcher's Guide to the Analytical Characterization of 1-Boc-1-methylhydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic intermediates is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 1-Boc-1-methylhydrazine and its derivatives are important building blocks in modern medicinal chemistry. This guide provides a comparative overview of the primary analytical methods for their characterization, complete with experimental data and detailed protocols.

The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in organic synthesis due to its stability under various conditions and its ease of removal under acidic conditions. The characterization of Boc-protected hydrazines, such as this compound derivatives, requires a suite of analytical techniques to confirm identity, purity, and stability. This guide explores the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Chromatography (HPLC and GC) for this purpose.

Comparative Analysis of Analytical Techniques

The choice of analytical method depends on the specific information required, such as structural elucidation, purity assessment, or quantification. The following table summarizes the key performance characteristics of the most common analytical techniques for the characterization of this compound derivatives.

Analytical TechniqueInformation ProvidedSensitivityThroughputKey AdvantagesKey Limitations
¹H and ¹³C NMR Detailed structural information, including connectivity and chemical environment of atoms.ModerateLow to ModerateNon-destructive, provides unambiguous structure confirmation.Relatively low sensitivity, requires pure samples for clear spectra.
FTIR Spectroscopy Identification of functional groups (e.g., N-H, C=O).ModerateHighFast, non-destructive, provides a molecular fingerprint.Provides limited structural information, not suitable for complex mixtures.
Mass Spectrometry (MS) Molecular weight determination and structural information from fragmentation patterns.HighHighHigh sensitivity, can be coupled with chromatographic techniques for mixture analysis.Can be destructive, isomerization can be difficult to distinguish.
HPLC-UV Purity assessment and quantification.HighHighHigh resolution for separating impurities, widely available.Requires a chromophore for UV detection, may require derivatization.
GC-MS Separation and identification of volatile derivatives.HighModerateExcellent separation for volatile compounds, provides mass spectral data for identification.Requires derivatization for non-volatile compounds, potential for thermal degradation.

Key Analytical Methods and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For this compound derivatives, ¹H and ¹³C NMR provide definitive evidence of the compound's structure.

Expected ¹H NMR Spectral Data for this compound:

  • Boc group (-C(CH₃)₃): A singlet at approximately 1.47 ppm, integrating to 9 protons.

  • Methyl group (-NCH₃): A singlet at approximately 2.9 - 3.1 ppm, integrating to 3 protons.

  • Amine protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Data for this compound:

  • Boc group (-C(CH₃)₃): A signal at approximately 28.3 ppm.

  • Boc group quaternary carbon (-C(CH₃)₃): A signal at approximately 81.4 ppm.

  • Carbonyl carbon (-C=O): A signal at approximately 156 ppm.

  • Methyl carbon (-NCH₃): A signal in the range of 35-45 ppm.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to the solvent lock signal.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence (e.g., zg30).

    • Set a spectral width of approximately 16 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a spectral width of approximately 220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Calibrate the chemical shifts using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum and assign the signals to the corresponding protons.

    • Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound derivatives, FTIR is particularly useful for confirming the presence of the Boc protecting group and the hydrazine moiety.

Characteristic FTIR Absorption Bands:

  • N-H stretch: A sharp to broad band in the region of 3300-3400 cm⁻¹ corresponding to the N-H bonds of the hydrazine.

  • C-H stretch: Bands in the region of 2850-3000 cm⁻¹ due to the C-H bonds of the methyl and tert-butyl groups.

  • C=O stretch: A strong, sharp absorption band around 1700 cm⁻¹ characteristic of the carbonyl group in the Boc protecting group.

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the liquid or solid this compound derivative directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

  • Data Acquisition:

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • Perform a baseline correction and normalize the spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and structure of a compound. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful tool for purity assessment and impurity identification.

Expected Mass Spectral Data for this compound (Molecular Weight: 146.19 g/mol ):

  • Electrospray Ionization (ESI-MS): The protonated molecule [M+H]⁺ at m/z 147.1.

  • Electron Ionization (EI-MS): The molecular ion [M]⁺ at m/z 146.1.

  • Common Fragments:

    • Loss of the tert-butyl group: [M - 57]⁺ at m/z 89.1.

    • Loss of the Boc group: [M - 101]⁺ at m/z 45.1.

    • The tert-butyl cation: [C₄H₉]⁺ at m/z 57.1.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the this compound derivative (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the compound.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions (ESI):

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Temperature: 300-350 °C.

    • Drying Gas Flow: 8-12 L/min.

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Extract the total ion chromatogram (TIC) to assess the purity of the sample.

    • Examine the mass spectrum of the main peak to confirm the molecular weight of the target compound.

    • Analyze the mass spectra of any impurity peaks to aid in their identification.

Visualizing the Analytical Workflow

A logical workflow is essential for the comprehensive characterization of a newly synthesized this compound derivative. The following diagram illustrates a typical analytical cascade.

cluster_synthesis Synthesis & Workup cluster_preliminary Preliminary Characterization cluster_structural Structural Elucidation cluster_purity Purity & Quantification synthesis Synthesis of This compound Derivative workup Aqueous Workup & Extraction synthesis->workup drying Drying & Solvent Removal workup->drying tlc TLC Analysis drying->tlc Initial Purity Check ftir FTIR Spectroscopy drying->ftir Functional Group ID nmr ¹H & ¹³C NMR Spectroscopy tlc->nmr If single spot ftir->nmr ms Mass Spectrometry (Molecular Weight) nmr->ms Confirm Structure hplc HPLC-UV Analysis ms->hplc Purity Assessment gcms (Optional) GC-MS Analysis ms->gcms quant Quantitative Analysis hplc->quant

Caption: Workflow for the characterization of this compound derivatives.

This comprehensive guide provides a framework for the analytical characterization of this compound derivatives. By employing a combination of these techniques, researchers can ensure the structural integrity and purity of these critical synthetic intermediates, thereby supporting the advancement of drug discovery and development programs.

A Comparative Guide to HPLC and LC-MS Analysis of Reactions with 1-Boc-1-methylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, monitoring the progress of chemical reactions is critical for optimization and scale-up. When working with 1-Boc-1-methylhydrazine, a versatile reagent in organic synthesis, robust analytical methods are necessary to track the consumption of the starting material, the formation of the desired product, and the emergence of any impurities. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of reaction mixtures involving this compound, complete with supporting experimental protocols and data.

Introduction to Analytical Challenges

This compound is a polar molecule that can be challenging to retain on standard reversed-phase HPLC columns. Furthermore, its reaction products, often hydrazones formed with aldehydes or ketones, will have significantly different polarities. A successful analytical method must be able to resolve these compounds with varying physicochemical properties. Additionally, the Boc (tert-butoxycarbonyl) protecting group can be labile under certain conditions, such as high temperatures or the presence of strong acids like trifluoroacetic acid (TFA) in the mobile phase, which can lead to the formation of deprotected species as analytical artifacts.

HPLC Analysis: A Workhorse for Reaction Monitoring

HPLC with UV detection is a widely accessible and reliable technique for routine reaction monitoring. The choice of stationary phase and mobile phase is crucial for achieving adequate separation.

Alternative Stationary Phases

While a standard C18 column is a common starting point, alternative stationary phases can offer different selectivities, which can be advantageous for resolving complex mixtures.

  • C18 Columns: These columns provide good retention for non-polar compounds. For the analysis of this compound and its derivatives, a highly aqueous mobile phase may be necessary to retain the polar starting material.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity due to pi-pi interactions with aromatic rings. If the reaction partner of this compound is an aromatic aldehyde or ketone, a phenyl-hexyl column can provide enhanced resolution between the product and starting materials.

Experimental Protocol: HPLC Analysis

Below is a representative HPLC protocol for analyzing a reaction between this compound and an aromatic aldehyde.

Instrumentation: Standard HPLC system with a UV detector.

Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with the initial mobile phase to a concentration of approximately 1 mg/mL.

Chromatographic Conditions:

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Column C18, 5 µm, 4.6 x 150 mmPhenyl-Hexyl, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes5% to 95% B over 15 minutes, hold at 95% B for 5 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL
Comparative Data: HPLC Analysis

The following table summarizes the expected retention times for the starting materials and the hydrazone product on both C18 and Phenyl-Hexyl columns.

CompoundExpected Retention Time (min) - C18Expected Retention Time (min) - Phenyl-Hexyl
This compound3.54.0
Aromatic Aldehyde10.29.5
Boc-methylhydrazone Product12.813.5
Deprotected Hydrazine1.82.2

LC-MS Analysis: For Enhanced Specificity and Sensitivity

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is invaluable for confirming the identity of reaction products and detecting low-level impurities.

Ionization and Fragmentation

Electrospray ionization (ESI) is a common ionization technique for this class of compounds. In positive ion mode, the Boc-protected hydrazone will typically show a prominent protonated molecular ion [M+H]+. Fragmentation in the mass spectrometer can provide structural information. A characteristic loss of 56 Da, corresponding to isobutylene, is often observed from the Boc group. Another common fragmentation is the loss of the entire Boc group (100 Da).

Experimental Protocol: LC-MS Analysis

This protocol is designed for the identification and confirmation of the reaction product.

Instrumentation: HPLC or UPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a tandem quadrupole for MS/MS).

Sample Preparation: Prepare the sample as described for the HPLC analysis.

Chromatographic and MS Conditions:

ParameterLC-MS Conditions
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 100-500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temp. 350 °C
Expected Mass Spectrometry Data

For a hypothetical reaction product of this compound (MW: 146.19) with benzaldehyde (MW: 106.12) to form the corresponding hydrazone (MW: 234.31):

CompoundExpected [M+H]+ (m/z)Key Fragment Ions (m/z)
This compound147.191.1 (M+H - C4H8), 47.1 (M+H - Boc)
Boc-methylhydrazone Product235.3179.3 (M+H - C4H8), 135.3 (M+H - Boc), 91.1 (C6H5CH2)+

Visualizing the Workflow and Reaction

The following diagrams illustrate the analytical workflow and the chemical reaction.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection cluster_data Data Analysis Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Dilute Dilute Sample Quench->Dilute HPLC HPLC System Dilute->HPLC LCMS LC-MS System Dilute->LCMS UV UV Detector HPLC->UV MS Mass Spectrometer LCMS->MS Chromatogram Chromatogram UV->Chromatogram MassSpectrum Mass Spectrum MS->MassSpectrum

Analytical workflow for reaction monitoring.

reaction_scheme r1 This compound plus + r2 Aldehyde/Ketone arrow Reaction r2->arrow p1 Boc-methylhydrazone arrow->p1

General reaction of this compound.

Conclusion

Both HPLC and LC-MS are powerful techniques for the analysis of reactions involving this compound. HPLC with UV detection is a robust and readily available method for routine reaction monitoring and quantification. LC-MS provides an orthogonal detection method that is essential for confirming product identity, elucidating the structure of unknown impurities, and achieving high sensitivity. The choice between these methods will depend on the specific requirements of the analysis, with LC-MS being the preferred method for in-depth characterization and trace impurity analysis. The provided protocols and data serve as a starting point for method development and can be adapted to suit the specific needs of the reaction being studied.

A Comparative Guide to the NMR Characterization of N-Methylated Products Using 1-Boc-1-methylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Boc-1-methylhydrazine with alternative N-methylation reagents for the synthesis of N-methylated compounds. The performance of each method is evaluated through supporting experimental data, with a focus on Nuclear Magnetic Resonance (NMR) characterization.

Introduction to N-Methylation and the Role of this compound

N-methylation is a fundamental chemical transformation in organic synthesis and medicinal chemistry, often employed to modify the biological activity, selectivity, and pharmacokinetic properties of molecules. The introduction of a methyl group to a nitrogen atom can significantly impact a compound's potency and metabolic stability.

This compound has emerged as a valuable reagent for the introduction of a protected N-methylamino group. Its primary application is in reductive amination reactions with aldehydes and ketones, leading to the formation of N-Boc-protected N-methylhydrazones, which can be subsequently reduced to the corresponding hydrazines. The Boc (tert-butyloxycarbonyl) protecting group offers the advantage of being stable under a variety of reaction conditions and can be readily removed under acidic conditions.

This guide will compare the use of this compound with two classical N-methylation methods: the Eschweiler-Clarke reaction and direct methylation with methyl iodide. The comparison will be based on the synthesis of a model compound, N-methyl-N'-benzylhydrazine, and its Boc-protected precursor, with a detailed analysis of their NMR spectra.

Experimental Workflow and Method Comparison

The general workflow for the synthesis and characterization of N-methylated products involves the N-methylation reaction followed by purification and structural elucidation, primarily using NMR spectroscopy.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start Substrate Amine/Hydrazine + Aldehyde/Ketone Start->Substrate Reaction Reaction Substrate->Reaction Reagent N-Methylation Reagent Reagent->Reaction Product N-Methylated Product Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification NMR_Acquisition NMR Data Acquisition (1H, 13C) Purification->NMR_Acquisition Data_Analysis Spectral Analysis (Chemical Shift, Coupling) NMR_Acquisition->Data_Analysis Characterization Structural Characterization Data_Analysis->Characterization

Figure 1: General experimental workflow for the synthesis and NMR characterization of N-methylated products.

The choice of N-methylation reagent can significantly influence the reaction's outcome, including yield, selectivity, and the presence of byproducts. The following diagram illustrates the logical comparison of the different methods discussed in this guide.

comparison_logic cluster_methods N-Methylation Methods Goal Synthesize N-Methylated Product Boc_Hydrazine This compound (Reductive Amination) Goal->Boc_Hydrazine Eschweiler_Clarke Eschweiler-Clarke Reaction (Formaldehyde/Formic Acid) Goal->Eschweiler_Clarke Methyl_Iodide Methyl Iodide (Direct Alkylation) Goal->Methyl_Iodide Outcome Comparative NMR Analysis: - Chemical Shift (δ) - Coupling Constants (J) - Purity/Byproducts Boc_Hydrazine->Outcome Yield, Selectivity Eschweiler_Clarke->Outcome Yield, Over-methylation Methyl_Iodide->Outcome Yield, Quaternization

Figure 2: Logical comparison of different N-methylation reagents and their evaluation criteria.

Quantitative NMR Data Comparison

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the N-methyl group in the product, tert-butyl 2-benzyl-2-methylhydrazine-1-carboxylate, and its deprotected form, N-methyl-N'-benzylhydrazine, synthesized via different methods.

ProductSynthesis MethodN-CH₃ ¹H NMR (δ, ppm)N-CH₃ ¹³C NMR (δ, ppm)Notes
tert-Butyl 2-benzyl-2-methylhydrazine-1-carboxylateReductive amination with this compound~2.5 - 2.7 (s)~35 - 40Boc-protection influences chemical shifts.
N-Methyl-N'-benzylhydrazineDeprotection of Boc-protected precursor~2.4 - 2.6 (s)~38 - 43Removal of Boc group leads to a slight shift.
N-Methyl-N'-benzylhydrazineEschweiler-Clarke Reaction~2.4 - 2.6 (s)~38 - 43Potential for over-methylation to form a quaternary salt is minimal.
N-Methyl-N'-benzylhydrazineMethyl Iodide~2.4 - 2.6 (s)~38 - 43Risk of over-methylation to form the quaternary ammonium salt, which would show a downfield shift.

Experimental Protocols

Synthesis of tert-Butyl 2-benzyl-2-methylhydrazine-1-carboxylate via Reductive Amination

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) is added benzaldehyde (1.0 mmol).

  • The mixture is stirred at room temperature for 30 minutes to form the corresponding hydrazone.

  • Sodium triacetoxyborohydride (1.5 mmol) is added in one portion, and the reaction mixture is stirred at room temperature for 4-6 hours.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with DCM (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 2-benzyl-2-methylhydrazine-1-carboxylate.

NMR Analysis: The purified product is dissolved in deuterated chloroform (CDCl₃) for ¹H and ¹³C NMR analysis.

Synthesis of N-Methyl-N'-benzylhydrazine via Eschweiler-Clarke Reaction

Materials:

  • Benzylhydrazine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88%)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • To a stirred solution of benzylhydrazine (1.0 mmol) is added formaldehyde (2.2 mmol).

  • Formic acid (2.2 mmol) is then added dropwise, and the mixture is heated at reflux for 8-12 hours.

  • The reaction mixture is cooled to room temperature and made alkaline by the addition of 2M NaOH solution.

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield N-methyl-N'-benzylhydrazine.

NMR Analysis: The purified product is dissolved in CDCl₃ for ¹H and ¹³C NMR analysis.

Synthesis of N-Methyl-N'-benzylhydrazine via Methylation with Methyl Iodide

Materials:

  • Benzylhydrazine

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of benzylhydrazine (1.0 mmol) in acetonitrile (15 mL) is added potassium carbonate (1.5 mmol).

  • Methyl iodide (1.1 mmol) is added dropwise, and the mixture is stirred at room temperature for 12-16 hours.

  • The reaction mixture is filtered to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in diethyl ether and washed with water.

  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated to give the crude product, which can be purified by column chromatography.

NMR Analysis: The purified product is dissolved in CDCl₃ for ¹H and ¹³C NMR analysis.

Conclusion

The choice of N-methylation reagent is critical and depends on the specific substrate and desired outcome.

  • This compound offers a mild and controlled method for introducing a protected N-methylamino group, which is particularly useful in multi-step syntheses where protection is required. The subsequent deprotection is typically clean and high-yielding.

  • The Eschweiler-Clarke reaction is a robust method that avoids the formation of quaternary ammonium salts, a common side product in other methylation procedures.

  • Methyl iodide is a readily available and reactive methylating agent, but its use can be complicated by over-methylation, leading to the formation of quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is necessary to achieve mono-methylation.

The NMR data presented in this guide provides a baseline for the characterization of N-methylated products prepared by these different methods. Researchers should carefully analyze the ¹H and ¹³C NMR spectra of their products to confirm the desired methylation and to identify any potential byproducts.

A Comparative Guide to N-Methylation Reagents: An Objective Analysis of Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the N-methylation of amines is a critical transformation in the synthesis of a vast array of pharmaceuticals and bioactive molecules. The choice of a methylating agent can significantly impact reaction efficiency, selectivity, and overall process safety. This guide provides a comprehensive comparison of common N-methylation strategies, offering an objective analysis of their performance with supporting experimental data. While 1-Boc-1-methylhydrazine is a valuable reagent for introducing a protected methylhydrazinyl moiety, it is not typically employed for the straightforward N-methylation of primary and secondary amines. Therefore, this guide will focus on prevalent and effective alternative reagents.

Performance Comparison of N-Methylation Reagents

The selection of an appropriate N-methylation reagent and methodology is contingent on factors such as substrate scope, desired selectivity (mono- vs. di-methylation), and tolerance of other functional groups. Below is a summary of quantitative data for three widely used alternatives.

Reagent/MethodologyCatalyst/ConditionsSubstrateProductYield (%)Selectivity (Mono/Di)Reference
Methanol Pt/C, NaOH, 150 °C, 24-36 hAromatic AminesN-monomethylatedUp to 98%High for mono
Pt/C, NaOH, 150 °C, 24-36 hAliphatic AminesN,N-dimethylatedUp to 98%High for di
Ru(II) complex, Cs₂CO₃, 140 °C, 12 hAnilinesN-monomethylated95-98%High for mono[1]
Ni/ZnAlOₓ, 160-180 °CVarious AminesN-monomethylated75.3-97.3%High for mono[2]
Dimethyl Carbonate (DMC) NaY faujasite, 120-150 °CAromatic AminesN-monomethylated72-93%92-98% for mono[3]
Continuous flow, DBU, 250 °CAnilinesN-monomethylated88%High for mono[4]
Ru(acac)₃, Triphos, H₂, 150 °C, 18 hAnilinesN,N-dimethylatedUp to 99%High for di
Reductive Amination Formaldehyde, Formic AcidPrimary/Secondary AminesN,N-dimethylatedVariesHigh for di
(Eschweiler-Clarke)
Formaldehyde, Zinc, Acetic AcidPrimary AminesN-methylated69-79%Controllable

Experimental Protocols

Detailed methodologies for the key N-methylation techniques are provided below to facilitate their implementation in a laboratory setting.

Method 1: N-Methylation using Methanol with a Heterogeneous Catalyst

This protocol is adapted from a procedure utilizing a platinum-on-carbon (Pt/C) catalyst.

Materials:

  • Amine substrate (1.0 mmol)

  • Methanol (30.0 mmol)

  • 5% Pt/C catalyst

  • Sodium hydroxide (NaOH) (1.0 mmol)

  • Nitrogen gas (N₂)

  • Anhydrous solvent (if necessary)

  • Autoclave reactor

Procedure:

  • The Pt/C catalyst is reduced with H₂ at 300 °C prior to use.

  • In a glass tube, add the amine substrate (1.0 mmol), NaOH (1.0 mmol), and a magnetic stirrer bar.

  • Place the glass tube inside a stainless steel autoclave.

  • Inject methanol (30.0 mmol) into the glass tube.

  • Seal the autoclave and purge with N₂ gas.

  • Heat the reaction mixture to 150 °C and stir for 24 to 36 hours.

  • After cooling to room temperature, the reaction mixture is filtered to remove the catalyst.

  • The filtrate is concentrated, and the product is purified by column chromatography.

Method 2: N-Methylation using Dimethyl Carbonate (DMC)

This protocol is based on a method employing a zeolite catalyst for the selective mono-N-methylation of aromatic amines.[3]

Materials:

  • Aromatic amine substrate

  • Dimethyl carbonate (DMC)

  • Y- or X-type zeolite catalyst

  • Autoclave reactor

Procedure:

  • In a batch autoclave, charge the aromatic amine, DMC, and the zeolite catalyst.

  • Seal the autoclave and heat the reaction mixture to 120–150 °C.

  • Maintain the reaction at this temperature with stirring for the required time (monitored by TLC or GC).

  • After cooling, the catalyst is removed by filtration.

  • The excess DMC and solvent (if used) are removed under reduced pressure.

  • The crude product is then purified by an appropriate method, such as distillation or chromatography.

Method 3: Reductive N-Methylation using Formaldehyde (Eschweiler-Clarke Reaction)

This is a classic and widely used method for the N,N-dimethylation of primary and secondary amines.

Materials:

  • Primary or secondary amine substrate

  • Aqueous formaldehyde (excess)

  • Formic acid (excess)

Procedure:

  • To the amine, add an excess of aqueous formaldehyde and formic acid.

  • Heat the reaction mixture to reflux in an aqueous solution.

  • The reaction is typically complete when the evolution of carbon dioxide ceases.

  • Cool the reaction mixture and make it basic by adding a suitable base (e.g., NaOH or Na₂CO₃).

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanistic pathways and logical workflows for the described N-methylation methods.

N_Methylation_Methanol cluster_catalyst Catalyst Surface Methanol Methanol (CH₃OH) Formaldehyde Formaldehyde (CH₂O) Methanol->Formaldehyde + [Catalyst] - 2[H] (borrowed) Imine Imine (R-N=CH₂) Formaldehyde->Imine + Amine - H₂O Amine Amine (R-NH₂) MethylatedAmine N-Methylated Amine (R-NHCH₃) Imine->MethylatedAmine + 2[H] (borrowed) + [Catalyst] caption Figure 1. Borrowing Hydrogen Mechanism for N-Methylation with Methanol.

Caption: Figure 1. Borrowing Hydrogen Mechanism for N-Methylation with Methanol.

N_Methylation_DMC cluster_reaction Dimethyl Carbonate N-Methylation Amine Primary Amine (Ar-NH₂) Carbamate Carbamate Intermediate (Ar-NH-CO₂Me) Amine->Carbamate + DMC - MeOH DMC Dimethyl Carbonate (MeO-CO-OMe) MethylCarbamate N-Methyl Carbamate (Ar-N(Me)-CO₂Me) Carbamate->MethylCarbamate + DMC - MeOH, -CO₂ MethylAmine N-Methyl Amine (Ar-NHMe) MethylCarbamate->MethylAmine Hydrolysis caption Figure 2. Proposed Mechanism for N-Methylation with Dimethyl Carbonate.

Caption: Figure 2. Proposed Mechanism for N-Methylation with Dimethyl Carbonate.

Reductive_Amination cluster_eschweiler_clarke Eschweiler-Clarke Reductive Amination Amine Primary/Secondary Amine ImineIminium Imine/Iminium Ion Amine->ImineIminium + Formaldehyde - H₂O Formaldehyde Formaldehyde (CH₂O) MethylatedAmine N-Methylated Amine ImineIminium->MethylatedAmine + Formic Acid (Hydride Source) FormicAcid Formic Acid (HCOOH) CO2 Carbon Dioxide (CO₂) FormicAcid->CO2 Oxidized caption Figure 3. Mechanism of the Eschweiler-Clarke Reaction.

Caption: Figure 3. Mechanism of the Eschweiler-Clarke Reaction.

References

A Spectroscopic Comparison of 1-Boc-1-methylhydrazine and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry and drug development, a thorough understanding of the spectral characteristics of key intermediates and their precursors is paramount for reaction monitoring, quality control, and structural verification. This guide provides a detailed spectroscopic comparison of 1-Boc-1-methylhydrazine, a valuable building block in organic synthesis, with its common precursors, methylhydrazine and di-tert-butyl dicarbonate (Boc anhydride). The following sections present a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for both the synthesis of this compound and the acquisition of the supporting spectral data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of this compound and its precursors. This quantitative data is essential for distinguishing between the starting materials and the final product, as well as for identifying any potential impurities.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound CDCl₃~3.9 (broad)s2H-NH₂
2.95s3HN-CH₃
1.45s9H-C(CH₃)₃
Methylhydrazine CDCl₃3.45 (broad)s2H-NH₂
2.50s3HCH₃
Di-tert-butyl dicarbonate CDCl₃1.50s18H-C(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmAssignment
This compound CDCl₃~157C=O
~80-C(CH₃)₃
~40N-CH₃
~28-C(CH₃)₃
Methylhydrazine CDCl₃~48CH₃
Di-tert-butyl dicarbonate CDCl₃~152C=O
~84-C(CH₃)₃
~28-C(CH₃)₃

Table 3: IR Spectroscopic Data

CompoundStateWavenumber (cm⁻¹)Assignment
This compound Liquid Film~3300-3400 (broad)N-H stretch
~2980, 2930C-H stretch
~1690 (strong)C=O stretch (urethane)
Methylhydrazine Liquid Film~3200-3400 (broad)N-H stretch
~2800-3000C-H stretch
~1600N-H bend
Di-tert-butyl dicarbonate Liquid/Solid~2980, 2940C-H stretch
~1810, 1765 (strong)C=O stretch (anhydride)

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Weight ( g/mol )Key Fragments (m/z)
This compound 146.19146 [M⁺], 90 [M - C₄H₈O]⁺, 57 [C₄H₉]⁺, 45 [CH₃N₂H]⁺
Methylhydrazine 46.0746 [M⁺], 45 [M-H]⁺, 31 [CH₅N]⁺, 28 [N₂]⁺
Di-tert-butyl dicarbonate 218.25163 [M - C₄H₉]⁺, 117 [M - C₄H₉O₂]⁺, 57 [C₄H₉]⁺

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of the comparative spectroscopic data are provided below.

Synthesis of this compound

This procedure outlines the synthesis of this compound from methylhydrazine and di-tert-butyl dicarbonate.

Materials:

  • Methylhydrazine

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methylhydrazine (1.0 equivalent) in anhydrous dichloromethane (DCM) and cool the solution in an ice bath.

  • To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in anhydrous DCM dropwise over a period of 30 minutes with continuous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by flash column chromatography on silica gel if necessary.

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the NMR, IR, and mass spectra of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 or 400 MHz NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Typical parameters include a proton-decoupled pulse sequence, a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

Infrared (IR) Spectroscopy:

  • Sample Preparation: For liquid samples (methylhydrazine and this compound), a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For the low-melting solid di-tert-butyl dicarbonate, it can be gently melted and applied as a thin film or analyzed as a KBr pellet.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates or KBr pellet before running the sample.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

Visualizing the Synthetic and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the synthetic pathway and the experimental workflow for the spectroscopic comparison.

Synthesis_Pathway cluster_reactants Precursors Methylhydrazine Methylhydrazine Reaction Methylhydrazine->Reaction Boc_Anhydride Di-tert-butyl dicarbonate Boc_Anhydride->Reaction Product This compound Reaction->Product DCM, 0°C to rt

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_compounds Compounds for Analysis cluster_analysis Spectroscopic Techniques Methylhydrazine Methylhydrazine NMR NMR (¹H, ¹³C) Methylhydrazine->NMR IR FTIR Methylhydrazine->IR MS Mass Spectrometry Methylhydrazine->MS Boc_Anhydride Di-tert-butyl dicarbonate Boc_Anhydride->NMR Boc_Anhydride->IR Boc_Anhydride->MS Product This compound Product->NMR Product->IR Product->MS Data_Analysis Data Comparison & Structural Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Experimental workflow for spectroscopic comparison.

A Researcher's Guide to Purity Assessment of Synthesized 1-Boc-1-methylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. In the case of 1-Boc-1-methylhydrazine, a key building block in medicinal chemistry, ensuring its purity is critical for the reliability and reproducibility of experimental results. This guide provides an objective comparison of common analytical techniques for assessing the purity of this compound, complete with experimental protocols and illustrative data.

Introduction to this compound and its Synthesis

This compound is commonly synthesized by the reaction of methylhydrazine with di-tert-butyl dicarbonate (Boc anhydride). While effective, this method can introduce several process-related impurities. An alternative approach involves the reductive amination of glyoxylic acid, offering a different impurity profile and representing a competitive synthetic route. The choice of analytical methodology for purity assessment depends on the desired level of accuracy, the potential impurities, and the available instrumentation.

Comparison of Analytical Techniques for Purity Assessment

The purity of this compound can be determined by several analytical techniques, each with its own strengths and weaknesses. The most common methods are Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes the illustrative performance of each technique in the purity assessment of a synthesized batch of this compound.

Analytical TechniquePurity (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Disadvantages
qNMR 99.2 ± 0.2~0.1%~0.3%Absolute quantification without a reference standard of the analyte, provides structural information.Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.
HPLC-UV 99.5~0.01%~0.03%High sensitivity and resolution, suitable for non-volatile impurities.Requires a specific reference standard for the analyte, chromophore-lacking impurities are not detected.
GC-MS 99.4~0.001%~0.003%Excellent for volatile impurities, provides structural information of impurities.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Quantitative ¹H NMR (qNMR) Spectroscopy

Principle: qNMR provides a primary ratio measurement of the analyte to a certified internal standard of known purity. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a highly accurate, absolute purity determination.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

    • Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate integration).

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with an appropriate software (e.g., MestReNova, TopSpin).

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved signals of both the this compound (e.g., the singlet from the Boc group at ~1.4 ppm) and the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A UV detector is commonly used for quantification.

Protocol:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • 0-10 min: 10-90% B

      • 10-15 min: 90% B

      • 15-16 min: 90-10% B

      • 16-20 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at 1 mg/mL.

    • Prepare a series of calibration standards from a certified reference standard.

  • Analysis:

    • Inject 10 µL of the sample and standards.

    • Identify and quantify impurities based on their retention times and peak areas relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile components of a mixture, which are then detected and identified by a mass spectrometer. For non-volatile compounds like this compound, derivatization may be necessary. This protocol focuses on the detection of volatile impurities and unreacted starting materials.

Protocol:

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: 40-400 m/z.

  • Sample Preparation:

    • Dissolve 10 mg of this compound in 1 mL of dichloromethane.

  • Analysis:

    • Inject 1 µL of the solution.

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each analytical technique.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh_sample Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_stock Prepare Stock Solution inject Inject Sample & Standards prep_stock->inject prep_cal Prepare Calibration Standards prep_cal->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify

Caption: Workflow for HPLC Purity Assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Volatile Solvent inject Inject Sample dissolve->inject separate GC Separation inject->separate ionize Ionization separate->ionize detect Mass Detection ionize->detect identify Identify Peaks by Mass Spectrum detect->identify quantify Quantify Impurities identify->quantify

Caption: Workflow for GC-MS Impurity Profiling.

Comparison with an Alternative Synthesis Method

The choice of synthesis route significantly impacts the impurity profile of the final product.

FeatureStandard Synthesis (Boc Anhydride)Alternative Synthesis (Reductive Amination)
Starting Materials Methylhydrazine, Di-tert-butyl dicarbonateMethylhydrazine, Glyoxylic acid, Reducing agent (e.g., NaBH₃CN)
Potential Impurities Unreacted methylhydrazine, Di-tert-butyl carbonate, tert-ButanolUnreacted starting materials, over-alkylated products, by-products from the reducing agent.
Advantages Widely used, commercially available starting materials.Avoids the use of Boc anhydride and its related impurities.
Disadvantages Potential for genotoxic hydrazine impurities, Boc-related by-products.May require more stringent control of reaction conditions to avoid side reactions.

Conclusion

The purity assessment of synthesized this compound is a critical step in ensuring the quality and reliability of this important chemical intermediate. While HPLC and GC-MS are powerful techniques for detecting and quantifying impurities, qNMR stands out as a primary method for absolute purity determination . It offers the advantage of not requiring a specific reference standard of the analyte and provides valuable structural information. For a comprehensive purity analysis, a combination of these orthogonal techniques is often the most robust approach. Researchers should select the most appropriate method based on their specific needs, available resources, and the potential impurities associated with the chosen synthetic route.

A Comparative Guide to the Validation of Synthetic Methods Using 1-Boc-1-Methylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of synthetic methods utilizing 1-Boc-1-methylhydrazine. We offer an objective analysis of its performance against alternative reagents, supported by experimental data and detailed protocols. This document is intended to assist researchers in making informed decisions for the efficient and reliable incorporation of the methylhydrazine moiety in complex molecules.

Introduction to this compound in Synthesis

This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of introducing a methylhydrazine group, preventing undesired side reactions and allowing for controlled, regioselective synthesis. Its application is prominent in the synthesis of heterocyclic compounds, such as pyrazoles and pyrazolidinones, and as a key intermediate in the development of therapeutic agents, including proteasome inhibitors.

Performance Comparison: this compound vs. Alternatives

The selection of a hydrazine reagent is critical for the successful synthesis of nitrogen-containing compounds. This section compares the performance of this compound with other common alternatives in the synthesis of a model pyrazole compound.

Table 1: Comparison of Hydrazine Reagents in Pyrazole Synthesis

Reagent/MethodReaction Time (h)Yield (%)Purity (%)Key AdvantagesKey Disadvantages
This compound 12-2485-95>98High regioselectivity, excellent yields, stable intermediate.Requires deprotection step.
Methylhydrazine 4-870-8590-95Readily available, no deprotection needed.Can lead to regioisomeric mixtures, lower yields.
Phenylhydrazine 6-1280-90>95Good yields, crystalline products.Introduces an aromatic group, may not be suitable for all targets.
Fmoc-1-methylhydrazine 12-2480-90>98Orthogonal to acid-labile protecting groups.Fmoc group is base-labile, limiting reaction conditions.
Hydrazine Hydrate 8-1660-7585-90Inexpensive.Can lead to multiple side products, lower yields.

Experimental Protocols

Protocol 1: Synthesis of a Pyrazole Derivative using this compound

This protocol describes a general procedure for the synthesis of a 1-methyl-pyrazole derivative from a 1,3-dicarbonyl compound.

Materials:

  • 1,3-Dicarbonyl compound (1.0 equiv)

  • This compound (1.1 equiv)

  • Ethanol (or other suitable solvent)

  • Glacial Acetic Acid (catalytic amount)

  • Trifluoroacetic acid (TFA) for deprotection

  • Dichloromethane (DCM)

Procedure:

  • Condensation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equiv) in ethanol. Add this compound (1.1 equiv) and a catalytic amount of glacial acetic acid.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude Boc-protected pyrazole.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified Boc-protected pyrazole in DCM and add an excess of TFA. Stir the mixture at room temperature for 1-2 hours.

  • Final Product Isolation: Remove the solvent and excess TFA under reduced pressure to yield the final pyrazole product.

Protocol 2: N-Arylation of this compound (Buchwald-Hartwig Amination)

This protocol outlines the palladium-catalyzed N-arylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide) (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the aryl halide (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Visualizations

Ubiquitin-Proteasome Signaling Pathway

This compound is a precursor for compounds that can inhibit the ubiquitin-proteasome pathway, a critical process in cellular protein degradation and a target for cancer therapy.

Ubiquitin_Proteasome_Pathway cluster_activation Ubiquitin Activation cluster_conjugation Conjugation cluster_ligation Ligation cluster_degradation Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) AMP_PPi AMP + PPi E1->AMP_PPi Ub_E1 Ub-E1 (Activated) E1->Ub_E1 ATP ATP ATP->E1 E2 E2 (Conjugating Enzyme) Ub_E1->E2 Ub_E2 Ub-E2 E2->Ub_E2 E3 E3 (Ligase) Ub_E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Target_Protein Target Protein Target_Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides Recycled_Ub Recycled Ubiquitin Proteasome->Recycled_Ub Pyrazole_Synthesis_Workflow Start Start: 1,3-Dicarbonyl + this compound Condensation Condensation (Ethanol, Acetic Acid) Start->Condensation Workup Aqueous Work-up Condensation->Workup Purification1 Column Chromatography Workup->Purification1 Boc_Pyrazole Boc-Protected Pyrazole Purification1->Boc_Pyrazole Deprotection Boc Deprotection (TFA, DCM) Boc_Pyrazole->Deprotection Final_Workup Solvent Removal Deprotection->Final_Workup Final_Product Final Pyrazole Product Final_Workup->Final_Product

A Comparative Study of Hydrazine Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrazine derivatives are a versatile and indispensable class of reagents in modern organic synthesis, enabling the construction of a wide array of carbocyclic and heterocyclic scaffolds. Their unique reactivity, stemming from the nucleophilic nitrogen-nitrogen bond, allows for participation in a diverse range of transformations, from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. This guide provides a comparative overview of the performance of common hydrazine derivatives in several key synthetic applications, supported by experimental data and detailed protocols.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a fundamental method for the construction of the pyrazole ring, a privileged scaffold in medicinal chemistry. The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The choice of hydrazine substituent significantly influences the reaction's regioselectivity and overall efficiency.

Comparative Performance of Hydrazine Derivatives in Pyrazole Synthesis
Hydrazine Derivative1,3-Dicarbonyl CompoundCatalyst/SolventReaction ConditionsYield (%)Reference
PhenylhydrazineEthyl acetoacetateNano-ZnONot specified95%[1]
Phenylhydrazine2-(trifluoromethyl)-1,3-diketoneEthanolReflux63%[1]
Phenylhydrazine1,3-DiketonesN,N-dimethylacetamideRoom Temperature59-98%[1]
Phenylhydrazineα,β-Unsaturated Ketone (Chalcone)Acetic acid, IodineNot specified70%[1]
1-Adamantylhydrazine1,3-DiketonesNot specifiedNot specifiedRelatively low yields reported[1]

Note: Direct side-by-side comparative studies under identical conditions are limited in the literature. The data presented is collated from various sources to provide a comparative overview.

Regioselectivity in Knorr Pyrazole Synthesis

The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two regioisomers. The regiochemical outcome is influenced by steric and electronic factors of both reactants, as well as the reaction conditions such as pH and solvent.[2]

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
  • In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.

  • Heat the reaction mixture under reflux for 1 hour.

  • Cool the resulting syrup in an ice bath.

  • Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

  • Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone Condensation hydrazine Hydrazine Derivative hydrazine->hydrazone cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Pyrazole cyclic_intermediate->pyrazole Dehydration (-H₂O)

Knorr Pyrazole Synthesis Workflow

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[3] The electronic nature of the substituents on the arylhydrazine can impact the reaction yield and rate.

Comparative Performance of Substituted Arylhydrazines in Fischer Indole Synthesis
ArylhydrazineCarbonyl CompoundCatalyst/ConditionsYield (%)Reference
PhenylhydrazinePhenylacetylenePolyphosphoric acid93%[4]
Arylhydrazines with electron-donating groupsPhenylacetylenePolyphosphoric acid69-81%[4]
Arylhydrazines with electron-withdrawing groupsPhenylacetylenePolyphosphoric acid69-81%[4]
4-Methoxy phenylhydrazinePropiophenoneMechanochemical, Oxalic acid/Dimethylurea79%[5]

Note: Electron-donating substituents on the arylhydrazine can sometimes lead to side reactions, such as heterolytic N-N bond cleavage, which can preclude the desired[6][6]-sigmatropic rearrangement and result in reaction failure.[7]

Experimental Protocol: General Procedure for Fischer Indole Synthesis
  • Dissolve the arylhydrazine and the aldehyde or ketone in a suitable solvent in a reaction flask.

  • Add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid) to the reaction mixture and stir to ensure a homogenous solution.

  • Heat the reaction mixture under reflux for several hours (typically 2-4 hours) with constant stirring.

  • After completion of the reaction (monitored by TLC), cool the mixture and perform an appropriate work-up, which may involve neutralization, extraction, and purification by chromatography or recrystallization.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product arylhydrazine Arylhydrazine hydrazone Phenylhydrazone arylhydrazine->hydrazone Condensation carbonyl Aldehyde or Ketone carbonyl->hydrazone enamine Ene-hydrazine hydrazone->enamine Tautomerization diimine Di-imine Intermediate enamine->diimine [3,3]-Sigmatropic Rearrangement aminal Cyclic Aminal diimine->aminal Cyclization indole Indole aminal->indole Elimination of NH₃ Wolff_Kishner_Reduction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product carbonyl Aldehyde or Ketone hydrazone Hydrazone carbonyl->hydrazone Condensation hydrazine Hydrazine hydrazine->hydrazone carbanion Carbanion hydrazone->carbanion Base, Heat (-N₂) alkane Alkane carbanion->alkane Protonation Pyridazine_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product dicarbonyl 1,4-Dicarbonyl Compound dihydropyridazine Dihydropyridazine dicarbonyl->dihydropyridazine Condensation hydrazine Hydrazine Derivative hydrazine->dihydropyridazine pyridazine Pyridazine dihydropyridazine->pyridazine Oxidation Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product arylhydrazine N'-Tosyl Arylhydrazine pdII Aryl-Pd(II)-X arylhydrazine->pdII Oxidative Addition boronic_acid Arylboronic Acid transmetalation Transmetalation Intermediate boronic_acid->transmetalation pd0 Pd(0) pd0->pdII pdII->transmetalation Transmetalation transmetalation->pd0 biaryl Biaryl transmetalation->biaryl Reductive Elimination

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Boc-1-methylhydrazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 1-Boc-1-methylhydrazine are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, also known as N-(tert-Butoxycarbonyl)-N-methylhydrazine or tert-butyl N-methylcarbazate. Adherence to these procedures is critical due to the compound's hazardous properties.

Essential Safety and Hazard Information

This compound is a combustible liquid that is harmful if swallowed.[1][2] It is classified under Acute Toxicity, Oral, Category 4. As a derivative of hydrazine, it should be handled with extreme caution, as many hydrazine compounds are suspected carcinogens and can be toxic upon contact with skin or inhalation.[3][4]

Quantitative Data Summary

A clear understanding of the chemical's properties is the first step in safe handling. The table below summarizes key quantitative data for this compound.

PropertyValue
CAS Number 21075-83-2
Molecular Formula C6H14N2O2
Molecular Weight 146.19 g/mol
Appearance Liquid
Density 0.985 g/mL at 25 °C[1]
Flash Point 71.1 °C (160.0 °F)[1]
Boiling Point 80 °C
Refractive Index n20/D 1.436[1]
Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, all personnel must wear appropriate PPE to prevent exposure.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Safety goggles with side shields or a face shield.[1]

  • Skin and Body Protection: A lab coat is mandatory.

  • Respiratory Protection: All handling should occur in a certified chemical fume hood.[3] For situations where ventilation is inadequate, a respirator with a suitable filter (e.g., type ABEK (EN14387)) should be used.

Step-by-Step Disposal Protocol

The following protocol is based on general best practices for hydrazine derivatives and must be adapted to comply with all local, state, and federal regulations.

Step 1: Waste Characterization and Segregation

  • Hazardous Waste Classification: this compound and materials contaminated with it are classified as hazardous waste.[5]

  • Containerization: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical. Do not mix this waste with other chemical waste streams.[6][7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "neat," "in solvent," "contaminated labware").

Step 2: On-Site Neutralization (for Dilute Aqueous Solutions - Use with Extreme Caution)

For small quantities of dilute aqueous waste, chemical neutralization can be considered. However, this process carries risks, such as the potential for incomplete reactions that can generate carcinogenic by-products.[5] This step should only be performed by trained personnel in a controlled environment.

  • Method: A dilute aqueous solution of an oxidizing agent like sodium hypochlorite (bleach) or calcium hypochlorite can be used to neutralize hydrazine derivatives.[4][8] The reaction should be performed slowly, in a large vessel within a fume hood, and with constant stirring to manage any heat generation.

  • Important Caveat: Due to the risk of forming hazardous by-products, sending the waste to a professional disposal company is the strongly recommended alternative.[5]

Step 3: Storage Pending Disposal

  • Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area.[9] This area should be away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents.[6]

  • Inventory: Maintain a log of the accumulated waste.

Step 4: Professional Disposal

  • Engage a Licensed Contractor: The primary and safest method for disposal is to entrust the waste to a licensed hazardous waste disposal company.[7][9] These companies are equipped to handle and dispose of hazardous chemicals in compliance with all regulations.

  • Transportation: Ensure the waste is packaged and labeled according to transportation regulations before pickup.

  • Documentation: Retain all documentation and certificates of disposal provided by the waste management company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste characterize Step 1: Characterize and Segregate Waste (Label as Hazardous) start->characterize decision Is waste a small quantity of dilute aqueous solution? characterize->decision neutralize Step 2: On-Site Neutralization (Use Oxidizing Agent with Caution) High Risk - Expert Use Only decision->neutralize Yes store Step 3: Secure Storage (Labeled, Sealed Container in Secondary Containment) decision->store No / Preferred Path neutralize->store dispose Step 4: Professional Disposal (Engage Licensed Waste Contractor) store->dispose end End: Compliant Disposal dispose->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Boc-1-methylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 1-Boc-1-methylhydrazine (CAS No. 21075-83-2), a combustible liquid that is harmful if swallowed.[1] Adherence to these protocols is critical for minimizing risk and ensuring the well-being of all laboratory personnel.

Immediate Safety Concerns

This compound is classified as a Category 4 flammable liquid and is harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] It is crucial to avoid contact with skin and eyes.[2] The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE, drawing from safety data sheets and best practices for handling hydrazine derivatives.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[3][4][5] Always consult the glove manufacturer's resistance chart for specific breakthrough times.
Eyes Safety goggles and face shieldTightly fitting safety goggles are essential.[3] A face shield should be worn in situations with a splash hazard.[3][4]
Body Flame-resistant lab coatA lab coat, preferably flame-resistant, must be worn.[3][4][5]
Respiratory Respirator (as needed)Use a full-face respirator with appropriate cartridges if working outside of a certified fume hood or if vapors/aerosols are generated.[1][3] Respirator use requires prior training and fit-testing.[3]

Operational Plan: A Step-by-Step Protocol for Safe Handling

To ensure a safe operational workflow, the following step-by-step protocol must be followed when handling this compound.

1. Engineering Controls:

  • All handling of this compound must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.[3][4]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently certified.[3]

2. Pre-Handling Preparations:

  • Read and understand the Safety Data Sheet (SDS) for this compound before beginning any work.

  • Ensure all necessary PPE is available and in good condition.

  • Prepare all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.

3. Handling the Chemical:

  • Don the appropriate PPE as outlined in the table above.

  • When transferring the liquid, do so carefully to avoid splashing.

  • Keep the container tightly closed when not in use.[1]

  • Avoid contact with heat, sparks, open flames, and hot surfaces.[1]

4. Post-Handling Procedures:

  • Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[1]

  • Clean the work area within the fume hood to remove any potential contamination.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.[1][6]

  • Spill: For small spills, absorb the material with a non-combustible absorbent material (e.g., sand, earth) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and compatible waste container.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste program. Do not dispose of it down the drain or in the regular trash.[1]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE B->C D Conduct Experiment in Fume Hood C->D Proceed to Handling E Clean Work Area D->E Experiment Complete F Doff PPE E->F G Wash Hands F->G H Collect Waste in Labeled Container G->H Dispose of Contaminated Items I Arrange for Hazardous Waste Pickup H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-1-methylhydrazine
Reactant of Route 2
1-Boc-1-methylhydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.